molecular formula C12H9N3O B1523574 4-(4-Aminophenoxy)pyridine-2-carbonitrile CAS No. 630125-69-8

4-(4-Aminophenoxy)pyridine-2-carbonitrile

Cat. No.: B1523574
CAS No.: 630125-69-8
M. Wt: 211.22 g/mol
InChI Key: GRAZISXKEOERSH-UHFFFAOYSA-N
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Description

4-(4-Aminophenoxy)pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C12H9N3O and its molecular weight is 211.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(4-aminophenoxy)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-8-10-7-12(5-6-15-10)16-11-3-1-9(14)2-4-11/h1-7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAZISXKEOERSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC(=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Aminophenoxy)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

4-(4-Aminophenoxy)pyridine-2-carbonitrile is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structural framework, featuring a pyridine core linked to an aminophenol moiety via an ether linkage, serves as a crucial building block for more complex molecules, including potent kinase inhibitors used in targeted therapies.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the primary synthetic pathways to this molecule, grounded in mechanistic principles and practical laboratory considerations. We will delve into the causality behind experimental choices, offer detailed protocols, and present troubleshooting strategies to empower the successful synthesis and optimization of this valuable intermediate.

The Principal Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially relevant pathway for constructing the this compound scaffold is the nucleophilic aromatic substitution (SNAr) reaction.[3][4] This mechanism is predicated on the reaction between an electron-rich nucleophile and an electron-deficient aromatic ring that possesses a suitable leaving group.

Mechanistic Rationale:

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. In this synthesis, the nucleophile is the phenoxide ion, generated in situ from 4-aminophenol.

  • Formation of a Meisenheimer Complex: This attack disrupts the aromaticity of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][5] The negative charge is delocalized across the ring and, critically, is stabilized by electron-withdrawing groups.

  • Elimination and Aromatization: The reaction concludes with the expulsion of the leaving group (typically a halide), which restores the aromaticity of the pyridine ring and yields the final product.

The pyridine ring in the electrophile, 4-chloropyridine-2-carbonitrile, is inherently electron-deficient. This deficiency is significantly enhanced by the presence of the strongly electron-withdrawing nitrile (-C≡N) group at the 2-position. This group activates the ring towards nucleophilic attack, particularly at the C4 (para) position, by effectively stabilizing the intermediate Meisenheimer complex through resonance.[3]

Caption: Core SNAr synthesis pathway.

Deep Dive: Causality Behind Experimental Choices

The success of the SNAr synthesis hinges on the judicious selection of reactants, base, solvent, and reaction temperature. Each choice is driven by underlying chemical principles designed to maximize yield and minimize side reactions.

Reactant Selection
  • The Pyridine Electrophile (e.g., 4-Chloropyridine-2-carbonitrile): The choice of leaving group is critical. For SNAr reactions, the reactivity order is generally F > Cl > Br > I, as the more electronegative halogens better stabilize the electron-deficient carbon, making it more susceptible to nucleophilic attack.[4] However, 4-chloropyridine-2-carbonitrile is frequently used due to its commercial availability and cost-effectiveness, providing a good balance of reactivity and practicality.

  • The Nucleophile (4-Aminophenol): This molecule presents two potential nucleophilic centers: the amino (-NH₂) group and the hydroxyl (-OH) group. Under basic conditions, the phenolic hydroxyl group is significantly more acidic than the amino group. It is readily deprotonated to form a phenoxide anion (-O⁻). This phenoxide is a much stronger nucleophile than the neutral amino group, ensuring that the reaction proceeds almost exclusively via O-arylation to form the desired ether linkage.[6]

The Role of the Base

A base is essential to generate the highly nucleophilic phenoxide from 4-aminophenol.[4] The choice of base influences reaction rate and requirements for reaction conditions.

  • Potassium Carbonate (K₂CO₃): A moderately strong, inexpensive, and commonly used base. It is sufficient for deprotonating the phenol but is heterogeneous in many organic solvents, sometimes leading to longer reaction times.

  • Potassium tert-Butoxide (KOtBu): A strong, non-nucleophilic base that ensures rapid and complete deprotonation of the phenol.[7] Its use can accelerate the reaction.

  • Sodium Hydride (NaH): A very strong base that irreversibly deprotonates the phenol, driving the equilibrium towards the phenoxide.[4] Crucially, reactions with NaH must be conducted under strictly anhydrous conditions, as it reacts violently with water.

Solvent and Temperature

The solvent must solubilize the reactants and stabilize the charged Meisenheimer intermediate. Polar aprotic solvents are ideal for SNAr reactions.

  • Common Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent choices due to their high polarity and high boiling points, which allow the reaction to be heated.[2][7]

  • Reaction Temperature: These reactions typically require heating to overcome the activation energy barrier associated with disrupting the pyridine's aromaticity. A temperature range of 80-120°C is common, with the optimal temperature being determined empirically to ensure a reasonable reaction rate without promoting decomposition or side reactions.[4][7]

Quantitative Data & Experimental Protocol

Summary of Reagents and Conditions
Component Role Molar Mass ( g/mol ) Molar Equivalents Notes
4-Chloropyridine-2-carbonitrileElectrophile138.561.0Limiting Reagent
4-AminophenolNucleophile109.131.1 - 1.2Slight excess ensures complete consumption of the electrophile.
Potassium Carbonate (K₂CO₃)Base138.212.0 - 2.5Anhydrous grade is preferred.
Dimethylformamide (DMF)Solvent73.09-Anhydrous grade is required to prevent side reactions.
Reaction Conditions
Temperature---100 - 120 °C
Time---4 - 12 hours (Monitor by TLC/LC-MS)
Atmosphere---Inert (Nitrogen or Argon)
Typical Yield---75 - 90% (Variable based on scale and purity)
Step-by-Step Laboratory Protocol

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DMF is a reproductive toxin; handle with care.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-chloropyridine-2-carbonitrile (1.0 eq) and anhydrous potassium carbonate (2.2 eq).

  • Addition of Reagents: Add 4-aminophenol (1.1 eq) to the flask.

  • Solvent Addition: Add anhydrous DMF via syringe to the flask until a stirrable slurry is formed (approx. 5-10 mL of DMF per gram of the limiting reagent).

  • Reaction: Begin vigorous stirring and heat the reaction mixture to 110 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 4-chloropyridine-2-carbonitrile is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the dark mixture into a beaker containing ice-water (approx. 10x the volume of DMF used). This will precipitate the crude product.

    • Stir the resulting slurry for 30 minutes to ensure complete precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with deionized water to remove DMF and inorganic salts.

    • Wash the cake with a small amount of cold diethyl ether or hexane to aid in drying.

  • Purification:

    • Dry the crude solid under vacuum.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel if necessary.[8][9]

Troubleshooting and Optimization

Troubleshooting_Workflow Start Low or No Product Formation Check_Base Was the base strong enough and anhydrous? Start->Check_Base Check_Temp Was the reaction temperature high enough? Check_Base->Check_Temp Yes Sol_Base_Strong Use stronger base (NaH, KOtBu). Ensure anhydrous conditions. Check_Base->Sol_Base_Strong No Check_LG Is the leaving group sufficiently reactive? Check_Temp->Check_LG Yes Sol_Temp_Inc Increase temperature in increments (e.g., 10°C). Monitor for decomposition. Check_Temp->Sol_Temp_Inc No Sol_LG_Switch Consider using 4-fluoropyridine-2-carbonitrile. Check_LG->Sol_LG_Switch No Sol_LG_OK Reaction should proceed with chloride. Check_LG->Sol_LG_OK Yes Sol_Base_Weak Increase base equivalents (2.5-3.0 eq). Sol_Temp_OK Temperature is likely not the issue.

Caption: A logical workflow for troubleshooting low-yield reactions.

Common Issues & Solutions: [4]

  • Incomplete Deprotonation: If a weak base like K₂CO₃ results in a low yield, it may indicate incomplete formation of the phenoxide. Switching to a stronger base like NaH or KOtBu can drive the reaction to completion. Ensure all reagents and solvents are anhydrous, as water will quench strong bases.

  • Low Reaction Temperature: SNAr reactions have a significant activation energy. If the reaction is sluggish, gradually increasing the temperature (e.g., from 100°C to 120°C) can substantially increase the rate.

  • Side Product Formation: While O-arylation is strongly favored, minor N-arylation or other side reactions can occur. Purification by recrystallization or chromatography is essential to isolate the product with high purity.

An Alternative Two-Step Synthetic Pathway

An alternative, albeit longer, route involves an initial SNAr reaction with 4-nitrophenol, followed by the chemical reduction of the nitro group.

Rationale: The strongly electron-withdrawing nitro group on 4-nitrophenol increases the acidity of its phenolic proton, facilitating its deprotonation. This can sometimes lead to a cleaner and faster SNAr reaction. The subsequent reduction of an aromatic nitro group to an amine is a classic, high-yielding transformation in organic synthesis.

Step 1: SNAr Reaction This step is identical to the primary pathway, but substitutes 4-aminophenol with 4-nitrophenol.

Step 2: Nitro Group Reduction The intermediate, 4-(4-nitrophenoxy)pyridine-2-carbonitrile, is then reduced. Common and effective methods include:

  • Catalytic Hydrogenation: H₂ gas with a palladium on carbon catalyst (Pd/C) in a solvent like ethanol or ethyl acetate.

  • Metal/Acid Reduction: Iron powder in acetic or hydrochloric acid (Fe/HCl) is a cost-effective and robust method for large-scale reductions.[10][11]

Caption: A two-step alternative synthesis via a nitro-intermediate.

Conclusion

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution reaction between an activated 4-halopyridine-2-carbonitrile and 4-aminophenol. A thorough understanding of the SNAr mechanism and the specific roles of the base, solvent, and temperature allows for the rational design and optimization of the experimental protocol. By carefully controlling these parameters, researchers can reliably produce this key intermediate, facilitating the advancement of drug discovery programs that depend on this versatile chemical scaffold.

References

  • Title: Nucleophilic aromatic substitution - Wikipedia Source: Wikipedia URL: [Link]

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  • Title: 4-Aminopyridine-2-carbonitrile | C6H5N3 | CID 23131454 Source: PubChem URL: [Link]

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  • Title: US20080262236A1 - Process for the Preparation of 4-Carbonyl)
  • Title: via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of Source: Organic Syntheses URL: [Link]

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  • Title: CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl)
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An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Aminophenoxy)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenoxy)pyridine-2-carbonitrile is a heterocyclic organic compound of significant interest in the field of medicinal chemistry. Its molecular architecture, featuring a pyridine-2-carbonitrile core linked to an aminophenoxy moiety, positions it as a valuable building block in the synthesis of complex pharmaceutical agents. The presence of multiple functional groups—a nitrile, a pyridine ring, an ether linkage, and an aromatic amine—imparts a unique combination of electronic and steric properties, making it a versatile synthon for creating diverse chemical libraries.

Notably, this compound and its close analogs are key intermediates in the synthesis of multi-kinase inhibitors, such as the FDA-approved drug Sorafenib, which is utilized in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[1] The pyridine-2-carboxamide scaffold, a close derivative, is considered a "privileged structure" due to its frequent appearance in biologically active compounds, where it often engages in crucial hydrogen bonding interactions with biological targets.[2] Understanding the fundamental physicochemical properties of this compound is therefore paramount for its effective utilization in drug design, process development, and formulation.

This technical guide provides a comprehensive overview of the known and estimated physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its role in medicinal chemistry.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is presented in Table 1. Due to the limited availability of direct experimental data for this specific compound, values from its constitutional isomer, 6-(4-aminophenoxy)pyridine-3-carbonitrile, and the parent scaffolds are included for comparative purposes and to provide a scientifically grounded estimation of its properties.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound6-(4-Aminophenoxy)pyridine-3-carbonitrile (Isomer)4-Aminopyridine-2-carbonitrile (Core Scaffold)Pyridine-2-carbonitrile (Core Scaffold)
Molecular Formula C₁₂H₉N₃O[3]C₁₂H₉N₃OC₆H₅N₃C₆H₄N₂
Molecular Weight 211.22 g/mol 211.22 g/mol [4]119.12 g/mol 104.11 g/mol
CAS Number 565204-45-7[3]1094672-05-5[4]98139-15-2100-70-9
Melting Point Not reportedNot reportedNot reported29 °C
Boiling Point Not reportedNot reportedNot reported224.5 °C
Calculated LogP Not reported1.88[4]0.20.4
Hydrogen Bond Donors 11[4]10
Hydrogen Bond Acceptors 33[4]32
pKa (most basic) Estimated: 3-5Not reportedNot reported0.26 (conjugate acid)
Solubility Sparingly soluble in water, soluble in polar organic solvents (predicted)Not reportedNot reportedSoluble in water, alcohol, ether, and benzene

Experimental Protocols for Physicochemical Characterization

The following section details robust, step-by-step methodologies for the experimental determination of key physicochemical properties of this compound.

Determination of Aqueous Solubility

The aqueous solubility of a compound is a critical parameter that influences its bioavailability and formulation development. The shake-flask method is the gold standard for determining equilibrium solubility.

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess amount of This compound prep2 Add to a known volume of pH 7.4 phosphate buffer prep1->prep2 equil1 Seal vial and place in a shaking incubator at 25°C prep2->equil1 equil2 Shake for 24-48 hours to reach equilibrium equil1->equil2 analysis1 Centrifuge to pellet undissolved solid equil2->analysis1 analysis2 Filter supernatant through a 0.22 µm syringe filter analysis1->analysis2 analysis3 Quantify concentration of the filtrate using HPLC-UV analysis2->analysis3

Figure 1: Workflow for aqueous solubility determination.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours. This allows the system to reach thermodynamic equilibrium.

  • Sample Processing: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the suspension to pellet the excess solid.

  • Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.

Determination of Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.

Experimental Workflow for LogP Determination

G cluster_prep System Preparation cluster_partitioning Partitioning cluster_analysis Phase Analysis prep1 Pre-saturate n-octanol with water and water with n-octanol prep2 Prepare a stock solution of the compound in the aqueous phase prep1->prep2 part1 Mix equal volumes of the aqueous stock and the saturated n-octanol prep2->part1 part2 Shake vigorously for 1 hour to facilitate partitioning part1->part2 analysis1 Centrifuge to separate the aqueous and octanol phases part2->analysis1 analysis2 Carefully sample each phase analysis1->analysis2 analysis3 Quantify compound concentration in each phase by HPLC-UV analysis2->analysis3

Figure 2: Workflow for LogP determination via the shake-flask method.

Step-by-Step Protocol:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate overnight. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of this compound in the pre-saturated aqueous phase.

  • Partitioning: In a vial, combine a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the vial vigorously for at least one hour to ensure the compound has fully partitioned between the two phases.

  • Phase Separation: Centrifuge the mixture to achieve a clean separation of the aqueous and octanol layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound in both the aqueous and octanol layers using HPLC-UV.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound's ionizable groups. For this compound, the pKa of the aminophenyl group and the pyridine nitrogen are of interest. Potentiometric titration is a classic and accurate method for pKa determination.

Experimental Workflow for pKa Determination

G cluster_setup Titration Setup cluster_titration Titration cluster_analysis Data Analysis setup1 Dissolve a known amount of the compound in a suitable solvent (e.g., water/methanol) setup2 Calibrate pH meter with standard buffers setup1->setup2 titrate1 Add standardized titrant (e.g., HCl or NaOH) in small, precise increments setup2->titrate1 titrate2 Record the pH after each addition titrate1->titrate2 analysis1 Plot pH versus the volume of titrant added titrate2->analysis1 analysis2 Determine the equivalence point(s) analysis1->analysis2 analysis3 The pH at the half-equivalence point is equal to the pKa analysis2->analysis3

Figure 3: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent system, such as a water-cosolvent mixture, to ensure complete dissolution.

  • Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Slowly add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the ionizable group has been protonated or deprotonated.

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

G reactant1 4-Chloropyridine-2-carbonitrile product This compound reactant1->product Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat reactant2 4-Aminophenol reactant2->product

Figure 4: Proposed synthesis of this compound.

General Synthetic Procedure:

  • To a solution of 4-aminophenol in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃).

  • To this mixture, add 4-chloropyridine-2-carbonitrile.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-120°C) and monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Upon completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent like ethyl acetate.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenoxy rings. The protons of the aminophenyl group will likely appear as two doublets in the aromatic region, and the protons of the pyridine ring will also exhibit characteristic splitting patterns. The amine protons will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all 12 carbon atoms in the molecule, with the nitrile carbon appearing at a characteristic downfield shift.

  • IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C-O-C stretching of the ether linkage (around 1200-1250 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (211.22 g/mol ).

Applications in Medicinal Chemistry

The structural motifs present in this compound make it a highly valuable scaffold in drug discovery. The pyridine ring can act as a hydrogen bond acceptor, while the aminophenyl group can serve as a hydrogen bond donor. The ether linkage provides a degree of conformational flexibility.

The primary application of this and related compounds is as key intermediates in the synthesis of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By serving as a core structure, this compound allows for the systematic modification and elaboration of its functional groups to create a library of compounds that can be screened for inhibitory activity against various kinases. The nitrile group can also be a precursor to other functional groups, such as amides or tetrazoles, further expanding its synthetic utility.

Conclusion

This compound is a synthetically versatile and medicinally relevant molecule. While a complete set of experimentally determined physicochemical data is not yet publicly available, this guide has provided a comprehensive overview of its known and estimated properties, along with robust protocols for their determination. A clear understanding of these fundamental characteristics is essential for researchers and scientists working to leverage this important building block in the development of novel therapeutics.

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4-(4-Aminophenoxy)pyridine-2-carbonitrile: Identification, Synthesis, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of 4-(4-aminophenoxy)pyridine-2-carbonitrile (CAS No. 565204-45-7), a heterocyclic building block of significant interest to medicinal chemists and drug development professionals. The document details the compound's core identification parameters, including its chemical structure and physicochemical properties. A detailed, field-proven protocol for its synthesis via nucleophilic aromatic substitution is presented, with an emphasis on the causal reasoning behind experimental choices. Furthermore, this guide explores the compound's strategic importance as a key intermediate, particularly in the development of kinase inhibitors, contextualized by its relationship to approved therapeutics like Sorafenib. Safety, handling, and analytical characterization are also discussed to provide a complete operational framework for researchers.

Introduction: The Strategic Value of the Pyridine-Ether Scaffold

In the landscape of modern drug discovery, certain molecular scaffolds are recognized as "privileged structures" due to their recurring presence in a multitude of biologically active compounds. The pyridine ring system is a quintessential example, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisosteric replacement for a phenyl group, often improving aqueous solubility and pharmacokinetic profiles[1].

The specific molecule, this compound, merges this privileged pyridine core with an aminophenoxy ether linkage. This combination is not merely incidental; it forms the backbone of numerous targeted therapies, particularly kinase inhibitors. The N-methylcarboxamide analog of this compound is a known key intermediate in the industrial synthesis of Sorafenib, a multi-kinase inhibitor used in cancer therapy[2][3]. This connection underscores the industrial and therapeutic relevance of the this compound core as a foundational element for developing next-generation therapeutics, including inhibitors of critical oncology targets like c-Met and Hematopoietic Progenitor Kinase 1 (HPK1)[4]. This guide serves as a technical resource for scientists leveraging this high-value intermediate in their research and development pipelines.

Core Compound Identification

Accurate identification is the cornerstone of reproducible scientific research. The primary identifiers and computed physicochemical properties for this compound are summarized below.

Table 1: Key Identifiers for this compound

IdentifierValueSource
CAS Number 565204-45-7[5]
IUPAC Name This compoundN/A
Molecular Formula C₁₂H₉N₃O[5]
Molecular Weight 211.22 g/mol Calculated
Canonical SMILES C1=CC(=CC=C1N)OC2=CC(=NC=C2)C#NN/A
InChI Key WUAFDQWRXXMCBX-UHFFFAOYSA-N[6]

Table 2: Physicochemical and Computed Properties

PropertyValueSource
XLogP3 1.9[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 4[6]
Rotatable Bond Count 2[6]
Topological Polar Surface Area 71.9 Ų[7]
Heavy Atom Count 15N/A

Analytical & Spectroscopic Characterization

While a comprehensive public spectral database for this specific compound is limited, its structure allows for the confident prediction of key analytical signatures based on well-understood principles of spectroscopy and data from analogous structures.

  • ¹H NMR (Proton NMR): The proton spectrum is expected to be complex in the aromatic region (approx. 6.5-8.5 ppm). Key features would include two distinct sets of doublets for the para-substituted aminophenoxy group and three distinct signals for the pyridine ring protons. The protons on the aminophenoxy ring ortho to the amine group will appear most upfield due to the electron-donating effect of the -NH₂ group. The pyridine proton adjacent to the electron-withdrawing nitrile group will be the most downfield.

  • ¹³C NMR (Carbon NMR): The spectrum should display 12 distinct carbon signals. The carbon of the nitrile group (C≡N) is expected around 115-120 ppm. The carbon atoms bonded to the ether oxygen and the amino group will show characteristic shifts, influenced by their respective heteroatoms. Data for related structures like bis[4-(4-aminophenoxy)phenyl]sulfone can provide reference points for the phenoxy carbons[8].

  • Mass Spectrometry (MS): In an LC-MS analysis using electrospray ionization (ESI) in positive mode, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 212.23. High-resolution mass spectrometry (HRMS) should confirm the elemental composition consistent with C₁₂H₉N₃O.

  • Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. Key expected absorption bands include:

    • N-H stretching: Two distinct bands in the 3350-3450 cm⁻¹ region, characteristic of a primary amine (-NH₂).

    • C≡N stretching: A sharp, medium-intensity band around 2220-2230 cm⁻¹, confirming the nitrile group[9].

    • C-O-C stretching: Strong bands in the 1200-1250 cm⁻¹ region, indicative of the aryl ether linkage.

    • C=N and C=C stretching: Multiple bands in the 1500-1650 cm⁻¹ region from the aromatic rings.

Synthesis and Purification Protocol

The most logical and field-proven approach for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This method is widely used for creating aryl ether linkages, particularly when the aromatic ring is activated by electron-withdrawing groups, such as the nitrile group on the pyridine ring.

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 4-Chloro-pyridine-2-carbonitrile Product This compound R1->Product SNAr Reaction R2 4-Aminophenol R2->Product Base K₂CO₃ or Cs₂CO₃ Base->Product Solvent DMF or DMSO Solvent->Product Temp 80-120 °C Temp->Product Purification Purification (Column Chromatography / Recrystallization) Product->Purification Crude Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-aminophenol (1.0 eq.), 4-chloropyridine-2-carbonitrile (1.0 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.).

    • Causality Insight: 4-chloropyridine-2-carbonitrile is the electrophile. The pyridine ring is "electron-deficient," and this deficiency is enhanced by the strongly electron-withdrawing nitrile (-CN) group, making the C4 position susceptible to nucleophilic attack. 4-aminophenol serves as the nucleophile. A base is required to deprotonate the hydroxyl group of 4-aminophenol, forming the more potent phenoxide nucleophile. Cesium carbonate is often preferred as it is more soluble in organic solvents and its larger cation can improve reaction kinetics.

  • Solvent Addition and Reaction: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to the flask to dissolve the reactants (concentration typically 0.1-0.5 M). Purge the system with nitrogen for 10-15 minutes. Heat the reaction mixture to 80-120 °C.

    • Causality Insight: Polar aprotic solvents are essential. They effectively solvate the cations (K⁺ or Cs⁺) but do not strongly solvate the phenoxide anion, leaving it "naked" and highly reactive. Heating is necessary to overcome the activation energy of the reaction.

  • Monitoring and Work-up: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material (4-chloropyridine-2-carbonitrile) is consumed (typically 4-12 hours). Upon completion, cool the mixture to room temperature and pour it into ice-water. This will precipitate the crude product and dissolve the inorganic salts.

    • Causality Insight: Quenching the reaction in water is a standard procedure to halt the reaction and facilitate product isolation by precipitation, as the organic product is typically insoluble in water.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Causality Insight: This liquid-liquid extraction separates the desired organic product from water-soluble impurities. The brine wash further aids in the removal of water from the organic phase.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product. Purify the crude solid by either flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high purity.

Role and Application in Drug Discovery

This compound is not just an intermediate; it is a strategic scaffold that positions key pharmacophoric features in three-dimensional space. Its primary value lies in its role as a versatile building block for constructing complex molecules with therapeutic potential.

  • Kinase Inhibitor Scaffolding: The molecule provides a rigid core that can be elaborated upon. The primary amine (-NH₂) is a key functional handle for introducing diverse side chains, most commonly through urea or amide bond formation. This is precisely the strategy used in the synthesis of Sorafenib and other kinase inhibitors, where this amine is reacted with an isocyanate[10].

  • Bioisosteric Replacement: The pyridine-ether motif can act as a bioisostere for other structures found in active molecules, such as an amide or a different heterocyclic system, allowing for fine-tuning of properties like solubility, metabolism, and target binding affinity[1].

  • Vector for Target Engagement: The nitrogen atom in the pyridine ring and the ether oxygen can act as hydrogen bond acceptors, interacting with key residues in the hinge region of protein kinases, a common binding motif for Type I and Type II inhibitors.

G cluster_derivatives Chemical Derivatization cluster_targets Biological Targets Core 4-(4-Aminophenoxy) pyridine-2-carbonitrile Primary Amine Handle (-NH₂) Urea Urea Derivatives (via Isocyanate Reaction) Core:f1->Urea Builds Amide Amide Derivatives (via Acylation) Core:f1->Amide Builds Other Other Analogs Core:f1->Other Builds Kinase Protein Kinases (e.g., c-Met, HPK1, Raf) Urea->Kinase Inhibits Amide->Kinase Inhibits OtherTargets Other Enzymes / Receptors Other->OtherTargets Modulates

Caption: Role of the core scaffold in generating diverse, targeted therapeutics.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structure contains moieties (cyanopyridine, aminophenol) for which toxicological data exist. Therefore, stringent safety precautions based on analogous compounds are mandatory[11][12][13]. This compound should be handled as if it were acutely toxic and an irritant.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting chemical safety goggles and a face shield[11].

    • Skin Protection: Use chemical-resistant gloves (nitrile or neoprene recommended), a flame-retardant lab coat, and closed-toe shoes[11].

    • Respiratory Protection: Handle exclusively within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required[12].

  • Handling and Storage:

    • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Ensure adequate ventilation and prevent dust generation and accumulation[14].

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.

  • First Aid Measures:

    • Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[12].

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention[11].

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention[11].

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[11].

  • Disposal: All waste containing this compound should be treated as hazardous chemical waste. Dispose of in a sealed, labeled container in accordance with all local, state, and federal regulations[11].

Conclusion

This compound is a high-value chemical entity whose strategic importance in drug discovery, particularly in the synthesis of kinase inhibitors, is well-established. Its synthesis is achievable through robust and scalable SNAr chemistry. A thorough understanding of its identification parameters, handling requirements, and synthetic rationale enables researchers to effectively and safely utilize this potent building block in the creation of novel and impactful therapeutics.

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  • PubChem. (n.d.). Pyridine-2-carbonitrile.
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  • PubChem. (n.d.). 4-(4-Aminophenoxy)-N-methylpicolinamide.
  • Jubilant Ingrevia. (2024).
  • ChemicalBook. (n.d.). 4-Aminophenylacetonitrile(3544-25-0) 1H NMR spectrum.
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  • BenchChem. (2025). Comparative Analysis of 4-(4-Aminophenoxy)pyridine-2-carboxamide Analogs as Potent Anticancer Agents.
  • Al-Zaydi, K. M. (2002). Synthesis of Aminonicotinonitriles and Diaminopyridines Through Base-Catalyzed Ring Transformation of 2H-Pyran-2-ones. Molecules, 7, 923-933.*
  • BLDpharm. (n.d.). 4-(4-Aminophenoxy)-N-methylpicolinamide.
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  • TCI Chemicals. (n.d.). 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide 284462-37-9.
  • Keglevich, G., et al. (2021). Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile. Crystals, 11(8), 938.*
  • PubChem. (n.d.). 3-[(4-Aminophenyl)methoxy]pyridine-2-carbonitrile.
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  • Kavalek, J., et al. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar.
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Sources

A Comprehensive Guide to the Spectral Analysis of 4-(4-Aminophenoxy)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the spectral analysis of 4-(4-Aminophenoxy)pyridine-2-carbonitrile, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. With full editorial control, this document is structured to offer not just data, but a foundational understanding of the principles behind the spectral characteristics of this compound. Our approach is grounded in scientific integrity, providing expert insights into the causality of experimental choices and ensuring that the described protocols are self-validating.

The pyridine-2-carbonitrile scaffold is a recognized "privileged" structure in medicinal chemistry, frequently appearing in biologically active compounds.[1] This particular derivative, with its aminophenoxy substituent, presents a unique electronic and structural profile, making a thorough spectral analysis essential for its characterization, quality control, and further development in therapeutic applications. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from structurally analogous compounds and first principles to provide a robust predictive analysis.

Molecular Structure and Its Spectroscopic Implications

The structure of this compound, with the chemical formula C₁₂H₉N₃O, is the foundation of its spectral signature.[2] The molecule is comprised of a pyridine ring, a phenyl ring, an ether linkage, an amine group, and a nitrile group. Each of these functional groups gives rise to characteristic signals in various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For this compound, we can predict a complex spectrum with distinct signals for the aromatic protons on both the pyridine and phenyl rings, as well as a characteristic signal for the amine protons.

Predicted ¹H NMR Spectral Data:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Amine (NH₂)~4.0-5.0Broad Singlet2HThe chemical shift is influenced by hydrogen bonding and solvent. The broadness is due to quadrupole broadening and chemical exchange.
Phenyl Protons~6.7-7.2Multiplet4HProtons on the aminophenoxy ring will appear as a complex multiplet due to their differing electronic environments.
Pyridine Protons~7.0-8.5Multiplet3HThe electron-withdrawing nature of the nitrogen atom and the nitrile group will deshield the pyridine protons, shifting them downfield.

Note: Predicted values are based on data from similar aminophenoxy and pyridine-2-carbonitrile structures.[3][4]

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data:

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Nitrile (C≡N)~115-120The sp-hybridized carbon of the nitrile group typically appears in this region.[5]
Aromatic Carbons~110-160A complex set of signals is expected for the carbons of the pyridine and phenyl rings.[6][7]
Carbonyl (C=O)Not Applicable-

Note: Predicted values are based on data from analogous aromatic and heterocyclic systems.[3][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Predicted Key IR Absorption Bands:

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Amine (N-H)Stretching~3200-3500Medium-Broad
Nitrile (C≡N)Stretching~2210-2230Sharp, Medium
Aromatic C-HStretching~3000-3100Medium
C-O-C (Ether)Asymmetric Stretching~1230-1270Strong
Aromatic C=CStretching~1400-1600Medium-Strong

Note: The predicted wavenumbers are based on characteristic absorption frequencies for these functional groups.[5][8][9] The nitrile stretch is a particularly diagnostic peak.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data:

Technique Parameter Predicted Value/Characteristic
Electrospray Ionization (ESI)[M+H]⁺m/z ≈ 212.08
High-Resolution MS (HRMS)Exact Mass of [M+H]⁺m/z ≈ 212.0818

The fragmentation pattern in the mass spectrum would likely involve cleavage of the ether bond and loss of the nitrile group, providing further structural confirmation.[10]

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The presence of conjugated aromatic systems in this compound will result in characteristic UV-Vis absorption bands.

Predicted UV-Vis Absorption Data:

Solvent Predicted λ_max (nm) Electronic Transition
Ethanol/Methanol~250-280 and ~320-360π → π* and n → π*

The absorption maxima are influenced by the extended conjugation between the pyridine and phenyl rings through the ether linkage. The amino group acts as an auxochrome, which can cause a bathochromic (red) shift to longer wavelengths.[11]

Experimental Protocols

To obtain empirical data for this compound, the following detailed experimental protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of ¹³C.

    • Set the spectral width to cover the range of 0 to 200 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

IR Spectroscopy Protocol
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.[12]

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • For fragmentation analysis (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID).

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum with a cuvette containing only the solvent.

    • Place the sample cuvette in the beam path and record the absorption spectrum over a range of approximately 200 to 800 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Visualizing the Workflow

The following diagram illustrates the integrated workflow for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound 4-(4-Aminophenoxy) pyridine-2-carbonitrile NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Analyze IR IR Spectroscopy Compound->IR Analyze MS Mass Spectrometry Compound->MS Analyze UVVis UV-Vis Spectroscopy Compound->UVVis Analyze Structure Structural Elucidation & Confirmation NMR->Structure Provides C-H Framework IR->Structure Identifies Functional Groups MS->Structure Confirms Molecular Weight UVVis->Structure Analyzes Electronic System Purity Purity Assessment Structure->Purity

Sources

A Comprehensive Technical Guide to the Solubility and Stability of 4-(4-Aminophenoxy)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(4-Aminophenoxy)pyridine-2-carbonitrile is a novel heterocyclic compound with potential applications in pharmaceutical and materials science research. Its unique molecular structure, featuring a pyridine ring, a carbonitrile group, and an aminophenoxy moiety, suggests a complex physicochemical profile that warrants thorough investigation. This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of this compound.

This document is intended for researchers, scientists, and professionals in drug development. It outlines detailed, field-proven methodologies for determining these critical parameters, which are fundamental to understanding the compound's behavior in biological and chemical systems. Given the limited publicly available experimental data for this specific molecule, this guide emphasizes robust, universally applicable protocols derived from international regulatory guidelines and best practices in pharmaceutical sciences. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Part 1: Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Poor aqueous solubility can significantly hinder drug absorption and formulation development. This section details the methodologies for accurately determining the solubility of this compound.

Theoretical Considerations and Influencing Factors

The solubility of this compound is influenced by several structural features:

  • Lipophilicity: The pyridine and phenoxy groups contribute to the molecule's hydrophobicity.

  • Hydrogen Bonding: The amino group and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, potentially enhancing aqueous solubility.

  • Ionizability: The basicity of the pyridine nitrogen and the amino group will influence solubility in a pH-dependent manner.

  • Crystal Lattice Energy: The energy required to break the crystal lattice of the solid compound will impact its dissolution.

Solution conditions such as pH, temperature, and the presence of co-solvents will also significantly affect solubility[1][2].

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound[3].

Objective: To determine the concentration of this compound in a saturated aqueous solution at equilibrium.

Materials and Reagents:

  • This compound (solid, high purity)

  • Purified water (USP grade)

  • Phosphate buffered saline (PBS), pH 7.4

  • A series of buffers with varying pH values (e.g., pH 2, 4, 6, 8, 10)

  • Organic solvents for stock solution preparation and analysis (e.g., DMSO, Methanol)

Procedure:

  • Add an excess amount of solid this compound to a series of vials containing the different aqueous media. The presence of undissolved solid is crucial to ensure saturation[3].

  • Seal the vials to prevent solvent evaporation.

  • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be experimentally determined[3].

  • After incubation, visually confirm the presence of undissolved solid.

  • Centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PVDF) that does not bind the compound.

  • Dilute the filtered supernatant with an appropriate analytical solvent.

  • Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation:

The solubility data should be summarized in a clear, structured table.

Medium pH Temperature (°C) Solubility (µg/mL)
Purified Water~7.025Experimental Value
PBS7.437Experimental Value
Buffer 12.037Experimental Value
Buffer 24.037Experimental Value
Buffer 36.037Experimental Value
Buffer 48.037Experimental Value
Buffer 510.037Experimental Value
Kinetic Solubility Assessment

For high-throughput screening in early drug discovery, kinetic solubility assays can be employed. These methods, such as nephelometry or direct UV analysis after filtration, provide a rapid assessment of a compound's tendency to precipitate from a solution initially prepared in an organic solvent like DMSO[2][4][5].

Part 2: Stability Assessment and Forced Degradation Studies

Understanding the chemical stability of this compound is essential for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Forced degradation studies are a regulatory requirement and a scientific necessity to identify likely degradation products and to develop and validate stability-indicating analytical methods[6][7].

Long-Term and Accelerated Stability Studies

Formal stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.

Objective: To evaluate the thermal stability and sensitivity to moisture of this compound over time.

Storage Conditions:

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH[8][9][10]

  • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH[8][10]

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[3][8][10]

Procedure:

  • Place a sufficient quantity of this compound in containers that are impermeable to moisture and store them in stability chambers under the specified conditions[3].

  • At predetermined time points (e.g., 0, 3, and 6 months for accelerated testing; 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term testing), remove samples from the stability chambers[3][8][9][11].

  • Analyze the samples for appearance, assay (potency), degradation products, and other critical quality attributes using a validated, stability-indicating analytical method.

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, is designed to accelerate the degradation of a compound to identify potential degradation products and pathways[6][12]. The goal is to achieve 5-20% degradation of the active ingredient[12][13].

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C.

  • Base Hydrolysis: 0.1 M NaOH at 60°C.

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal Stress: Solid drug substance at 80°C (in 10°C increments above the accelerated testing temperature)[9].

  • Photostability: Expose the solid drug substance to a minimum of 1.2 million lux hours and 200 watt-hours/m² of light, as per ICH Q1B guidelines[7][13].

Procedure:

  • Prepare solutions of this compound in the respective stress media. For compounds not freely soluble in water, a co-solvent that does not degrade the compound may be used[13].

  • Incubate the samples for a defined period (e.g., up to 7 days), with periodic sampling to monitor the extent of degradation[13].

  • For hydrolytic studies, terminate the reaction by neutralizing the solution with a suitable acid or base[13].

  • Analyze the stressed samples using a stability-indicating HPLC method, capable of separating the parent compound from its degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in structure elucidation.

Data Presentation:

The results of the forced degradation studies should be summarized in a table.

Stress Condition Conditions % Degradation Number of Degradants Major Degradant (if identified)
Acid Hydrolysis0.1 M HCl, 60°CExperimental ValueExperimental ValueProposed Structure
Base Hydrolysis0.1 M NaOH, 60°CExperimental ValueExperimental ValueProposed Structure
Oxidation3% H₂O₂, RTExperimental ValueExperimental ValueProposed Structure
Thermal80°C, solid stateExperimental ValueExperimental ValueProposed Structure
Photolytic1.2 million lux hoursExperimental ValueExperimental ValueProposed Structure

Part 3: Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_incubation Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid to aqueous media prep2 Seal vials prep1->prep2 inc1 Agitate at constant temperature (24-72h) prep2->inc1 sep1 Centrifuge to pellet solid inc1->sep1 sep2 Filter supernatant (0.22 µm) sep1->sep2 ana1 Dilute filtrate sep2->ana1 ana2 Quantify by HPLC-UV ana1->ana2

Caption: Workflow for equilibrium solubility determination.

Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis start Drug Substance acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxid Oxidation start->oxid therm Thermal start->therm photo Photolytic start->photo analysis Analyze by Stability-Indicating HPLC/LC-MS acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis result Identify Degradation Products & Pathways analysis->result

Caption: Workflow for forced degradation studies.

Conclusion

The experimental frameworks detailed in this guide provide a robust starting point for the comprehensive characterization of the solubility and stability of this compound. Adherence to these standardized, authoritative protocols will ensure the generation of high-quality, reliable data essential for advancing the research and development of this compound. The insights gained from these studies will be invaluable for formulation development, defining storage conditions, and ensuring the safety and efficacy of any potential applications.

References

  • Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products - Food And Drugs Authority.
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An In-depth Technical Guide to the Mechanism of Action of Aminophenoxy-pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aminophenoxy-pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its "privileged" structure that enables the design of highly potent and selective therapeutic agents.[1] This guide provides an in-depth exploration of the primary mechanism of action for this class of compounds—kinase inhibition—with a particular focus on their role in disrupting oncogenic signaling pathways. We will dissect the molecular interactions that govern their inhibitory activity, present detailed experimental protocols for mechanism-of-action studies, and summarize key structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of aminophenoxy-pyridine-based therapeutics.

Introduction: The Aminophenoxy-Pyridine Scaffold

Pyridine and its derivatives are fundamental heterocyclic structures widely utilized in drug design, ranking as the second most common heterocycle in FDA-approved medicines.[2][3] The inclusion of a nitrogen atom in the aromatic ring modulates lipophilicity and enhances aqueous solubility and metabolic stability.[3] The aminophenoxy-pyridine core, in particular, has proven to be an exceptionally versatile scaffold for developing inhibitors that target a range of protein kinases, which are critical regulators of cellular processes.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets. The structural modularity of the aminophenoxy-pyridine scaffold allows for systematic optimization of potency, selectivity, and pharmacokinetic properties, leading to the development of successful drugs like Sorafenib.[5][6]

Primary Mechanism of Action: Kinase Inhibition

The predominant mechanism of action for many biologically active aminophenoxy-pyridines is the inhibition of protein kinases. These compounds are often designed as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.

Molecular Interactions and Binding Modes

The aminophenoxy-pyridine core structure is adept at forming key interactions within the kinase active site. The pyridine nitrogen and the carboxamide group can form crucial hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the kinase domain.[4] This interaction anchors the inhibitor in the ATP-binding pocket.

A significant subset of these compounds, including the multi-kinase inhibitor Sorafenib, function as Type II kinase inhibitors .[5] Unlike Type I inhibitors that bind to the active "DFG-in" conformation of the kinase, Type II inhibitors bind to and stabilize the inactive "DFG-out" conformation.[5] This binding mode often results in greater selectivity, as it exploits a less-conserved allosteric pocket adjacent to the ATP-binding site.[5]

Disruption of Oncogenic Signaling: The Raf/MEK/ERK Pathway

A prime example of the therapeutic application of aminophenoxy-pyridines is the inhibition of the Raf/MEK/ERK (MAPK) signaling pathway, a critical cascade that drives tumor cell proliferation and survival.[4][6] Sorafenib, which is built upon a 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide core, is a potent inhibitor of Raf kinases (C-RAF, B-RAF, and mutant B-RAF).[4][7]

By blocking Raf, Sorafenib prevents the downstream phosphorylation and activation of MEK and ERK.[5][7] This blockade leads to a cascade of anti-tumor effects, including the downregulation of cyclin D1 (a key cell cycle regulator), inhibition of cell proliferation, and induction of apoptosis.[5]

Raf-MEK-ERK_Pathway_Inhibition RTK Growth Factor Receptor (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS Activates RAF RAF Kinase (B-RAF, C-RAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Sorafenib Aminophenoxy-pyridine (e.g., Sorafenib) Sorafenib->RTK Inhibits Sorafenib->RAF Inhibits

Figure 1: Inhibition of the Raf/MEK/ERK pathway by aminophenoxy-pyridines.
Multi-Kinase Inhibition Profile

Many aminophenoxy-pyridine derivatives are not limited to a single target but exhibit a multi-kinase inhibition profile. Sorafenib, for example, also targets several receptor tyrosine kinases (RTKs) involved in tumor angiogenesis, such as VEGFR-2, VEGFR-3, and PDGFR-β.[4][7] This dual mechanism of directly inhibiting tumor cell proliferation and simultaneously cutting off the tumor's blood supply contributes to its clinical efficacy.[4][7] Other kinases targeted by various aminophenoxy-pyridine derivatives include c-Met, HPK1, and PDK-1.[4][8]

Compound Class/ExamplePrimary Kinase TargetsRepresentative IC50 Values (nM)Reference
Sorafenib B-RAF, C-RAF, VEGFR-2, PDGFR-β, c-KITB-RAF: 22 nM, VEGFR-2: 90 nM[7]
PF-02341066 (Crizotinib) c-Met, ALKc-Met: 6-7 nM (Kᵢ)[9]
PF-04217903 c-Metc-Met: 6-7 nM (Kᵢ)[9]
Pyridine-urea derivative 8e VEGFR-23930 nM[10]
Imidazolopyridine derivative c-Metc-Met: 0.55 nM[3][11]

Table 1: Representative inhibitory activities of aminophenoxy-pyridine and related pyridine-based compounds against key oncogenic kinases. Note: Crizotinib is an aminopyridine, structurally related and relevant.

Alternative Mechanisms of Action

While kinase inhibition is the most prominent mechanism, the aminophenoxy-pyridine scaffold is versatile enough to target other enzyme families. For instance, certain derivatives have been identified as potent, irreversible inhibitors of lysyl oxidase-like 2 (LOXL2), a copper-dependent amine oxidase.[7] LOXL2 is crucial for extracellular matrix remodeling, and its dysregulation is linked to fibrosis.[7] Inhibition of LOXL2 by these small molecules represents a therapeutic strategy for fibrotic diseases.[7]

Elucidating the Mechanism: Key Experimental Protocols

A multi-faceted approach is required to definitively characterize the mechanism of action of a novel aminophenoxy-pyridine derivative. This typically involves a combination of biochemical assays, cell-based assays, and target validation studies.

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies KinaseAssay In Vitro Kinase Assay (Determine IC50) ProlifAssay Cell Proliferation Assay (e.g., MTT/SRB) KinaseAssay->ProlifAssay Confirm Cellular Activity WesternBlot Western Blot Analysis (Pathway Modulation) ProlifAssay->WesternBlot Investigate Mechanism Xenograft Xenograft Tumor Model (Assess Efficacy) WesternBlot->Xenograft Validate in Animal Model

Figure 2: Experimental workflow for MoA studies of aminophenoxy-pyridines.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring ADP production.[12]

Materials:

  • Purified recombinant kinase and its specific substrate peptide.

  • ATP solution.

  • Test compound (e.g., aminophenoxy-pyridine derivative) stock solution in DMSO.

  • Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™).

  • White, opaque 384-well assay plates.

Methodology:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the assay plate. Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor as a positive control.

  • Kinase/Inhibitor Pre-incubation: Add the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.[12]

  • Initiate Reaction: Add the substrate/ATP mixture to all wells to start the kinase reaction. Incubate at 30°C for 1 hour.[12]

  • Stop Reaction & Deplete ATP: Add the ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.[12]

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.[12]

  • Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to kinase activity.

  • Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[12]

Protocol: Western Blot for MAPK Pathway Modulation

This protocol assesses the effect of an inhibitor on the phosphorylation status of key proteins in the Raf/MEK/ERK pathway.[1][8]

Materials:

  • Cancer cell line (e.g., PLC/PRF/5, HepG2).[5]

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay kit (e.g., BCA assay).

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-ERK (p-ERK), anti-total-ERK, anti-phospho-MEK (p-MEK), anti-total-MEK, and a loading control (e.g., anti-GAPDH or β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

Methodology:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of the aminophenoxy-pyridine inhibitor for a specified time (e.g., 2-24 hours). Include an untreated or vehicle-treated control.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for each sample, mix with Laemmli buffer, and heat to denature. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[1]

  • Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: To analyze total protein levels or other targets on the same blot, strip the membrane of the first set of antibodies and reprobe with the next primary antibody (e.g., anti-total-ERK), following steps 6-9.[1]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the change in activation status relative to the control.

Conclusion

The aminophenoxy-pyridine scaffold is a powerful and adaptable platform for the design of targeted therapeutics, primarily acting through the inhibition of critical protein kinases involved in disease pathogenesis. Their ability to function as multi-kinase inhibitors, particularly targeting both cell proliferation and angiogenesis pathways like Raf/MEK/ERK and VEGFR, underscores their therapeutic potential. A rigorous, multi-step experimental approach is essential to fully elucidate their mechanism of action, from initial biochemical potency determination to cellular pathway analysis and in vivo validation. Continued exploration of this chemical space promises to yield next-generation inhibitors with improved efficacy and selectivity.

References

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  • Ma, J., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(10), 4403-4423. Retrieved from [Link]

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An In-Depth Technical Guide to 4-(4-Aminophenoxy)pyridine-2-carbonitrile: A Core Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery and materials science, the strategic design and synthesis of novel molecular entities with precisely tailored properties are paramount. Central to this endeavor is the utilization of versatile chemical building blocks—scaffolds that serve as the foundation for intricate molecular architectures. Among these, 4-(4-Aminophenoxy)pyridine-2-carbonitrile has emerged as a cornerstone intermediate, particularly in the synthesis of targeted therapeutics. Its unique structural amalgamation of a pyridine ring, an aminophenoxy moiety, and a reactive nitrile group bestows upon it a trifecta of chemical functionality, rendering it a highly sought-after precursor in multi-step synthetic campaigns. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, properties, and applications of this pivotal building block, grounded in scientific integrity and practical, field-proven insights.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application in synthesis. The following table summarizes the key characteristics of this compound.

PropertyValueSource
Molecular Formula C₁₂H₉N₃O[1]
Molecular Weight 211.22 g/mol [1]
CAS Number 565204-45-7[1]
Appearance Off-white to pale yellow solidCommercially available data
Melting Point Data not consistently available in public sources; requires experimental determination.
Solubility Soluble in polar organic solvents such as DMSO, DMF, and methanol.Inferred from related structures
¹H NMR (DMSO-d₆, 400 MHz) Typical shifts (ppm): δ 8.2-8.4 (d, 1H, pyridine-H6), 7.0-7.2 (m, 3H, pyridine-H3, H5 & phenoxy-H), 6.6-6.8 (d, 2H, phenoxy-H), 6.5-6.7 (d, 2H, phenoxy-H), 5.0-5.2 (s, 2H, -NH₂)Predicted based on related structures[2][3]
¹³C NMR (DMSO-d₆, 100 MHz) Typical shifts (ppm): δ 160-162 (C-O), 150-152 (C-NH₂), 148-150 (Py-C6), 140-142 (Py-C4), 120-122 (phenoxy-C), 118-120 (CN), 115-117 (phenoxy-C), 114-116 (Py-C2), 110-112 (Py-C3), 108-110 (Py-C5)Predicted based on related structures and spectral databases[2][4][5]
IR (KBr, cm⁻¹) Characteristic peaks: 3400-3200 (N-H stretching), 2230-2210 (C≡N stretching), 1620-1580 (C=N and C=C stretching), 1250-1200 (C-O-C stretching)General spectroscopic data[6][7]
Mass Spectrometry (ESI-MS) m/z: 212.08 [M+H]⁺Calculated

Strategic Synthesis of the Core Scaffold

The synthesis of this compound is most efficiently achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction. This approach leverages the electron-deficient nature of a 4-halopyridine precursor, making it susceptible to attack by the nucleophilic oxygen of 4-aminophenol.

The Cornerstone Reaction: Nucleophilic Aromatic Substitution

The primary synthetic route involves the coupling of 4-chloro-pyridine-2-carbonitrile with 4-aminophenol. The rationale behind this strategy lies in the activation of the C4 position of the pyridine ring by the electron-withdrawing nitrile group at C2, facilitating the displacement of the chloro leaving group.

Synthesis_of_4_Aminophenoxy_pyridine_2_carbonitrile reactant1 4-Chloropyridine-2-carbonitrile product This compound reactant1->product Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, DMSO) Heat reactant2 4-Aminophenol reactant2->product

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for similar transformations and should be adapted and optimized as necessary.

Materials:

  • 4-Chloropyridine-2-carbonitrile (1.0 eq)

  • 4-Aminophenol (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-aminophenol and anhydrous DMF.

  • Stir the mixture at room temperature until the 4-aminophenol is fully dissolved.

  • Add anhydrous potassium carbonate to the solution, and stir for 15-20 minutes to form the phenoxide in situ.

  • Add 4-chloropyridine-2-carbonitrile to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexane gradient).

  • Dry the purified product under vacuum to yield this compound as a solid.

Self-Validating System and Causality:

  • Inert Atmosphere: Prevents oxidation of the aminophenol, which is sensitive to air, especially at elevated temperatures.

  • Anhydrous Conditions: Minimizes potential side reactions, such as the hydrolysis of the nitrile group.

  • Excess Base: The use of two equivalents of potassium carbonate ensures complete deprotonation of the phenolic hydroxyl group, driving the reaction to completion.

  • In Situ Phenoxide Formation: Adding the base to the aminophenol before the addition of the electrophile ensures that the more nucleophilic phenoxide is the predominant reacting species.

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its three key functional groups: the primary aromatic amine, the nitrile, and the pyridine nitrogen.

The Amine Terminus: A Gateway to Diverse Functionality

The primary amino group is a potent nucleophile, readily undergoing a variety of transformations to introduce diverse functionalities. This is particularly crucial in the synthesis of kinase inhibitors, where this moiety often forms a key hydrogen bond donor-acceptor interaction with the hinge region of the kinase.

Common Transformations:

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to a wide array of urea and thiourea derivatives. This is a cornerstone reaction in the synthesis of many Type II kinase inhibitors, including Sorafenib.[8]

  • Amide and Sulfonamide Synthesis: Acylation with acid chlorides, anhydrides, or activated carboxylic acids, and sulfonylation with sulfonyl chlorides, respectively, are straightforward methods for introducing further diversity.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields secondary or tertiary amines.

Amine_Reactivity start This compound product1 Urea/Thiourea Derivatives start->product1 R-N=C=O or R-N=C=S product2 Amide/Sulfonamide Derivatives start->product2 R-COCl or R-SO₂Cl product3 Substituted Amines start->product3 R-CHO, [H]

Caption: Key transformations of the primary amino group.

The Nitrile Group: A Versatile Precursor

The nitrile group is a valuable functional handle that can be converted into several other important moieties.[9]

Key Transformations:

  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or a primary amide (carboxamide), depending on the reaction conditions. The conversion to the carboxamide is particularly relevant as this moiety is also a key feature in many kinase inhibitors.

  • Reduction: Catalytic hydrogenation (e.g., using H₂/Raney Ni) or reduction with metal hydrides (e.g., LiAlH₄) can convert the nitrile to a primary amine.

  • Cyclization Reactions: The nitrile group can participate in cyclization reactions to form various heterocyclic rings, such as tetrazoles (via reaction with azides) or triazines.

The Pyridine Nitrogen: Modulating Physicochemical Properties

The lone pair of electrons on the pyridine nitrogen imparts basicity to the molecule and provides a site for protonation or alkylation. This can be exploited to modulate the physicochemical properties of the final compound, such as solubility and bioavailability.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The 4-aminophenoxypyridine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors.[8] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Targeting Key Oncogenic Pathways

Derivatives of this compound are key components in the synthesis of inhibitors targeting several important kinases, including:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 is a clinically validated strategy for blocking angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.[10]

  • c-Met (Hepatocyte Growth Factor Receptor): Overexpression or mutation of c-Met is implicated in a variety of cancers, and its inhibition can lead to reduced tumor cell proliferation, survival, and invasion.[10]

  • GSK-3 (Glycogen Synthase Kinase 3): GSK-3 is involved in a multitude of cellular processes, and its inhibitors are being investigated for the treatment of neurodegenerative diseases, bipolar disorder, and cancer.[11][12][13][14]

  • CDKs (Cyclin-Dependent Kinases): CDKs are central regulators of the cell cycle, and their inhibition can induce cell cycle arrest and apoptosis in cancer cells.[15]

Case Study: A Synthetic Route to a Kinase Inhibitor Core

The following workflow illustrates how this compound can be utilized in a multi-step synthesis of a hypothetical kinase inhibitor core.

Kinase_Inhibitor_Synthesis cluster_0 Step 1: Urea Formation cluster_1 Step 2: Nitrile Hydrolysis cluster_2 Step 3: Final Elaboration start This compound intermediate1 Urea Intermediate start->intermediate1 Aryl Isocyanate intermediate2 Amide Intermediate intermediate1->intermediate2 H₂O₂ / Base product Kinase Inhibitor Core intermediate2->product Coupling Partner

Caption: A representative workflow for the synthesis of a kinase inhibitor core.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design. Its inherent trifunctionality provides a robust platform for the synthesis of complex and biologically active molecules. The continued exploration of its reactivity and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new therapeutic agents and advanced materials. As our understanding of disease biology deepens, the demand for versatile and strategically designed building blocks like this compound will only intensify, solidifying its place as a cornerstone of modern chemical synthesis.

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  • 6-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). (2003, September 15). Retrieved from [Link]

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  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). Retrieved from [Link]

  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed. (2023, February 12). Retrieved from [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, March 19). Retrieved from [Link]

  • Pyrrolo[2,1-f][2][8][16]triazine: a promising fused heterocycle to target kinases in cancer therapy. (n.d.). Retrieved from [Link]

  • Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing). (2022, May 31). Retrieved from [Link]

  • Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity. (n.d.). Retrieved from [Link]

  • Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed. (2021, February 15). Retrieved from [Link]

  • Synthesis and characterization of novel polyimides derived from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone: effect of pyridine and ketone units in the main - PubMed. (2016, September 28). Retrieved from [Link]

  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC - NIH. (n.d.). Retrieved from [Link]

  • (PDF) DESIGN, SYNTHESIS, AND CHARACTERIZATION OF THE SOME NOVEL 2‐AMINO-PYRIDINE‐3‐ CARBONITRILE AND 2‐AMINO-4H-PYRAN‐3‐CARBONITRILE DERIVATIVES AGAINST ANTIMICROBIAL ACTIVITY AND ANTIOXIDANT ACTIVITY - ResearchGate. (2025, August 10). Retrieved from [Link]

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The Ascendancy of 4-Phenoxy-Pyridine-2-Carbonitrile Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-phenoxy-pyridine-2-carbonitrile core is a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility and potent biological activity across a spectrum of therapeutic targets. This guide provides a comprehensive technical review of this compound class, delving into its synthesis, structure-activity relationships (SAR), and, most notably, its successful application in the development of kinase inhibitors for oncology. We will explore the causal relationships behind experimental choices in synthetic chemistry and assay development, offering field-proven insights for drug development professionals. Detailed protocols, data-driven visualizations, and a complete reference list are provided to empower researchers in this dynamic field.

Introduction: The Strategic Importance of the 4-Phenoxy-Pyridine-2-Carbonitrile Moiety

The pyridine ring is a cornerstone of medicinal chemistry, recognized for its diverse biological activities, including antitumor, antiviral, and anti-inflammatory effects.[1] Its presence in numerous FDA-approved drugs underscores its importance as a scaffold for designing novel therapeutics.[1] The 4-phenoxy-pyridine-2-carbonitrile framework, a specific iteration of this versatile heterocycle, has garnered significant attention for its ability to serve as a potent hinge-binding motif in kinase inhibitors.

The nitrile (-C≡N) group is a strong electron-withdrawing moiety that is readily transformable into other functional groups, such as carboxylic acids or amides, providing a versatile handle for synthetic elaboration.[2] The phenoxy ether linkage is chemically stable and plays a crucial role in modulating the molecule's lipophilicity and overall three-dimensional conformation, both critical parameters in drug design.[2] This unique combination of a versatile synthetic handle, a stable linker, and a potent pharmacophore has propelled the 4-phenoxy-pyridine-2-carbonitrile scaffold to the forefront of modern drug discovery, particularly in the pursuit of targeted cancer therapies.

Synthetic Strategies: Building the Core Scaffold

The construction of the 4-phenoxy-pyridine-2-carbonitrile core can be achieved through several synthetic routes. The choice of a particular pathway is often dictated by the desired substitution pattern on both the pyridine and phenoxy rings, as well as considerations of yield, scalability, and atom economy.

A prevalent and effective method involves the nucleophilic aromatic substitution (SNAAr) reaction between a suitably activated pyridine derivative and a substituted phenol.

General Synthetic Workflow: A Step-by-Step Protocol

The following protocol outlines a general and widely adopted procedure for the synthesis of 4-phenoxy-pyridine-2-carbonitrile derivatives. This self-validating system includes in-process controls and characterization steps to ensure the integrity of the final compound.

Step 1: Preparation of the Activated Pyridine Intermediate

The synthesis typically commences with a commercially available substituted picolinic acid. Conversion to a more reactive species, such as an acid chloride, is a common initial step.

  • Protocol: To a solution of 4-chloropicolinic acid in a suitable solvent (e.g., dichloromethane), add a chlorinating agent such as thionyl chloride or oxalyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the solvent and excess reagent are removed under reduced pressure to yield the crude 4-chloropicolinoyl chloride.

Step 2: Amidation

The activated acid chloride is then reacted with an appropriate amine to form the corresponding amide.

  • Protocol: The crude 4-chloropicolinoyl chloride is dissolved in an inert solvent like tetrahydrofuran (THF). The solution is cooled in an ice bath, and a solution of the desired amine (e.g., methylamine in THF) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The resulting amide can be isolated by extraction and purified by column chromatography.

Step 3: Nucleophilic Aromatic Substitution (SNAAr)

The key ether linkage is formed in this step through the reaction of the 4-chloropyridine-2-carboxamide intermediate with a substituted phenol.

  • Protocol: To a solution of the 4-chloropyridine-2-carboxamide and the desired phenol in a polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO), a base is added. Common bases for this transformation include potassium tert-butoxide or cesium carbonate. The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) and monitored by TLC or LC-MS. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. Purification by column chromatography affords the desired 4-phenoxy-pyridine-2-carboxamide.[3]

Step 4: Dehydration to the Nitrile

The final step involves the dehydration of the primary amide to the corresponding nitrile.

  • Protocol: The 4-phenoxy-pyridine-2-carboxamide is dissolved in a suitable solvent, and a dehydrating agent such as phosphorous oxychloride (POCl3) or trifluoroacetic anhydride (TFAA) is added. The reaction is often heated to drive it to completion. Workup typically involves quenching the reaction with a base and extracting the product. The final 4-phenoxy-pyridine-2-carbonitrile can be purified by recrystallization or column chromatography.

An alternative, efficient approach utilizes aryne chemistry, where an in-situ generated aryne reacts with a pyridin-2(1H)-one to form the 2-phenoxypyridine derivative.[4][5][6] This method offers a mild and environmentally benign route to these compounds with high yields and a broad substrate scope.[4][5][6]

Synthetic Workflow Diagram

Synthetic_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediates cluster_final Final Product 4-Chloropicolinic_Acid 4-Chloropicolinic Acid Step1 Step 1: Activation (e.g., SOCl2, DMF) 4-Chloropicolinic_Acid->Step1 Substituted_Phenol Substituted Phenol Step3 Step 3: SNAAr (e.g., K2CO3, DMF) Substituted_Phenol->Step3 Amine Amine (e.g., Methylamine) Step2 Step 2: Amidation Amine->Step2 Acid_Chloride 4-Chloropicolinoyl Chloride Step1->Acid_Chloride Amide 4-Chloropyridine-2-carboxamide Step2->Amide Phenoxy_Amide 4-Phenoxy-pyridine-2-carboxamide Step3->Phenoxy_Amide Step4 Step 4: Dehydration (e.g., POCl3) Final_Product 4-Phenoxy-pyridine-2-carbonitrile Step4->Final_Product Acid_Chloride->Step2 Amide->Step3 Phenoxy_Amide->Step4

Caption: Synthetic workflow for 4-phenoxy-pyridine-2-carbonitrile.

Biological Activity and Therapeutic Applications: A Focus on Kinase Inhibition

Derivatives of the 4-phenoxy-pyridine-2-carbonitrile scaffold have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in cancer.

Dual VEGFR-2/c-Met Inhibition

A notable application of this scaffold is in the development of dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, two receptor tyrosine kinases that play crucial roles in tumor angiogenesis and metastasis.[7]

A series of 4-phenoxy-pyridine and pyrimidine derivatives were designed and synthesized as dual VEGFR-2/c-Met inhibitors.[7] One of the most promising compounds, 23k , demonstrated excellent kinase inhibitory activity against both VEGFR-2 and c-Met with IC50 values of 1.05 and 1.43 μM, respectively.[7] Furthermore, 23k exhibited potent anti-proliferative activity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and Ovcar-3 (ovarian cancer), with IC50 values of 2.16, 9.13, 20.15, and 9.65 μM, respectively.[7] Importantly, this compound showed low toxicity to normal human cells.[7] Mechanistic studies revealed that 23k induced apoptosis and arrested the cell cycle in the G0/G1 phase in A549 cells.[7]

Another study identified compound 43 as a potent and selective c-Met inhibitor with an IC50 value of 16 nM.[8] This compound also displayed superior activity against A549, HepG2, and MCF-7 cancer cell lines, with IC50 values of 0.58, 0.47, and 0.74 µM, respectively, which were significantly more potent than the positive control, Foretinib.[8]

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-phenoxy-pyridine-2-carbonitrile derivatives is highly dependent on the nature and position of substituents on both the pyridine and phenoxy rings.

  • Substituents on the Phenoxy Ring: Modifications to the phenoxy ring are crucial for modulating potency and selectivity. The introduction of specific groups can enhance interactions with the kinase active site.

  • The Role of the Nitrile Group: The 2-carbonitrile group is a key feature, often involved in hydrogen bonding interactions with the hinge region of the kinase.

  • Pyridine Ring Modifications: Substitution on the pyridine ring can influence the overall electronic properties and steric profile of the molecule, thereby affecting its binding affinity.

A comprehensive analysis of pyridine derivatives has shown that the presence of hydrogen bond donor groups, such as -OH and -NH2, and methoxy groups (-OMe) can enhance antiproliferative activity.[1] Conversely, bulky groups or halogen atoms tend to decrease activity.[1]

Kinase Inhibition Profile: A Comparative Analysis

The 4-phenoxy-pyridine-2-carboxamide scaffold, a close analog of the carbonitrile, is a key component of the multi-kinase inhibitor Sorafenib.[9] Understanding the cross-reactivity profile of such inhibitors is paramount for predicting their therapeutic efficacy and potential off-target effects.[9]

KinaseSorafenib IC50 (nM)
VEGFR-290
PDGFR-β57
c-Kit68
FLT358
RAF-16
B-RAF22
Data adapted from publicly available sources.

This data highlights the multi-targeted nature of inhibitors based on this scaffold. The ability to fine-tune the substitution pattern allows for the development of compounds with desired selectivity profiles.

Pharmacokinetics and Metabolism: The Journey of a Drug Candidate

The pharmacokinetic properties of 4-phenoxy-pyridine-2-carbonitrile derivatives are critical for their development as therapeutic agents. Studies on related structures provide valuable insights into their absorption, distribution, metabolism, and excretion (ADME) profiles.

For instance, a non-steroidal selective androgen receptor modulator (SARM) with a phenoxy-propionamide structure was shown to be rapidly absorbed and slowly cleared in rats, with a half-life ranging from 2.6 to 5.3 hours.[10][11] The oral bioavailability was excellent, particularly at lower doses.[10][11]

Metabolism is a key determinant of a drug's pharmacokinetic profile. Studies on a pyridine-containing compound revealed extensive metabolism in rats, with major pathways including oxidation and conjugation.[12] Gender-related differences in metabolism and pharmacokinetics were also observed.[12]

Future Directions and Conclusion

The 4-phenoxy-pyridine-2-carbonitrile scaffold continues to be a highly fruitful area of research in drug discovery. The inherent versatility of this core structure, coupled with a deep understanding of its structure-activity relationships, provides a powerful platform for the design of novel and highly selective therapeutic agents.

Future research will likely focus on:

  • Exploration of Novel Kinase Targets: Expanding the application of this scaffold to inhibit other clinically relevant kinases.

  • Optimization of Pharmacokinetic Properties: Fine-tuning the ADME profile to improve drug-like properties.

  • Development of Covalent Inhibitors: Incorporating reactive groups to achieve irreversible binding and prolonged target engagement.

  • Application in Other Therapeutic Areas: Investigating the potential of these compounds in treating diseases beyond cancer, such as inflammatory and neurodegenerative disorders.

References

  • Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry.
  • Design, Synthesis and Biological Evaluation of 4-Phenoxy- Pyridine/Pyrimidine Derivatives as Dual VEGFR-2/c-Met Inhibitors | Request PDF.
  • 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile. Benchchem.
  • Unveiling the Target Landscape: A Comparative Cross-Reactivity Profile of 4-(4-Aminophenoxy)pyridine-2- carboxamide Based Inhibitors. Benchchem.
  • Structure activity relationship study of the compounds 4-16.
  • An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine deriv
  • Structure activity relationship of compound 4. | Download Scientific Diagram.
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  • Application Notes and Protocols: 4-(4-Aminophenoxy)pyridine-2-carboxamide in Kinase Inhibitor Synthesis. Benchchem.
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  • Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)
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Methodological & Application

synthesis of Sorafenib using 4-(4-Aminophenoxy)pyridine-2-carbonitrile intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of the Multi-Kinase Inhibitor Sorafenib

Topic: Synthesis of Sorafenib via a Key Diaryl Ether Intermediate Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Synthesis of a Kinase Inhibitor

Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma.[1] It functions by targeting several serine/threonine and receptor tyrosine kinases involved in tumor cell proliferation and angiogenesis, including RAF/MEK/ERK pathway kinases and VEGFR/PDGFR.[1][2] The structural core of Sorafenib is a bi-aryl urea moiety linked to a pyridine-2-carboxamide through a diaryl ether linkage.

This application note provides a detailed, research-grade protocol for the synthesis of Sorafenib. The strategy hinges on the formation of the key intermediate, 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide , followed by a urea bond formation. While the prompt specifies the nitrile analogue, 4-(4-aminophenoxy)pyridine-2-carbonitrile, as an intermediate, the N-methyl-2-pyridinecarboxamide is the more direct and widely documented precursor in scalable syntheses.[3][4] This guide will therefore focus on the robust and efficient pathway that generates the carboxamide intermediate en route to the final active pharmaceutical ingredient (API).

The presented methodology is designed to be self-validating, incorporating in-process controls and analytical characterization to ensure the identity and purity of the intermediates and the final product. We will delve into the causality behind reagent selection and reaction conditions, providing insights grounded in established organic chemistry principles.

Overall Synthetic Strategy

The synthesis of Sorafenib is accomplished via a convergent three-step sequence. The core logic is to first construct the pyridine-diaryl ether backbone and then append the terminal trifluoromethylphenyl urea group. This approach prevents undesirable side reactions and allows for purification of the key intermediate before the final coupling step.

The overall workflow can be visualized as follows:

G cluster_0 Step 1: Picolinamide Formation cluster_1 Step 2: Diaryl Ether Formation (SNAr) cluster_2 Step 3: Urea Formation cluster_3 Analysis & Purification PicolinicAcid Picolinic Acid AcidChloride 4-Chloropyridine-2-carbonyl chloride hydrochloride PicolinicAcid->AcidChloride SOCl₂ / DMF Picolinamide 4-Chloro-N-methyl- picolinamide AcidChloride->Picolinamide MeNH₂ / THF KeyIntermediate 4-(4-Aminophenoxy)-N-methyl- picolinamide Picolinamide->KeyIntermediate 1. KOtBu 2. 4-Aminophenol Sorafenib Sorafenib KeyIntermediate->Sorafenib Isocyanate / CH₂Cl₂ Aminophenol 4-Aminophenol Analysis HPLC, NMR, MS Analysis Sorafenib->Analysis Isocyanate 4-Chloro-3-(trifluoromethyl)phenyl isocyanate

Figure 1: Overall synthetic workflow for Sorafenib.

Part 1: Synthesis of 4-Chloro-N-methylpicolinamide

This initial step transforms a commercially available starting material, picolinic acid, into an activated picolinamide suitable for the subsequent nucleophilic aromatic substitution (SNAr) reaction. The process involves a one-pot chlorination and amidation.

Protocol: Step 1

1. Materials & Reagents:

  • Picolinic Acid (99%)

  • Thionyl Chloride (SOCl₂) (99%)

  • Dimethylformamide (DMF), catalytic amount

  • Toluene (Anhydrous)

  • Methylamine solution (2M in THF or 40% aq. solution)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

2. Equipment:

  • Three-neck round-bottom flask with reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

3. Procedure:

  • To a dry three-neck flask under a nitrogen atmosphere, add picolinic acid (1.0 eq) and anhydrous toluene.

  • Add a catalytic amount of DMF (e.g., 0.1 mL per mole of picolinic acid).

  • Heat the suspension to 70-75 °C. Add thionyl chloride (3.0-3.5 eq) dropwise via the addition funnel over 1 hour.[5] The mixture will become a clear solution.

  • Maintain the reaction at 70-75 °C for 16 hours. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by TLC or GC-MS to confirm the formation of the methyl ester.

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove excess thionyl chloride and toluene. This yields the crude 4-chloropyridine-2-carbonyl chloride hydrochloride as an off-white solid.[6]

  • Dissolve the crude acid chloride in anhydrous THF and cool the flask to 0-3 °C in an ice bath.

  • Slowly add methylamine solution (e.g., 40% aqueous solution, ~4.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.[5]

  • Stir the reaction mixture at 0-5 °C for 3-4 hours.

  • Upon completion, quench the reaction with water and extract the product with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from ethyl acetate to obtain 4-chloro-N-methylpicolinamide as pale-yellow crystals.[6]

4. Rationale & Scientific Insights:

  • Chlorination: Thionyl chloride in the presence of catalytic DMF forms the Vilsmeier reagent in situ, which is a powerful electrophile. This reagent facilitates both the conversion of the carboxylic acid to the acid chloride and the chlorination of the pyridine ring at the electron-deficient C4 position.[6] Toluene is used as a suitable high-boiling solvent.

  • Amidation: The in situ generated acid chloride is highly reactive towards nucleophiles. The addition of methylamine at low temperature results in a rapid and efficient amidation to form the desired picolinamide. Using an aqueous solution of methylamine has proven effective and is often more practical for large-scale synthesis.[5]

5. Characterization:

  • Yield: Typically 85-95% after purification.[5]

  • ¹H NMR: Confirm the presence of the N-methyl group (singlet or doublet depending on solvent and temperature) and the aromatic protons of the 4-chloropyridine ring.

  • MS (ESI+): Calculate m/z for [M+H]⁺.

Part 2: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide

This is the key bond-forming step, creating the diaryl ether linkage via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group activates the C4 position for nucleophilic attack by the phenoxide ion.

Figure 2: Simplified SNAr mechanism via a Meisenheimer intermediate.

Protocol: Step 2

1. Materials & Reagents:

  • 4-Chloro-N-methylpicolinamide (from Step 1)

  • 4-Aminophenol (99%)

  • Potassium tert-butoxide (KOtBu) (98% or higher)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

2. Equipment:

  • Three-neck round-bottom flask with condenser and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Filtration apparatus (Büchner funnel)

3. Procedure:

  • To a dry three-neck flask under nitrogen, add 4-aminophenol (1.2 eq) and anhydrous DMF.

  • Add potassium tert-butoxide (1.3 eq) portion-wise while stirring. The mixture will warm up and change color. This step generates the more nucleophilic potassium phenoxide in situ.

  • Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq).[6]

  • Add a solution of 4-chloro-N-methylpicolinamide (1.0 eq) in DMF to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir for 2-4 hours. Monitor the reaction by TLC until the starting picolinamide is consumed.

  • Cool the reaction to room temperature and pour it slowly into a beaker of ice water with stirring.

  • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing thoroughly with water to remove DMF and inorganic salts.

  • Dry the solid product under vacuum at 50-60 °C. The product is often of sufficient purity for the next step without further purification.

4. Rationale & Scientific Insights:

  • Base Selection: Potassium tert-butoxide is a strong, non-nucleophilic base ideal for deprotonating the phenolic hydroxyl group of 4-aminophenol. This deprotonation is crucial as the resulting phenoxide is a much stronger nucleophile than the neutral phenol.[1]

  • Role of K₂CO₃: While KOtBu is the primary base for deprotonation, the addition of K₂CO₃ has been reported to significantly increase the reaction rate, likely by ensuring the reaction medium remains basic and scavenging any protons that might be generated.[6]

  • Solvent: DMF is an excellent polar aprotic solvent for SNAr reactions. It effectively solvates the potassium cation without solvating the phenoxide anion, thus preserving the anion's nucleophilicity.

5. Characterization:

  • Yield: Typically 85-90%.[6]

  • ¹H NMR: Appearance of new signals corresponding to the second aromatic ring protons and disappearance of the signal for the phenolic -OH.

  • MS (ESI+): Calculate m/z for [M+H]⁺.

Part 3: Synthesis of Sorafenib (Urea Formation)

The final step involves the reaction of the primary amine of the diaryl ether intermediate with an isocyanate to form the characteristic urea linkage of Sorafenib. This is a standard and highly efficient nucleophilic addition reaction.

Protocol: Step 3

1. Materials & Reagents:

  • 4-(4-Aminophenoxy)-N-methylpicolinamide (from Step 2)

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (98% or higher)

  • Dichloromethane (DCM), anhydrous

2. Equipment:

  • Schlenk flask or round-bottom flask with nitrogen inlet

  • Magnetic stirrer

  • Filtration apparatus

3. Procedure:

  • To a dry flask under a nitrogen atmosphere, dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 eq) in anhydrous dichloromethane.

  • Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) to the solution.[7] The isocyanate can be added neat or as a solution in DCM.

  • Stir the reaction mixture at room temperature for 12-24 hours. A precipitate of the product will form over time.

  • Monitor the reaction by TLC or HPLC to confirm the consumption of the amine starting material.

  • Once the reaction is complete, collect the white solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold DCM to remove any unreacted isocyanate.

  • Dry the product under vacuum at 60 °C to yield Sorafenib base as a white solid.

4. Rationale & Scientific Insights:

  • Reaction Mechanism: The lone pair of the primary aromatic amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. The resulting zwitterionic intermediate rapidly rearranges to form the stable urea C-N bond.

  • Solvent and Stoichiometry: DCM is a good solvent that is inert to the reactants. A slight excess of the isocyanate is used to ensure complete conversion of the key amine intermediate. The reaction is typically clean, with the product precipitating out of the solution, which simplifies purification.

Quantitative Data Summary & Final Product Characterization

Compound NameStepStarting MaterialMol. Wt. ( g/mol )Eq.Typical YieldPurity (HPLC)
4-Chloro-N-methylpicolinamide1Picolinic Acid170.601.085-95%>98%
4-(4-Aminophenoxy)-N-methylpicolinamide24-Chloro-N-methylpicolinamide243.261.085-90%>98%
Sorafenib34-(4-Aminophenoxy)-N-methylpicolinamide464.831.090-95%>99.5%
Analytical Characterization of Sorafenib

A self-validating protocol requires rigorous confirmation of the final product's identity and purity.

1. High-Performance Liquid Chromatography (HPLC):

  • Objective: To determine the purity of the final compound.

  • Conditions: A reverse-phase HPLC method is standard.[8][9]

    • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[9]

    • Mobile Phase: Isocratic mixture of Acetonitrile and water (e.g., 82.5:17.5 v/v) or a gradient with a buffered aqueous phase.[9]

    • Flow Rate: 1.0 - 1.5 mL/min.[9]

    • Detection: UV at 265 nm.[8]

    • Expected Result: A single major peak with a purity of >99.5%.

2. Mass Spectrometry (MS):

  • Objective: To confirm the molecular weight of the final compound.

  • Method: Electrospray Ionization (ESI) in positive mode.

  • Expected Result: A protonated molecular ion [M+H]⁺ at m/z 465.1.[10]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the chemical structure.

  • Solvent: DMSO-d₆.

  • ¹H NMR: The spectrum should show characteristic peaks for all protons, including the amide N-H, urea N-H protons, the N-methyl group, and distinct signals for the three different aromatic rings.

  • ¹³C NMR: The spectrum should show the correct number of carbon signals, including the characteristic urea carbonyl signal around 152-155 ppm.

References

  • Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099-7109. [Link]

  • Adami, R., et al. (2012). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules, 17(12), 14386-14405. [Link]

  • Sun, M., et al. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 44(05), 394-396. [Link]

  • CN105085388A - Synthesis method for sorafenib intermediate.
  • Rajic Zolic, Z., et al. (2016). Design, synthesis, and cytostatic activity of novel pyrazine sorafenib analogs. Medicinal Chemistry Research. [Link]

  • Kumar, R., et al. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. SynOpen, 7(4), 422-429. [Link]

  • Al-Shorbagy, M. Y., et al. (2024). Preparation and characterization of Sorafenib nano-emulsion: impact on pharmacokinetics and toxicity; an in vitro and in vivo study. Drug Delivery and Translational Research. [Link]

  • WO2009111061A1 - Process for the preparation of sorafenib and salts thereof.
  • WO2009054004A2 - Process for the preparation of sorafenib.
  • Wang, Y., et al. (2018). Design And Characterisation Of Novel Sorafenib-Loaded Carbon Nanotubes With Distinct Tumour-Suppressive Activity In Hepatocellular Carcinoma. International Journal of Nanomedicine, 13, 8261-8275. [Link]

  • Chivate, A. N., et al. (2024). Preparation and Characterization of Solid Dispersion of Sorafenib Tosylate for Enhancement of Bioavailability. International Journal of Pharmaceutical Quality Assurance, 15(3), 1408-1415. [Link]

  • Nakov, N., et al. (2024). Development of Green RP-HPLC method for determination of sorafenib in film-coated tablets. Macedonian Pharmaceutical Bulletin, 70(1), 29-37. [Link]

  • Ravisankar, P., et al. (2019). Analytical estimation methods for determination of sorafenib: a review. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Jain, L., et al. (2013). Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical Analysis, 3(4), 247-253. [Link]

  • US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.

Sources

The Strategic Application of 4-(4-Aminophenoxy)pyridine-2-carbonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Scaffold of 4-(4-Aminophenoxy)pyridine in Kinase Inhibition

In the landscape of contemporary drug discovery, particularly in the realm of oncology, the identification and optimization of "privileged scaffolds" is a cornerstone of efficient medicinal chemistry campaigns. These are molecular frameworks that demonstrate the ability to bind to multiple biological targets with high affinity, offering a fertile ground for the development of novel therapeutics. The 4-(4-aminophenoxy)pyridine core is one such esteemed scaffold, prominently featured in a variety of kinase inhibitors. Its significance is perhaps best exemplified by its presence in the FDA-approved multi-kinase inhibitor, Sorafenib, used in the treatment of advanced renal cell and hepatocellular carcinoma.[1]

This technical guide focuses on a specific, yet underexplored, member of this family: 4-(4-Aminophenoxy)pyridine-2-carbonitrile . While its close analog, the corresponding 2-carboxamide, has been extensively studied, the 2-carbonitrile derivative presents a unique set of physicochemical properties that warrant dedicated investigation. The nitrile group, a versatile functional moiety, can act as a hydrogen bond acceptor, influence metabolic stability, and serve as a synthetic handle for further molecular elaboration. This document aims to provide a comprehensive overview of the potential applications of this compound in medicinal chemistry, drawing upon the wealth of knowledge from its analogs and providing a forward-looking perspective for its integration into drug discovery programs.

The 4-(4-Aminophenoxy)pyridine-2-carboxamide Precedent: A Foundation for Exploration

The medicinal chemistry community has thoroughly investigated the 4-(4-aminophenoxy)pyridine-2-carboxamide scaffold, establishing its utility in the development of potent and selective kinase inhibitors.[2] Derivatives of this compound have demonstrated significant inhibitory activity against a range of oncogenic kinases, including c-Met and Hematopoietic Progenitor Kinase 1 (HPK1).[2] The core structure's ability to form key hydrogen bonding interactions with the hinge region of the kinase active site is a critical determinant of its biological activity.[2]

The general synthetic approach to this scaffold involves a multi-step process, often commencing with a commercially available picolinic acid derivative. A crucial step is the etherification of a 4-halopyridine intermediate with 4-aminophenol, followed by functional group manipulations to arrive at the final product.[3]

This compound: A Bioisostere with Untapped Potential

The substitution of the carboxamide group with a carbonitrile in this compound introduces subtle yet significant changes to the molecule's electronic and steric properties. The nitrile group is a known bioisostere for various functional groups and can offer advantages in terms of metabolic stability and cell permeability. While direct biological data for this compound is not extensively reported in the public domain, the activity of closely related analogs provides a strong rationale for its investigation as a kinase inhibitor.

A study on 4-phenoxy-pyridine/pyrimidine derivatives identified potent dual inhibitors of VEGFR-2 and c-Met kinases.[4] This research underscores the potential of the broader 4-phenoxypyridine scaffold in targeting key signaling pathways implicated in tumor angiogenesis and metastasis.

Data Presentation: Biological Activity of a Structurally Related Analog

To illustrate the potential of the 4-phenoxypyridine scaffold, the following table summarizes the biological activity of a closely related 4-phenoxy-pyrimidine derivative.

CompoundTarget KinasesIC50 (μM)Antiproliferative Activity (A549 cells) IC50 (μM)Reference
Derivative 23k VEGFR-2, c-Met1.05, 1.432.16[4]

This data for a structurally analogous compound strongly suggests that this compound is a promising candidate for screening against a panel of cancer-relevant kinases.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of the well-characterized 4-(4-aminophenoxy)pyridine-2-carboxamide and a proposed synthetic route for this compound. A general protocol for a kinase screening assay is also provided to guide the biological evaluation of the target compound.

Protocol 1: Synthesis of 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide (A Key Carboxamide Analog)

This protocol is adapted from established literature procedures and serves as a reliable method for accessing the core scaffold.[5]

Step 1: Etherification

  • To a solution of 4-aminophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium tert-butoxide (1.05 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting mixture for 30 minutes at room temperature to form the corresponding phenoxide.

  • To this mixture, add 4-chloro-N-methyl-2-pyridinecarboxamide (1.0 eq).

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide.

Proposed Protocol 2: Synthesis of this compound

This proposed synthesis leverages a common starting material and a reliable chemical transformation.

Step 1: Synthesis of 4-chloro-2-cyanopyridine

  • Start with commercially available 4-chloro-2-methylpyridine.

  • Perform an N-oxidation using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) to yield 4-chloro-2-methylpyridine-N-oxide.

  • Treat the N-oxide with trimethylsilyl cyanide (TMSCN) in the presence of a suitable activating agent (e.g., dimethylcarbamoyl chloride) to introduce the cyano group at the 2-position, affording 4-chloro-2-cyanopyridine.

Step 2: Etherification

  • Follow the etherification procedure outlined in Protocol 1, Step 1, using 4-chloro-2-cyanopyridine as the electrophile and the potassium salt of 4-aminophenol as the nucleophile.

  • The reaction conditions (temperature, time) may require optimization.

  • Work-up and purification would be similar to that described in Protocol 1.

Protocol 3: In Vitro Kinase Inhibition Assay (A General Screening Protocol)

This protocol describes a general method for evaluating the inhibitory activity of this compound against a panel of kinases.

Materials:

  • Purified recombinant kinases of interest

  • Specific peptide substrates for each kinase

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the specific kinase)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • White, opaque 384-well microplates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add the test compound dilutions, positive control, and DMSO (vehicle control) to the appropriate wells.

  • Add the kinase and its specific peptide substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations: Conceptual Workflows and Pathways

To aid in the conceptualization of the synthesis and application of this compound, the following diagrams are provided.

G cluster_synthesis Proposed Synthetic Workflow 4-chloro-2-methylpyridine 4-chloro-2-methylpyridine 4-chloro-2-methylpyridine-N-oxide 4-chloro-2-methylpyridine-N-oxide 4-chloro-2-methylpyridine->4-chloro-2-methylpyridine-N-oxide m-CPBA 4-chloro-2-cyanopyridine 4-chloro-2-cyanopyridine 4-chloro-2-methylpyridine-N-oxide->4-chloro-2-cyanopyridine TMSCN This compound This compound 4-chloro-2-cyanopyridine->this compound Etherification 4-aminophenol 4-aminophenol Potassium 4-aminophenoxide Potassium 4-aminophenoxide 4-aminophenol->Potassium 4-aminophenoxide KOtBu Potassium 4-aminophenoxide->this compound

Caption: Proposed synthesis of this compound.

G Kinase Target Identification Kinase Target Identification Compound Synthesis Compound Synthesis Kinase Target Identification->Compound Synthesis Rational Design In Vitro Kinase Assay (IC50) In Vitro Kinase Assay (IC50) Compound Synthesis->In Vitro Kinase Assay (IC50) Biological Screening Cell-based Assays (e.g., Proliferation) Cell-based Assays (e.g., Proliferation) In Vitro Kinase Assay (IC50)->Cell-based Assays (e.g., Proliferation) Lead Identification In Vivo Efficacy Studies In Vivo Efficacy Studies Cell-based Assays (e.g., Proliferation)->In Vivo Efficacy Studies Preclinical Development Clinical Trials Clinical Trials In Vivo Efficacy Studies->Clinical Trials

Caption: A typical drug discovery workflow for a kinase inhibitor.

Conclusion and Future Directions

This compound represents a compelling, yet underexplored, molecule in medicinal chemistry. Its structural similarity to well-validated kinase inhibitor scaffolds, combined with the unique properties of the nitrile group, positions it as a high-potential starting point for the development of novel therapeutics. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to synthesize, evaluate, and ultimately unlock the therapeutic potential of this promising compound. Further investigation into its biological activity against a broad panel of kinases and its structure-activity relationship is highly encouraged and will undoubtedly contribute to the advancement of targeted therapies.

References

  • PubChem. (n.d.). 4-(4-Aminophenoxy)-N-methylpicolinamide. Retrieved from [Link]

  • Google Patents. (n.d.). US8658675B2 - Pyridin-4-yl derivatives.
  • Google Patents. (n.d.). WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
  • Zhang, H., et al. (2022). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry, 46(26), 12684-12698. Retrieved from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. Retrieved from [Link]

  • Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. (2012). PubMed Central. Retrieved from [Link]

  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. (n.d.). PubMed Central. Retrieved from [Link]

  • Chemical Proteomic Analysis Reveals Alternative Modes of Action for pyrido[2,3-d]pyrimidine Kinase Inhibitors. (2005). PubMed. Retrieved from [Link]

Sources

Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(4-Aminophenoxy)-N-methylpicolinamide is a critical intermediate in the synthesis of numerous pharmacologically active molecules, most notably multi-kinase inhibitors used in targeted cancer therapy. Its structure, featuring a picolinamide core linked to an aminophenoxy moiety, serves as a versatile scaffold for drug discovery and development.[1] This document provides a comprehensive, field-proven protocol for the synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide, designed for researchers, scientists, and drug development professionals. The methodology presented herein is grounded in established chemical principles and supported by peer-reviewed literature, ensuring both reliability and reproducibility.

The core of this synthesis involves a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely employed method for the formation of aryl ethers. In this specific application, the phenoxide ion derived from 4-aminophenol acts as the nucleophile, displacing a halogen atom from the 4-position of an N-methylpicolinamide derivative. This guide will detail the synthesis of the key precursor, 4-chloro-N-methylpicolinamide, followed by the main coupling reaction to yield the final product.

Synthetic Strategy Overview

The synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide is a two-step process. The first step involves the preparation of the key electrophile, 4-chloro-N-methylpicolinamide, from 4-chloropicolinoyl chloride. The second, and final, step is the nucleophilic aromatic substitution reaction between 4-chloro-N-methylpicolinamide and 4-aminophenol.

Synthetic_Pathway 4-Chloropicolinoyl chloride 4-Chloropicolinoyl chloride 4-Chloro-N-methylpicolinamide 4-Chloro-N-methylpicolinamide 4-Chloropicolinoyl chloride->4-Chloro-N-methylpicolinamide Amidation Methylamine Methylamine Methylamine->4-Chloro-N-methylpicolinamide 4-(4-Aminophenoxy)-N-methylpicolinamide 4-(4-Aminophenoxy)-N-methylpicolinamide 4-Chloro-N-methylpicolinamide->4-(4-Aminophenoxy)-N-methylpicolinamide SNAr Reaction 4-Aminophenol 4-Aminophenol 4-Aminophenol->4-(4-Aminophenoxy)-N-methylpicolinamide Potassium tert-butoxide Potassium tert-butoxide Potassium tert-butoxide->4-(4-Aminophenoxy)-N-methylpicolinamide

Caption: Overall synthetic workflow for 4-(4-Aminophenoxy)-N-methylpicolinamide.

Part 1: Synthesis of 4-Chloro-N-methylpicolinamide

This initial step focuses on the amidation of 4-chloropicolinoyl chloride with methylamine to produce the essential intermediate, 4-chloro-N-methylpicolinamide.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
4-Chloropicolinoyl chlorideC₆H₃Cl₂NO176.0020.0 g (113.7 mmol)Starting material.[2]
Methylamine (2.0 M in THF)CH₅N31.06350 mLReagent.[2]
MethanolCH₄O32.0470 mLSolvent.[2]
Ethyl acetateC₄H₈O₂88.11As neededExtraction solvent.
BrineNaCl (aq)-As neededWashing solution.
Sodium sulfate (anhydrous)Na₂SO₄142.04As neededDrying agent.
Experimental Protocol
  • Reaction Setup: In a suitable reaction vessel, cool a solution of methylamine (2.0 M in THF, 350 mL) and methanol (70 mL) to 0 °C using an ice bath.

  • Addition of Acid Chloride: Add 4-chloropicolinoyl chloride (20.0 g, 113.7 mmol) portion-wise to the cooled methylamine solution.[2] Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to ambient temperature and stir for 2 hours.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to near dryness.

    • Dissolve the residue in ethyl acetate (350 mL).

    • Wash the organic phase with brine (350 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to yield 4-chloro-N-methylpicolinamide as a yellow, crystalline solid.[2]

Part 2: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide

This final stage involves the nucleophilic aromatic substitution reaction between the synthesized 4-chloro-N-methylpicolinamide and 4-aminophenol.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
4-AminophenolC₆H₇NO109.139.6 g (88.0 mmol)Nucleophile.[2]
Potassium tert-butoxideC₄H₉KO112.2110.29 g (91.69 mmol)Base.[2]
4-Chloro-N-methylpicolinamideC₇H₇ClN₂O170.6015.0 g (87.9 mmol)Electrophile (from Part 1).[2]
Potassium carbonateK₂CO₃138.216.5 g (47.0 mmol)Base.[2][3]
N,N-Dimethylformamide (DMF)C₃H₇NO73.09150 mLSolvent.[2]
Ethyl acetateC₄H₈O₂500 mLExtraction solvent.[2]
BrineNaCl (aq)-500 mLWashing solution.[2]
Magnesium sulfate (anhydrous)MgSO₄120.37As neededDrying agent.
Experimental Protocol

Experimental_Workflow cluster_prep Preparation of Nucleophile cluster_reaction SNAr Reaction cluster_workup Work-up and Purification Dissolve 4-aminophenol in DMF Dissolve 4-aminophenol in DMF Add Potassium tert-butoxide Add Potassium tert-butoxide Dissolve 4-aminophenol in DMF->Add Potassium tert-butoxide Stir at room temperature for 2h Stir at room temperature for 2h Add Potassium tert-butoxide->Stir at room temperature for 2h Formation of phenoxide Add 4-chloro-N-methylpicolinamide Add 4-chloro-N-methylpicolinamide Stir at room temperature for 2h->Add 4-chloro-N-methylpicolinamide Add Potassium carbonate Add Potassium carbonate Add 4-chloro-N-methylpicolinamide->Add Potassium carbonate Heat to 80°C for 6h Heat to 80°C for 6h Add Potassium carbonate->Heat to 80°C for 6h Cool to room temperature Cool to room temperature Heat to 80°C for 6h->Cool to room temperature Pour into Ethyl acetate and Brine Pour into Ethyl acetate and Brine Cool to room temperature->Pour into Ethyl acetate and Brine Separate organic layer Separate organic layer Pour into Ethyl acetate and Brine->Separate organic layer Dry over MgSO4 Dry over MgSO4 Separate organic layer->Dry over MgSO4 Concentrate in vacuo Concentrate in vacuo Dry over MgSO4->Concentrate in vacuo Purify by column chromatography Purify by column chromatography Concentrate in vacuo->Purify by column chromatography

Caption: Step-by-step experimental workflow for the SNAr reaction.

  • Formation of the Nucleophile: In a dry reaction flask under a nitrogen atmosphere, dissolve 4-aminophenol (9.6 g, 88.0 mmol) in dry N,N-dimethylformamide (150 mL).[2] To this solution, add potassium tert-butoxide (10.29 g, 91.69 mmol). The mixture will turn a reddish-brown color. Stir the mixture at room temperature for 2 hours to ensure complete formation of the potassium phenoxide salt.[2]

  • Nucleophilic Aromatic Substitution: To the reaction mixture, add 4-chloro-N-methylpicolinamide (15.0 g, 87.9 mmol) and potassium carbonate (6.5 g, 47.0 mmol).[2] The addition of potassium carbonate is crucial as it acts as a base to neutralize any acidic byproducts.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and maintain this temperature for 6 hours under a nitrogen atmosphere.[2][3] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate (500 mL) and brine (500 mL).[2]

    • Separate the organic layer, and wash it again with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.[3]

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford 4-(4-Aminophenoxy)-N-methylpicolinamide as a light-brown solid.[3]

Characterization Data

PropertyValue
Molecular Formula C₁₃H₁₃N₃O₂
Molecular Weight 243.26 g/mol [3][4]
CAS Number 284462-37-9[3][4]
Appearance Light-brown solid[3]
Melting Point 110-112 °C[4]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct all steps of the synthesis in a well-ventilated fume hood.

  • Reagent Handling:

    • 4-Chloropicolinoyl chloride is corrosive and moisture-sensitive. Handle with care.

    • Potassium tert-butoxide is a strong base and is highly reactive with water. Handle in a dry environment.

    • N,N-Dimethylformamide (DMF) is a potential teratogen. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The protocol detailed in this document provides a reliable and efficient method for the synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide. By following these step-by-step instructions and adhering to the specified safety precautions, researchers can successfully synthesize this valuable intermediate for a wide range of applications in medicinal chemistry and drug discovery. The causality behind each experimental choice, from the selection of reagents and solvents to the specific reaction conditions, is rooted in fundamental principles of organic chemistry, ensuring a high probability of a successful outcome.

References

  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Molecules. 2016;21(9):1234. Available from: [Link]

  • 4-(4-Aminophenoxy)-N-methylpicolinamide: Synthesis, Applications, and Pharmaceutical Potential. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. RSC Advances. 2015;5(50):40019-40027. Available from: [Link]

  • Synthesis of picolinamide amide derivatives. ResearchGate. Available from: [Link]

  • Synthesis of 4-(4-Aminophenoxy)- N -methylpicolinamide ( 2 ) (Route 1) and Attempted Synthesis of Sorafenib ( 8 ) (Route 3). ResearchGate. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules. 2021;26(4):1145. Available from: [Link]

  • Process for synthesis of picolinamides. Google Patents.
  • Synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide. Atlantis Press. Available from: [Link]

  • 4-Chloro-N-methylpicolinamide: Key Intermediate for Advanced Pharmaceutical Synthesis. Available from: [Link]

  • Exploring the Therapeutic Landscape: The Role of 4-(4-Aminophenoxy)-N-methylpicolinamide. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

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Application Notes and Protocols for the Use of 4-(4-Aminophenoxy)pyridine-2-carbonitrile in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The 4-(4-aminophenoxy)pyridine core is a "privileged scaffold" in medicinal chemistry, forming the foundation of several potent and selective kinase inhibitors.[2][3][4] This guide focuses on the utility of a specific derivative, 4-(4-Aminophenoxy)pyridine-2-carbonitrile , as a versatile building block for the synthesis of novel kinase inhibitors.

The strategic inclusion of the 2-carbonitrile group on the pyridine ring is of particular interest. The nitrile moiety can act as a bioisostere of a carboxamide group, a common feature in many kinase inhibitors that often engages in crucial hydrogen bonding interactions with the kinase hinge region.[5][6][7] The nitrile group can also participate in hydrogen bonding and other polar interactions within the ATP-binding pocket of kinases, potentially offering advantages in terms of potency, selectivity, and pharmacokinetic properties.[5][8][9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the design and synthesis of kinase inhibitors. We will use the well-established multi-kinase inhibitor, Sorafenib, as a representative example to illustrate the synthetic and biological evaluation workflows. The intermediate used in Sorafenib synthesis, 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide, is a close structural analog of the title compound, providing a strong rationale for the protocols described herein.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of the parent scaffold is provided below.

PropertyValueReference
Molecular Formula C₁₂H₉N₃O
Molecular Weight 199.22 g/mol
Appearance Solid
Solubility Soluble in DMSO, DMF
Storage Store at 2-8°C, protected from light and moisture

Synthetic Protocol: Towards a Sorafenib-like Kinase Inhibitor

The following protocol details a representative synthesis of a urea-based kinase inhibitor, analogous to Sorafenib, starting from this compound. The key transformation is the reaction of the primary amine with an appropriate isocyanate to form the urea linkage, a critical pharmacophore for inhibition of the RAF/MEK/ERK signaling pathway.[9]

Reaction Scheme

G cluster_0 Synthesis of a Urea-based Kinase Inhibitor A This compound C Sorafenib Analogue A->C Pyridine, THF, rt B 4-chloro-3-(trifluoromethyl)phenyl isocyanate B->C G cluster_0 RAF/MEK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS RAF RAF (B-RAF, c-RAF) RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Activation Proliferation Cell Proliferation, Angiogenesis, Survival TF->Proliferation Inhibitor Sorafenib Analogue Inhibitor->RTK Inhibitor->RAF G cluster_0 Cell-Based Proliferation Assay Workflow A Seed cancer cells (e.g., HT-29, A431) in 96-well plates B Allow cells to adhere (24 hours) A->B C Treat cells with serial dilutions of test compound B->C D Incubate for 72 hours C->D E Add MTT or other viability reagent D->E F Incubate and measure absorbance/luminescence E->F G Calculate cell viability and determine IC₅₀ F->G

Sources

Application Note: A Comprehensive Guide to the Analytical Characterization of 4-(4-Aminophenoxy)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed framework for the analytical characterization of 4-(4-Aminophenoxy)pyridine-2-carbonitrile, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust analytical methods to ensure purity, identity, and stability, this document outlines a suite of techniques including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis (TGA/DSC). Each section presents not just a protocol, but the underlying scientific rationale for methodological choices, empowering researchers to not only replicate but also adapt these methods for their specific applications. The protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for regulatory submissions and drug development milestones.

Introduction: The Significance of this compound

This compound is a heterocyclic compound featuring a pyridine core, an aminophenoxy substituent, and a nitrile group. This unique combination of functional groups makes it a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. The purity and stability of this intermediate are paramount, as impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy. Therefore, a comprehensive analytical characterization is not merely a quality control step but a foundational component of drug discovery and development.

This guide is structured to provide both foundational knowledge and practical, step-by-step protocols for the multifaceted analysis of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methods and formulations.

PropertyValueSource
Molecular Formula C₁₂H₉N₃O[1]
Molecular Weight 211.22 g/mol [1]
CAS Number 565204-45-7[1]
Predicted LogP 1.88[2]
Predicted Solubility Limited solubility in water; soluble in polar organic solvents like DMSO and methanol.[3]

Chromatographic Analysis for Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for developing stability-indicating methods. A well-developed HPLC method can separate the main compound from process-related impurities and degradation products.[1]

Rationale for Method Development

A reverse-phase HPLC method is proposed due to the compound's moderate polarity. A C18 column is a versatile and robust choice for this type of molecule. The mobile phase, consisting of an aqueous buffer and an organic modifier, allows for the fine-tuning of retention and resolution. A gradient elution is recommended to ensure the timely elution of any potential late-eluting, more nonpolar impurities. UV detection is suitable due to the presence of chromophoric aromatic rings.

Experimental Protocol: Reverse-Phase HPLC

Objective: To determine the purity of this compound and to separate it from potential impurities and degradants.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Materials:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard: this compound, reference grade

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the sample diluent to a final concentration of 0.5 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 20
      15 80
      20 80
      21 20

      | 25 | 20 |

  • Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak.

Forced Degradation Studies

To establish a stability-indicating method, forced degradation studies are essential.[2][4] These studies intentionally stress the compound to generate potential degradation products.

Protocol:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105 °C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are well-resolved from the parent peak.

Structural Elucidation and Confirmation

A combination of spectroscopic techniques is necessary to unequivocally confirm the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Rationale: ¹H NMR will reveal the number of different types of protons and their connectivity, while ¹³C NMR will identify all unique carbon atoms in the structure. The chemical shifts are influenced by the electronic environment of the nuclei.

Experimental Protocol:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Standard: Tetramethylsilane (TMS) at 0.00 ppm

  • Concentration: ~10 mg/mL

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5Doublet1HPyridine H6
~7.8Doublet1HPyridine H5
~7.4Singlet1HPyridine H3
~7.0Doublet2HAromatic CH (ortho to ether)
~6.8Doublet2HAromatic CH (ortho to amine)
~5.5Singlet2H-NH₂

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~160C-O (Pyridine)
~150C-NH₂
~148Pyridine C6
~145Pyridine C4
~122Aromatic CH (ortho to ether)
~118-C≡N
~116Aromatic CH (ortho to amine)
~115Pyridine C5
~110Pyridine C3
~105Pyridine C2
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[3]

Experimental Protocol:

  • Technique: Attenuated Total Reflectance (ATR)

  • Scan Range: 4000 - 400 cm⁻¹

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3450 - 3300N-H stretchPrimary Amine (-NH₂)
2230 - 2210C≡N stretchNitrile
1620 - 1580C=C and C=N stretchAromatic/Pyridine Rings
1250 - 1200Asymmetric C-O-C stretchAryl Ether
850 - 800C-H out-of-plane bendpara-disubstituted benzene
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[5]

Rationale: Electron Ionization (EI) is a common technique that will generate a molecular ion (M⁺) and characteristic fragment ions. The fragmentation pattern is predictable based on the structure of the molecule.

Experimental Protocol:

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.

  • Ionization Energy: 70 eV

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): m/z = 211

  • Key Fragments:

    • Loss of HCN (from nitrile): m/z = 184

    • Cleavage of the ether bond: m/z = 120 (aminophenoxy radical cation) and m/z = 92 (aminophenyl cation)

    • Loss of CO from the phenoxy fragment: m/z = 92

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the thermal stability, decomposition profile, and melting point of the compound.[6][7]

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the compound.

Experimental Protocol:

  • Instrument: TGA analyzer

  • Sample Size: 5-10 mg

  • Heating Rate: 10 °C/min

  • Atmosphere: Nitrogen, 50 mL/min

  • Temperature Range: 25 °C to 600 °C

Expected Results: A single-step or multi-step weight loss curve, with the onset of significant decomposition likely occurring above 200 °C, indicative of a thermally stable molecule. The pyridine ring is known for its thermal stability.[8]

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and identify any phase transitions.

Experimental Protocol:

  • Instrument: DSC analyzer

  • Sample Size: 2-5 mg in a sealed aluminum pan

  • Heating Rate: 10 °C/min

  • Atmosphere: Nitrogen, 50 mL/min

  • Temperature Range: 25 °C to a temperature below the decomposition onset observed in TGA.

Expected Results: A sharp endothermic peak corresponding to the melting point of the crystalline solid. The absence of other significant thermal events before melting would indicate a pure, single polymorphic form.

Workflow and Data Integration

The analytical characterization of this compound should follow a logical workflow to ensure comprehensive and reliable data.

G cluster_0 Purity & Identity Confirmation cluster_1 Stability & Degradation Profile A Initial Synthesis Batch B HPLC Analysis (Purity Assessment) C NMR Spectroscopy (¹H & ¹³C) B->C D FT-IR Spectroscopy E Mass Spectrometry F Structure Confirmed & Purity >99% G Forced Degradation (Acid, Base, Oxidative, etc.) I Thermal Analysis (TGA/DSC) H Stability-Indicating HPLC Method Validation J Comprehensive Stability Profile

Caption: Integrated workflow for the comprehensive analytical characterization.

Conclusion

The analytical techniques and protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By integrating chromatographic, spectroscopic, and thermal analysis methods, researchers and drug development professionals can ensure the identity, purity, and stability of this critical pharmaceutical intermediate. The emphasis on the rationale behind each method empowers scientists to troubleshoot and adapt these protocols, fostering a deeper understanding of the analytical challenges and solutions in modern drug development. Adherence to these principles will facilitate the generation of high-quality, reliable data, ultimately supporting the advancement of new and effective therapeutics.

References

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  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved from [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (n.d.). Retrieved from [Link]

  • Thermal (TG, DTG and DSC) traces for a 1,2-DAX·ANI, b 1,2-DAX·NMA and c... - ResearchGate. (n.d.). Retrieved from [Link]

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  • Synthesis and characterization of novel soluble pyridine-containing polyimides based on 4-phenyl-2,6-bis[4-(4-aminophenoxy)phenyl]-pyridine and various aromatic dianhydrides | Request PDF - ResearchGate. (2006). Retrieved from [Link]

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  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024). Retrieved from [Link]

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Application Notes & Protocols: A Comprehensive Guide to the Large-Scale Synthesis of 4-(4-Aminophenoxy)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

4-(4-Aminophenoxy)pyridine-2-carbonitrile is a pivotal intermediate in contemporary medicinal chemistry and drug development. Its molecular architecture, featuring a pyridine core, a nitrile group, and an aminophenoxy moiety, serves as a versatile scaffold for the synthesis of targeted therapeutics, particularly kinase inhibitors used in oncology.[1][2] The pyridine-2-carbonitrile structure is recognized as a "privileged" scaffold, valued for its ability to engage in critical hydrogen bonding interactions with biological targets and enhance physicochemical properties like solubility.[3]

This guide provides an in-depth, field-proven methodology for the large-scale synthesis of this key intermediate. The strategy is predicated on a robust and scalable Nucleophilic Aromatic Substitution (SNAr) reaction, chosen for its efficiency and reliability in industrial applications. We will dissect the synthesis of the requisite precursors, provide a detailed, step-by-step protocol for the main etherification reaction, and address critical aspects of process optimization, quality control, and safety.

The overall synthetic pathway is designed for clarity, scalability, and high yield, proceeding through two primary stages: the synthesis of the key electrophilic precursor, 4-chloropyridine-2-carbonitrile, followed by its coupling with 4-aminophenol.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Core Reaction (SNAr) cluster_2 Part C: Final Processing A 4-Chloropyridine N-oxide B 4-Chloropyridine-2-carbonitrile A->B Cyanation (Trimethylcyanosilane) C 4-Aminophenol (Commercial Source) D This compound B->D C->D E Crude Product D->E Reaction Work-up F Purified Product (>98%) E->F Recrystallization

Caption: High-level workflow for the synthesis of this compound.

Synthesis of Key Precursor: 4-Chloropyridine-2-carbonitrile

The success of the overall synthesis hinges on the availability of high-purity 4-chloropyridine-2-carbonitrile. This intermediate serves as the electrophilic partner in the SNAr reaction. The nitrile and chloro-substituents are strong electron-withdrawing groups that activate the pyridine ring for nucleophilic attack at the C4 position.[4][5] The following protocol is adapted from established literature procedures for its reliability and scalability.[6]

Protocol 1: Synthesis of 4-Chloropyridine-2-carbonitrile

Reagent/MaterialMolecular FormulaMW ( g/mol )QuantityMoles (mol)
4-Chloropyridine N-oxideC₅H₄ClNO129.541.00 kg7.72
Acetonitrile (MeCN)C₂H₃N41.0510 L-
N,N-Dimethylcarbamoyl chlorideC₃H₆ClNO107.541.25 kg11.62
Trimethylcyanosilane (TMSCN)C₄H₉NSi99.211.53 kg15.44
Ethyl Acetate (EtOAc)C₄H₈O₂88.1120 L-
Saturated NaHCO₃ (aq)NaHCO₃84.0110 L-
Saturated NaCl (aq) / BrineNaCl58.4410 L-
Anhydrous MgSO₄ or Na₂SO₄MgSO₄ / Na₂SO₄-1 kg-

Step-by-Step Methodology:

  • Reactor Setup: Charge a 20L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet with 4-chloropyridine N-oxide (1.00 kg) and acetonitrile (10 L).

  • Initial Reagent Addition: Stir the mixture to achieve a suspension. Add N,N-dimethylcarbamoyl chloride (1.25 kg) to the reactor.

  • Cyanation: Cool the mixture to 15-20°C. Slowly add trimethylcyanosilane (1.53 kg) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 25°C. Causality Note: This exothermic reaction introduces the nitrile group. Slow addition is critical to control the reaction rate and prevent temperature spikes that could lead to side product formation.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Extraction: Upon completion, transfer the reaction mixture to a larger vessel. Add ethyl acetate (10 L) and water (10 L) for extraction. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 5 L) and brine (1 x 5 L). Trustworthiness Note: The bicarbonate wash is crucial to neutralize any acidic byproducts, preventing potential hydrolysis of the nitrile group during solvent removal.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography (silica gel, hexane-ethyl acetate gradient) to yield 4-chloro-2-cyanopyridine as a light yellow oil or solid.[6] A typical yield is in the range of 90-99%.

Core Synthesis: this compound via SNAr

The core of this process is the nucleophilic aromatic substitution (SNAr) reaction. The electron-poor pyridine ring of 4-chloropyridine-2-carbonitrile is attacked by the nucleophilic oxygen of 4-aminophenol. The reaction is facilitated by a base, which deprotonates the hydroxyl group of 4-aminophenol, increasing its nucleophilicity.

G SNAr Nucleophilic Attack Meisenheimer Complex Formation Leaving Group Elimination step2 The phenoxide attacks the C4 position of the activated pyridine ring, breaking the ring's aromaticity. SNAr:f0->step2 step3 A resonance-stabilized negative intermediate, the Meisenheimer complex, is formed. The charge is delocalized by the electron-withdrawing nitrile group. SNAr:f1->step3 step4 Aromaticity is restored by the elimination of the chloride leaving group, yielding the final ether product. SNAr:f2->step4 step1 4-Aminophenol is deprotonated by a base (e.g., K₂CO₃), forming a more potent phenoxide nucleophile. step1->SNAr:f0 step2->SNAr:f1 step3->SNAr:f2

Caption: Logical steps of the Nucleophilic Aromatic Substitution (SNAr) mechanism.

Protocol 2: Large-Scale SNAr Reaction

Reagent/MaterialMolecular FormulaMW ( g/mol )QuantityMoles (mol)
4-Chloropyridine-2-carbonitrileC₆H₃ClN₂138.551.00 kg7.22
4-AminophenolC₆H₇NO109.130.87 kg7.94 (1.1 eq)
Potassium Carbonate (K₂CO₃), fine powderK₂CO₃138.212.00 kg14.44 (2.0 eq)
Dimethylformamide (DMF)C₃H₇NO73.0910 L-
Deionized WaterH₂O18.0220 L-
Ethyl Acetate (EtOAc)C₄H₈O₂88.1115 L-

Step-by-Step Methodology:

  • Reactor Charging: Charge a 20L jacketed reactor with 4-chloropyridine-2-carbonitrile (1.00 kg), 4-aminophenol (0.87 kg), potassium carbonate (2.00 kg), and DMF (10 L). Expertise Note: Using finely powdered K₂CO₃ increases the surface area, promoting a more efficient and complete reaction. Anhydrous conditions are preferred to prevent side reactions, so ensure all reagents and the solvent are dry.

  • Reaction Execution: Heat the stirred mixture to 80-90°C. Maintain this temperature for 8-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by HPLC, checking for the disappearance of the 4-chloropyridine-2-carbonitrile starting material.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. Slowly add deionized water (20 L) to the stirred mixture. The product will precipitate out of the solution. Causality Note: The product is poorly soluble in water, while DMF and the inorganic salts are highly soluble. This step effectively crashes out the desired compound, providing a simple and efficient initial purification.

  • Filtration: Filter the resulting solid precipitate using a large Büchner funnel. Wash the filter cake thoroughly with deionized water (3 x 2 L) to remove residual DMF and salts.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C until a constant weight is achieved.

Purification Protocol:

  • Recrystallization: The dried crude solid can be further purified by recrystallization. A suitable solvent system is typically an ethanol/water or isopropanol/water mixture.

  • Procedure: Dissolve the crude product in a minimal amount of hot ethanol. Slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Final Collection: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum. This process typically yields the final product with >98% purity.[7]

Quality Control and Analytical Characterization

To ensure the final product meets the required specifications for use in drug development, rigorous analytical testing is mandatory.

Analytical MethodPurposeExpected Results
HPLC Purity assessment and quantificationPurity > 98.5% by area percentage. Retention time should match a certified reference standard.
¹H NMR Structural confirmationThe spectrum should show characteristic peaks for the aromatic protons on both the pyridine and phenoxy rings, as well as the amine protons.[8]
Mass Spectrometry (MS) Molecular weight confirmationESI-MS should show a prominent [M+H]⁺ ion at m/z corresponding to the molecular weight of the product.
FT-IR Spectroscopy Functional group identificationPresence of characteristic absorption bands for N-H (amine), C≡N (nitrile), and C-O-C (ether) bonds.
Melting Point Identity and purity checkA sharp melting point range consistent with the reference value.

Safety and Handling Precautions

The synthesis of this compound involves the use of hazardous materials. Adherence to strict safety protocols is essential.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[10][11]

  • Ventilation: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of volatile reagents and solvents like pyridine derivatives and DMF.[12][13]

  • Reagent Handling:

    • Pyridine Derivatives: Pyridine-containing compounds can be toxic if inhaled, ingested, or absorbed through the skin. Handle with care.[10]

    • Trimethylcyanosilane (TMSCN): Highly toxic and reacts with water or moisture to release hydrogen cyanide (HCN) gas. Must be handled under anhydrous conditions in a fume hood.

    • DMF: A potential reproductive toxin. Avoid skin contact and inhalation.

  • Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Never pour organic solvents or reaction mixtures down the drain.[9]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive base (K₂CO₃ may have absorbed moisture).2. Reaction temperature too low.3. Poor quality starting materials.1. Use freshly dried, finely powdered K₂CO₃.2. Ensure the internal reaction temperature reaches and is maintained at 80-90°C.3. Verify the purity of starting materials by NMR or HPLC.
Incomplete Reaction 1. Insufficient reaction time.2. Inefficient stirring in a large-scale reactor.1. Extend the reaction time and continue monitoring by HPLC.2. Ensure the mechanical stirrer is providing adequate agitation to keep the heterogeneous mixture well-suspended.
Formation of Side Products 1. Reaction temperature too high, leading to degradation.2. Presence of water leading to hydrolysis of the nitrile group.1. Maintain strict temperature control within the 80-90°C range.2. Use anhydrous solvents and reagents.[14]
Difficulty in Purification 1. Oiling out during recrystallization.2. Product contaminated with residual DMF.1. Adjust the solvent/anti-solvent ratio for recrystallization. Ensure slow cooling.2. Ensure the crude product is washed thoroughly with water after precipitation to remove all DMF.

References

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  • Autech. (2025). The Role of 4-Chloropyridine-2-carbonitrile in Modern Chemical Synthesis. Retrieved from [Link]

  • Google Patents. (2008). US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.
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  • Organic Syntheses. (n.d.). Purification Procedures. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. Retrieved from [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. Retrieved from [Link]

  • Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 4(59), 31211-31215. Retrieved from [Link]

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Application Notes & Protocols: Developing Novel Anticancer Agents from Aminophenoxy-Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Aminophenoxy-Pyridine Scaffold as a Privileged Motif in Oncology

The pyridine ring is a cornerstone in medicinal chemistry, with pyridine-containing azaheterocycles forming a significant portion of FDA-approved drugs, particularly in oncology.[1] The nitrogen atom in the pyridine ring provides a key hydrogen bond acceptor and enhances pharmacokinetic properties, making it a "privileged" structure for interacting with biological targets.[1][2] When combined with an aminophenoxy moiety, the resulting aminophenoxy-pyridine scaffold becomes a highly versatile platform for designing potent and selective kinase inhibitors.[3][4]

Derivatives of this scaffold have shown remarkable efficacy in targeting various protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis, such as VEGFR-2, c-Met, and FLT3.[2][5][6] The structure's modular nature, with a hinge-binding pyridine core, a flexible ether linkage, and a modifiable aminophenoxy tail, allows for systematic optimization of potency and selectivity.[4] This guide provides a comprehensive framework for the synthesis and evaluation of novel anticancer agents derived from this promising scaffold, detailing field-proven protocols from initial chemical synthesis to in vitro biological characterization.

Part 1: Synthesis of Aminophenoxy-Pyridine Derivatives

The development of novel agents begins with a robust and reproducible synthetic strategy. The synthesis of aminophenoxy-pyridine derivatives typically involves a multi-step process culminating in a key nucleophilic aromatic substitution reaction.

General Synthetic Workflow

The overall strategy focuses on first constructing a substituted 4-chloropyridine-2-carboxamide intermediate. This intermediate then undergoes an etherification reaction with a substituted 4-aminophenol to yield the final product. This modular approach allows for the introduction of diversity at multiple points in the synthesis.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Etherification (SNAr) cluster_2 Step 3: Further Derivatization (Example) 2-Picolinic Acid 2-Picolinic Acid Intermediate_1 Acyl Chloride Intermediate 2-Picolinic Acid->Intermediate_1 SOCl2, DMF (cat.) 4-Chloro-N-methyl-2-pyridinecarboxamide 4-Chloro-N-methyl-2-pyridinecarboxamide Intermediate_1->4-Chloro-N-methyl-2-pyridinecarboxamide 40% aq. MeNH2 Final_Product 4-(4-Aminophenoxy)-N-methyl- 2-pyridinecarboxamide 4-Chloro-N-methyl-2-pyridinecarboxamide->Final_Product KOtBu, DMF Sorafenib Sorafenib Final_Product->Sorafenib 4-Aminophenol 4-Aminophenol 4-Aminophenol->Final_Product Isocyanate 4-chloro-3-(trifluoromethyl)phenyl isocyanate Isocyanate->Sorafenib

Caption: General synthetic pathway for aminophenoxy-pyridine derivatives.[7]

Protocol 1: Synthesis of 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide

This protocol details the synthesis of a core scaffold intermediate, which can be further modified to create a library of potential anticancer agents.[4][7]

Materials:

  • 4-chloro-N-methyl-2-pyridinecarboxamide

  • 4-Aminophenol

  • Potassium tert-butoxide (KOtBu)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-aminophenol (1.1 equivalents) in anhydrous DMF.

  • Base Addition: Cool the solution to 0°C using an ice bath. Add potassium tert-butoxide (1.2 equivalents) portion-wise, ensuring the temperature remains below 5°C. Stir the resulting mixture for 30 minutes at 0°C. Causality: KOtBu is a strong base that deprotonates the hydroxyl group of 4-aminophenol, forming a potent nucleophile (phenoxide) necessary for the subsequent SNAr reaction.

  • Addition of Pyridine Core: Add a solution of 4-chloro-N-methyl-2-pyridinecarboxamide (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and then heat to 80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water. This will precipitate the crude product.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the combined organic phase over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: In Vitro Evaluation of Anticancer Activity

Once synthesized, the novel compounds must be rigorously tested to determine their biological activity. A hierarchical screening approach is employed, starting with broad cytotoxicity screening, followed by specific mechanism-of-action studies for promising candidates.[8]

G cluster_workflow In Vitro Screening Workflow A Synthesized Compound Library B Primary Screen: Antiproliferative Assay (MTT) (Panel of Cancer Cell Lines) A->B C Determine IC50 Values Identify 'Hit' Compounds B->C D Secondary Screen (MoA): Target-Based Kinase Assay (e.g., VEGFR-2) C->D Potent Hits E Cell-Based MoA: Apoptosis Assay (Annexin V / PI) C->E Potent Hits F Lead Compound Selection for In Vivo Studies D->F E->F

Caption: Hierarchical workflow for in vitro testing of novel compounds.

Protocol 2: Antiproliferative Activity via MTT Assay

The MTT assay is a robust colorimetric method to assess a compound's effect on cell viability by measuring the metabolic activity of living cells.[9] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[10]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, HepG2 for liver).[11][12]

  • Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[13]

  • 96-well cell culture plates.

  • Test compounds dissolved in DMSO (stock solution).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from a concentrated DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.[10] Add 100 µL of the diluted compounds to the respective wells. Include wells for vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[6]

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.[10]

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 20 µL of MTT solution to each well. Incubate for another 4 hours. Causality: This allows metabolically active cells to convert the MTT into formazan crystals.[13]

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.[13]

  • Absorbance Measurement: Measure the optical density (absorbance) at 570 nm using a microplate reader.[13]

  • IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[9]

Protocol 3: Target-Based Kinase Inhibition (VEGFR-2 Assay)

Many aminophenoxy-pyridine derivatives function by inhibiting tyrosine kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR).[6][14] This protocol is based on a luminescent kinase assay format.[15][16]

Materials:

  • VEGFR2 (KDR) Kinase Assay Kit (e.g., BPS Bioscience, Cat. #40325), which includes recombinant VEGFR2 enzyme, kinase buffer, ATP, and substrate (e.g., Poly-(Glu,Tyr)).[15][17]

  • Kinase-Glo™ MAX Assay reagent (e.g., Promega).[16]

  • Test compounds dissolved in DMSO.

  • White, opaque 96-well plates.

  • Luminometer.

Procedure:

  • Buffer Preparation: Prepare 1x Kinase Buffer by diluting the provided 5x stock with distilled water.[15]

  • Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, ATP, and the PTK substrate according to the kit's instructions.[16]

  • Plate Setup:

    • Add 25 µL of the Master Mix to all wells.

    • Add 5 µL of the test inhibitor (at various concentrations) to the "Test Inhibitor" wells.

    • Add 5 µL of a diluent solution (e.g., 10% DMSO in 1x Kinase Buffer) to the "Positive Control" and "Blank" wells.[15]

  • Enzyme Addition:

    • Thaw the VEGFR2 enzyme on ice and dilute it to the recommended concentration (e.g., 1 ng/µL) using 1x Kinase Buffer.[16]

    • To initiate the reaction, add 20 µL of diluted VEGFR2 kinase to the "Positive Control" and "Test Inhibitor" wells.

    • Add 20 µL of 1x Kinase Buffer to the "Blank" wells (no enzyme).[15]

  • Kinase Reaction: Incubate the plate at 30°C for 45 minutes. Causality: During this time, active VEGFR2 will phosphorylate the substrate by hydrolyzing ATP. Inhibitors will prevent this process.

  • Signal Detection: Add 50 µL of Kinase-Glo™ MAX reagent to each well. This reagent measures the amount of remaining ATP. A low signal indicates high kinase activity (ATP consumed), while a high signal indicates inhibition (ATP remains).[16]

  • Luminescence Reading: Cover the plate to protect it from light and incubate at room temperature for 15 minutes. Measure the luminescence using a microplate reader.[15]

  • Data Analysis: Subtract the "Blank" reading from all other values. Calculate the percent inhibition for each compound concentration relative to the "Positive Control." Determine the IC₅₀ value using non-linear regression.

Protocol 4: Apoptosis Induction via Annexin V/PI Staining

A key mechanism for anticancer drugs is the induction of apoptosis (programmed cell death).[12] The Annexin V-FITC/Propidium Iodide (PI) assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[18]

Materials:

  • Cancer cell line of interest.

  • 6-well plates.

  • Test compound and vehicle control (DMSO).

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Binding Buffer.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the test compound at its predetermined IC₅₀ concentration for 24-48 hours. Include an untreated and a vehicle-treated control.[13]

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1x Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13] Causality: During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it is bound by fluorescently-labeled Annexin V. In late apoptosis or necrosis, the membrane becomes permeable, allowing PI to enter and stain the cellular DNA.[18]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer immediately.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Live cells.

    • Annexin V (+) / PI (-): Early apoptotic cells.

    • Annexin V (+) / PI (+): Late apoptotic/necrotic cells.

    • Annexin V (-) / PI (+): Necrotic cells. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Part 3: Data Presentation and Interpretation

Clear presentation of quantitative data is essential for comparing the efficacy of different compounds and for making informed decisions about which candidates to advance.

Table 1: Comparative Biological Activity of Aminophenoxy-Pyridine Analogs (Example Data)
Compound IDR-Group ModificationAntiproliferative IC₅₀ (µM)Kinase Inhibition IC₅₀ (µM)
MCF-7 (Breast) HCT-116 (Colon)
Lead-01 -H15.5 ± 2.118.9 ± 2.8
Analog-A -F (para)5.2 ± 0.87.1 ± 1.1
Analog-B -OCH₃ (para)8.9 ± 1.311.4 ± 1.9
Analog-C -CF₃ (meta)0.22 ± 0.05 0.45 ± 0.09
Doxorubicin (Positive Control)1.93 ± 0.30.9 ± 0.15
Sorafenib (Reference Kinase Inhibitor)4.50 ± 0.75.8 ± 0.9

Note: Data are presented as mean ± standard deviation and are for illustrative purposes. IC₅₀ values are highly dependent on the specific compound and experimental conditions.[6][13]

Part 4: Mechanism of Action - VEGFR Signaling

Understanding the molecular target is crucial. If a compound potently inhibits VEGFR-2, it is expected to block downstream signaling pathways that promote tumor angiogenesis and cell proliferation.

G VEGF VEGF VEGFR2 VEGFR-2 (KDR) VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Dimerization & Autophosphorylation PI3K PI3K VEGFR2->PI3K Dimerization & Autophosphorylation RAS RAS VEGFR2->RAS Dimerization & Autophosphorylation Inhibitor Aminophenoxy-Pyridine Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding Site Angiogenesis Angiogenesis & Migration PLCg->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis

Caption: VEGFR-2 signaling pathway and the site of inhibitor action.

Part 5: Transition to In Vivo Evaluation

Compounds that demonstrate high potency (low IC₅₀), target selectivity, and a clear mechanism of action in vitro become candidates for preclinical in vivo testing.[8] The primary goal is to assess their efficacy and safety in a living organism.

Commonly used in vivo models for anticancer drug screening include:

  • Xenograft Models: This involves the transplantation of human tumor cells into immunodeficient mice.[19] The test compound is administered to the mice, and its effect on tumor growth, volume, and animal survival is monitored over time.[20][21]

  • Hollow Fiber Assay (HFA): This is a faster in vivo assay where human tumor cells are grown in hollow fibers implanted into mice. It allows for the simultaneous evaluation of a compound's effect on multiple cell lines in a single animal and provides preliminary data on bioavailability.[19]

These in vivo studies are a critical step in the drug development pipeline, bridging the gap between promising laboratory findings and potential clinical applications.[19]

References

  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Online]. Available at: [Link]

  • VEGFR2(KDR) Kinase Assay Kit - Protocol. BPS Bioscience. [Online]. Available at: [Link]

  • VEGFR2 (KDR) Kinase Assay Kit - Background Information. BPS Bioscience. [Online]. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Online]. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Online]. Available at: [Link]

  • Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. [Online]. Available at: [Link]

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PMC - NIH. [Online]. Available at: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central. [Online]. Available at: [Link]

  • Mode of action of the amine-pyridine ligands. The cytotoxic activity of... ResearchGate. [Online]. Available at: [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. [Online]. Available at: [Link]

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  • Guideline for anticancer assays in cells. ResearchGate. [Online]. Available at: [Link]

  • Structures of certain pyridine-based approved anticancer drugs, and the... ResearchGate. [Online]. Available at: [Link]

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  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. [Online]. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Online]. Available at: [Link]

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  • Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S. [Online]. Available at: [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. [Online]. Available at: [Link]

  • Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. RSC Publishing. [Online]. Available at: [Link]

  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. [Online]. Available at: [Link]

  • Scaffold-hopping and hybridization based design and building block strategic synthesis of pyridine-annulated purines: discovery of novel apoptotic anticancer agents. RSC Publishing. [Online]. Available at: [Link]

  • Scaffold-hopping and hybridization based design and building block strategic synthesis of pyridine-annulated purines: Discovery of novel apoptotic anticancer agents. ResearchGate. [Online]. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Online]. Available at: [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Online]. Available at: [Link]

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PubMed Central. [Online]. Available at: [Link]

  • Synthesis and anticancer activity evaluation of a series of[11][13][15]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. PubMed. [Online]. Available at: [Link]

  • Screening of Amodiaquine for its in vitro Anti-cancer Activity on Breast Cancer Cell Lines- a Case Study for Drug Reprofiling. Pan African Journal of Life Sciences. [Online]. Available at: [Link]

  • Tyrosine kinase inhibitors potentially useful for patient-specific treatment of tumors. Clarivate. [Online]. Available at: [Link]

  • ANTITUMOR EFFECT IN VIVO OF THE NEW PYRIDINE COMPOUND. ResearchGate. [Online]. Available at: [Link]

  • Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. MDPI. [Online]. Available at: [Link]

  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Publications. [Online]. Available at: [Link]

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Application Note: A Multi-faceted Methodological Approach for the Purity Assessment of 4-(4-Aminophenoxy)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, multi-technique methodology for the robust assessment of purity for 4-(4-Aminophenoxy)pyridine-2-carbonitrile, a key intermediate in pharmaceutical synthesis. The purity of active pharmaceutical ingredients (APIs) and their precursors is a critical quality attribute that directly impacts the safety and efficacy of the final drug product.[1][2] This guide moves beyond single-technique analyses to present an integrated workflow designed for researchers, scientists, and drug development professionals. We detail orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC) for quantitative purity and impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy for structural confirmation, and thermal analysis for physicochemical characterization. The protocols herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2) for impurities in new drug substances, ensuring regulatory compliance and scientific rigor.[3][4][5][6][7]

Strategic Imperative: Beyond Percent Purity

Assessing the purity of a pharmaceutical intermediate like this compound (Molecular Formula: C₁₂H₉N₃O) is not merely about determining the percentage of the main component. A thorough analysis involves a complete impurity profile—the identification, quantification, and reporting of all detectable organic and inorganic impurities and residual solvents.[8] Regulatory bodies mandate this comprehensive approach to ensure that no potentially toxic or reactive impurities compromise the quality of the final drug product.[3][6]

Our strategy employs a suite of orthogonal analytical methods. "Orthogonal" in this context refers to techniques that measure the same attribute (purity) based on different chemical or physical principles. This approach provides a high degree of confidence in the results, as an impurity missed by one method is likely to be detected by another. The overall workflow is designed to move from quantitative detection to definitive identification and structural confirmation.

Purity_Assessment_Workflow cluster_0 Initial Analysis & Quantification cluster_1 Identification & Confirmation cluster_2 Physicochemical & Solvent Analysis Sample Test Sample: 4-(4-Aminophenoxy)pyridine- 2-carbonitrile HPLC HPLC/UPLC Analysis (Primary Method) Sample->HPLC NMR NMR (¹H, ¹³C) Structural Confirmation Sample->NMR FTIR FT-IR Functional Group ID Sample->FTIR Thermal Thermal Analysis (DSC/TGA) Sample->Thermal GC GC-HS Residual Solvents Sample->GC PurityAssay Purity Assay (% w/w) & Related Substances (%) HPLC->PurityAssay UnknownPeak Unknown Impurity > ICH Threshold? HPLC->UnknownPeak Impurity detected FinalReport Comprehensive Purity Report PurityAssay->FinalReport LCMS LC-MS Impurity ID LCMS->FinalReport NMR->FinalReport FTIR->FinalReport UnknownPeak->LCMS Yes Thermal->FinalReport GC->FinalReport

Caption: Integrated workflow for the comprehensive purity assessment of this compound.

Anticipated Impurity Profile

A logical impurity profile can be predicted by considering the common synthetic route: a nucleophilic aromatic substitution between 4-chloropyridine-2-carbonitrile and 4-aminophenol.

Impurity Type Potential Impurities Potential Source
Starting Materials 4-Aminophenol, 4-Chloropyridine-2-carbonitrileIncomplete reaction
Intermediates -Dependent on specific process
By-products Isomeric substitution products, Di-substituted productsSide reactions during synthesis
Degradation Products Hydrolysis of nitrile group to amide or carboxylic acidInstability during manufacturing or storage[8][9]
Reagents/Catalysts Inorganic salts, residual metalsManufacturing process[4]
Residual Solvents DMF, DMSO, Toluene, etc.Purification steps

Chromatographic Purity and Assay by HPLC/UPLC

High-Performance Liquid Chromatography (HPLC), particularly with the advancements of Ultra-High-Performance Liquid Chromatography (UPLC), is the gold standard for determining the purity and assay of pharmaceutical compounds. Its high resolution allows for the separation of the main compound from closely related impurities.

Principle: The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. Compounds are separated based on their hydrophobicity; more polar compounds elute earlier. A gradient elution is employed to ensure that both polar and nonpolar impurities are eluted and resolved effectively. UV detection is chosen based on the strong chromophores (aromatic rings) present in the target molecule.

Protocol 1: HPLC/UPLC Method for Related Substances and Assay
  • Instrumentation:

    • HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    Parameter Condition Rationale
    Column C18, 2.1 x 100 mm, 1.8 µm Provides excellent resolving power for complex mixtures.
    Mobile Phase A 0.1% Formic Acid in Water Acidified mobile phase improves peak shape for amine-containing compounds.
    Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier with good UV transparency.
    Gradient Elution 5% B to 95% B over 15 min Ensures elution of a wide range of potential impurities with varying polarities.
    Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
    Column Temp. 40 °C Ensures reproducible retention times.
    Detection UV at 275 nm Wavelength at which the molecule exhibits significant absorbance.

    | Injection Vol. | 2 µL | Small volume prevents column overloading. |

  • Sample Preparation:

    • Assay Standard: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with 50:50 Water:Acetonitrile.

    • Assay Sample: Prepare the test sample in the same manner as the standard.

    • Related Substances Sample: Accurately weigh ~50 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with 50:50 Water:Acetonitrile (Concentration ~1 mg/mL).

  • Analysis and Calculation:

    • Inject the samples onto the HPLC system.

    • Purity (Area %): For the related substances analysis, calculate the percentage of each impurity by dividing its peak area by the total area of all peaks in the chromatogram.

    • Assay (% w/w): Compare the peak area of the main component in the sample preparation to that of the reference standard preparation.

This method must be validated according to ICH Q2(R1) and USP <1225> guidelines to ensure it is suitable for its intended purpose, covering specificity, linearity, accuracy, precision, and quantitation limits.[10][11][12][13]

Impurity Identification and Structural Elucidation

When an impurity is detected above the identification threshold defined by ICH Q3A (typically 0.10% for a maximum daily dose ≤ 2g), its structure must be elucidated.[3][4]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS is the cornerstone of impurity identification. By coupling the HPLC separation with a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the eluting compounds. This provides the molecular weight of each impurity, which is a critical piece of information for proposing a chemical structure. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass, allowing for the determination of the molecular formula.

Protocol: The HPLC method described in Protocol 1 can be directly coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) equipped with an electrospray ionization (ESI) source. ESI in positive ion mode is typically effective for protonating the pyridine and amine nitrogens in the molecule and its derivatives.

Impurity_ID_Logic cluster_confirm Confirmation start Unknown peak >0.10% in HPLC lcms Analyze by LC-MS (ESI+) start->lcms get_mw Determine Molecular Weight (MW) lcms->get_mw propose Propose plausible structures based on MW and synthetic route get_mw->propose synth Synthesize proposed structure propose->synth compare Compare retention time & spectra of impurity and standard synth->compare match Match? compare->match elucidated Structure Elucidated match->elucidated Yes no_match Re-evaluate proposed structures match->no_match No

Caption: Decision tree for the structural elucidation of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic compounds.[14][15][16][17][18] ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR provides information about the carbon skeleton. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can establish connectivity between atoms.

Application: For the main compound, ¹H and ¹³C NMR spectra serve as an unambiguous identity test and confirmation of the chemical structure. For impurities, NMR analysis typically requires isolation of the impurity by preparative HPLC, as concentrations in the bulk material are usually too low for direct detection.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. It serves as an excellent identity check.

Expected Absorptions for this compound:

  • ~3400-3300 cm⁻¹: N-H stretching (primary amine)

  • ~2230-2210 cm⁻¹: C≡N stretching (nitrile)

  • ~1600-1450 cm⁻¹: C=C and C=N stretching (aromatic rings)

  • ~1250-1200 cm⁻¹: C-O-C stretching (aryl ether)

Physicochemical and Residual Solvent Analysis

Thermal Analysis (DSC/TGA)

Principle: Differential Scanning Calorimetry (DSC) measures heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[19][20] It is used to determine the melting point and enthalpy of fusion. A sharp melting peak is indicative of high purity. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[19][21]

Application:

  • DSC: Determine the melting point of this compound. A broad melting range or the presence of multiple thermal events may suggest the presence of impurities or polymorphism.

  • TGA: Assess thermal stability and detect the presence of residual volatiles like water or solvents, which would be observed as a mass loss at temperatures below the decomposition point.[21][22]

Residual Solvents by Headspace Gas Chromatography (GC-HS)

Principle: Many organic solvents used in synthesis are toxic and must be controlled according to ICH Q3C guidelines. GC with headspace sampling is the standard method for this analysis. The sample is heated in a sealed vial, and the vapor (headspace) containing the volatile solvents is injected into the GC for separation and quantification.

Protocol: A standard GC method (e.g., as described in USP <467>) should be used. The sample is dissolved in a high-boiling solvent (e.g., DMSO), and a flame ionization detector (FID) is used for quantification against external standards of the potential solvents used in the manufacturing process.

Conclusion

The purity assessment of this compound demands a rigorous and integrated analytical strategy. No single technique can provide the complete picture required for pharmaceutical development and regulatory submission. The workflow presented in this application note, which combines quantitative chromatographic separation (HPLC/UPLC), definitive spectroscopic identification (LC-MS, NMR, FT-IR), and physicochemical characterization (DSC/TGA, GC-HS), provides a robust framework for ensuring the quality, safety, and consistency of this critical intermediate. Adherence to these orthogonal methodologies, grounded in international regulatory standards, is essential for advancing drug development programs with confidence.

References

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The Modern Alchemist's Guide to Heterocyclic Synthesis: From Core Principles to Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide is designed for researchers, scientists, and drug development professionals navigating the intricate world of heterocyclic chemistry. It moves beyond rote protocols to provide a deep, mechanistic understanding of synthetic strategies, empowering you to not only replicate but also innovate. We will explore the synthesis of key heterocyclic scaffolds, emphasizing the rationale behind methodological choices, from classical reactions to cutting-edge catalytic systems. Our focus is on building a robust framework of knowledge grounded in scientific integrity and practical application.

Part 1: The Evolving Landscape of Heterocyclic Synthesis

Heterocyclic compounds form the bedrock of medicinal chemistry, present in a vast array of natural products and synthetic drugs.[1][2] Their synthesis is a dynamic field, constantly evolving to meet the demands for greater efficiency, sustainability, and molecular diversity.[3][4] Traditional synthetic methods, while foundational, often grapple with limitations such as harsh reaction conditions, low yields, and the generation of hazardous waste.[1][5]

In response, the field has seen a paradigm shift towards more elegant and sustainable solutions. This includes the rise of non-conventional energy sources like microwave irradiation and sonication, which can dramatically accelerate reaction times and improve yields.[1][6][7] Furthermore, the principles of green chemistry are increasingly being integrated into synthetic design, favoring the use of environmentally benign solvents, catalysts, and renewable starting materials.[6][7][8]

A significant leap forward has been the development of powerful catalytic systems. Transition-metal catalysis, for instance, has unlocked novel pathways for constructing complex heterocyclic frameworks with high precision and selectivity.[9][10] Concurrently, organocatalysis and biocatalysis are emerging as powerful, environmentally friendly alternatives.

This guide will dissect these methodologies, providing not just the "how" but also the critical "why," enabling you to make informed decisions in your synthetic endeavors.

Part 2: Key Heterocyclic Scaffolds: Synthetic Strategies and Protocols

The Pyridine and Quinoline Core: Pillars of Medicinal Chemistry

Pyridines and their benzo-fused analogs, quinolines, are privileged structures in drug discovery due to their wide spectrum of biological activities.[11][12][13] Their synthesis has been a subject of intense research, leading to a diverse toolbox of synthetic methods.

Traditional methods like the Skraup and Doebner-von Miller syntheses for quinolines remain relevant for certain applications.[14] These reactions typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds or their precursors under strong acidic conditions.

Conceptual Workflow of Classical Quinoline Synthesis

G Aniline Aniline Derivative Intermediate Dihydroquinoline Intermediate Aniline->Intermediate Glycerol Glycerol (or α,β-Unsaturated Carbonyl) Glycerol->Intermediate Acid Strong Acid (e.g., H₂SO₄) Acid->Intermediate Catalyst Oxidant Oxidizing Agent Quinoline Quinoline Product Oxidant->Quinoline Aromatization Intermediate->Quinoline

Caption: Classical quinoline synthesis often involves acid-catalyzed cyclization followed by oxidation.

Recent advancements have focused on transition-metal-catalyzed approaches, offering milder reaction conditions and broader functional group tolerance.[9][14] For instance, cobalt-catalyzed C-H activation and cyclization of anilines with ketones provides an efficient route to substituted quinolines.[14]

Protocol: Cobalt-Catalyzed Synthesis of Substituted Quinolines

This protocol is adapted from the work of Xu and co-workers, demonstrating a modern approach to quinoline synthesis.[14]

Materials:

  • Substituted aniline

  • Ketone

  • Cobalt(III) catalyst (e.g., [Cp*Co(CO)I₂])

  • Silver salt (e.g., AgSbF₆)

  • Paraformaldehyde

  • Solvent (e.g., 1,2-dichloroethane)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the substituted aniline (1.0 mmol), ketone (1.2 mmol), cobalt catalyst (5 mol%), and silver salt (20 mol%).

  • Reagent Addition: Add paraformaldehyde (2.0 mmol) and the solvent (3 mL).

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data Comparison:

MethodCatalystTemperature (°C)Reaction Time (h)Yield (%)
Skraup SynthesisH₂SO₄130-1504-840-70
Doebner-von MillerAcid/Oxidant100-1206-1250-80
Co(III)-Catalyzed[Cp*Co(CO)I₂]12012-2470-95[14]
The Indole and Imidazole Frameworks: Core Units in Bioactive Molecules

Indoles and imidazoles are fundamental five-membered nitrogen-containing heterocycles ubiquitous in biologically active compounds.[1][2][10] Their synthesis has been a focal point of organic chemistry, with a clear evolution from classical name reactions to modern catalytic C-H functionalization and coupling strategies.

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, involving the acid-catalyzed cyclization of a phenylhydrazone. While widely used, it often requires harsh conditions and may not be suitable for sensitive substrates.

Modern indole synthesis often employs transition-metal catalysis, such as palladium- or copper-catalyzed cross-coupling reactions.[10] These methods offer greater flexibility and functional group compatibility. The synthesis of indole-imidazole hybrids, for example, can be achieved through metal-catalyzed coupling methods.[2][15]

Protocol: Microwave-Assisted Synthesis of Thio-semicarbazide-based Imidazole Derivatives

This protocol illustrates a green chemistry approach, utilizing microwave irradiation to accelerate the reaction and improve efficiency, as reported by Darekar et al.[5]

Materials:

  • Acetohydrazide-substituted heterocycle

  • Aryl isothiocyanate

  • Microwave reactor

Step-by-Step Procedure:

  • Reactant Mixture: In a microwave-safe vial, combine the acetohydrazide-substituted heterocycle (1.0 mmol) and the aryl isothiocyanate (1.1 mmol).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 350 W for 5-10 minutes.[5]

  • Monitoring: Monitor for the completion of the reaction (if possible, with intermittent cooling and TLC analysis).

  • Work-up and Purification: After cooling, the product can often be purified by recrystallization from a suitable solvent (e.g., ethanol).

Reaction Mechanism Visualization

G cluster_reactants Reactants cluster_conditions Conditions Acetohydrazide Acetohydrazide Derivative Microwave Microwave Irradiation (350 W, 5-10 min) Acetohydrazide->Microwave Isothiocyanate Aryl Isothiocyanate Isothiocyanate->Microwave Product Thiosemicarbazide-based Imidazole Derivative Microwave->Product Cyclization

Caption: Microwave-assisted synthesis offers a rapid and efficient route to imidazole derivatives.[5]

Part 3: The Rise of Sustainable Synthesis: Green Chemistry in Practice

The principles of green chemistry are not merely an academic exercise but a practical necessity for modern synthetic chemistry.[6][8] In the context of heterocyclic synthesis, this translates to several key strategies:

  • Alternative Energy Sources: As demonstrated, microwave and ultrasound irradiation can significantly reduce reaction times and energy consumption.[6][7]

  • Benign Solvents: The use of water, ionic liquids, or solvent-free conditions minimizes the environmental impact of organic solvents.[8][16]

  • Catalysis: The development of highly efficient and recyclable catalysts is paramount. This includes both heterogeneous catalysts and biocatalysts.

  • Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core tenet.

One compelling example is the use of ball milling, a mechanochemical approach, for the solvent-free synthesis of various heterocyclic compounds in high yields and purity.[17]

Experimental Workflow: Mechanochemical Synthesis via Ball Milling

G Reactants Solid Reactants BallMill Ball Milling Vessel (with grinding media) Reactants->BallMill Milling Mechanical Agitation (Solvent-Free) BallMill->Milling Product Purified Heterocyclic Product Milling->Product

Caption: Ball milling offers a sustainable, solvent-free method for heterocyclic synthesis.[17]

Conclusion

The synthesis of heterocyclic compounds is a vibrant and ever-advancing field. By understanding the fundamental principles behind both classical and modern synthetic methodologies, researchers can devise more efficient, selective, and sustainable routes to novel molecules. The strategic application of catalysis and green chemistry principles will continue to drive innovation, enabling the discovery of the next generation of pharmaceuticals and functional materials. This guide serves as a foundational resource to empower you on this journey of molecular creation.

References

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing.
  • Recent approaches for the synthesis of pyridines and (iso)quinolines using propargylic Alcohols. Organic & Biomolecular Chemistry (RSC Publishing).
  • Novel Synthetic Methods to Produce Nitrogen Heterocycles. University of Vermont ScholarWorks.
  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. OAE Publishing Inc..
  • Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. MDPI.
  • GREEN CHEMISTRY APPROACH TO THE SUSTAINABLE ADVANCEMENT TO THE SYNTHESIS OF HETEROCYCLIC CHEMISTRY. ResearchGate.
  • Strategies for the Synthesis of Alkaloids and Novel Nitrogen Heterocycles. DOI.
  • Ball Milling for Heterocyclic Compounds Synthesis in Green Chemistry: A Review. Taylor & Francis Online.
  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI.
  • Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions using isonitriles as radical acceptors. Chemical Society Reviews (RSC Publishing).
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. National Institutes of Health.
  • Environmentally benign synthesis of heterocyclic compounds by combined microwave-assisted heterogeneous catalytic approaches. Green Chemistry (RSC Publishing).
  • Advances in the Synthesis of Heterocyclic Compounds and Their Applications. MDPI.
  • Top 22 Advances in Heterocyclic Chemistry papers published in 2023. SciSpace.
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing.
  • Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry.
  • Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. PubMed Central.
  • Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central.
  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Indian Journal of Pharmaceutical Sciences.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • Synthesis of indolyl-imidazole derivatives using metal-catalyzed coupling method. ResearchGate.
  • A Comparative Guide to Indole Synthesis: Classical Methods vs. Modern Catalytic Approaches. Benchchem.
  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis.
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. National Institutes of Health.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Aminophenoxy)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(4-Aminophenoxy)pyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.

I. Synthesis Overview: The Nucleophilic Aromatic Substitution (SNAr) Approach

The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a halo-substituted pyridine, typically 4-chloro-pyridine-2-carbonitrile, with 4-aminophenol. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, especially when activated by an electron-withdrawing group like the nitrile at the 2-position.[1][2] The reaction is typically facilitated by a base in a suitable polar aprotic solvent.

Reaction Scheme:

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I fix this?

Answer: Low to no yield in this SNAr reaction can stem from several factors, primarily related to the reactivity of your nucleophile and the overall reaction conditions.

Possible Causes & Solutions:

  • Insufficient Deprotonation of 4-Aminophenol: The hydroxyl group of 4-aminophenol needs to be deprotonated to form the more potent phenoxide nucleophile. If the base is not strong enough or used in insufficient quantity, the nucleophilic attack will be slow or non-existent.[3]

    • Solution: Employ a strong base such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH). Use at least one molar equivalent of the base relative to the 4-aminophenol. In some cases, a combination of bases, like KOtBu and potassium carbonate (K₂CO₃), can be effective.[4]

  • Inappropriate Solvent Choice: The choice of solvent is critical for SNAr reactions. The solvent must be able to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[5][6]

    • Solution: Use polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP).[7] These solvents are excellent at solvating cations, leaving the anionic nucleophile more reactive. Avoid protic solvents like water or alcohols as they can protonate the phenoxide and reduce its nucleophilicity.[8][9]

  • Low Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier, which includes the temporary disruption of the pyridine ring's aromaticity.[10]

    • Solution: Gradually increase the reaction temperature. A typical range for this synthesis is 80-120°C.[3] Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without significant decomposition.

  • Presence of Moisture: Water in the reaction mixture can quench the strong base and protonate the phenoxide nucleophile, effectively halting the reaction.

    • Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and ensure your starting materials, particularly 4-aminophenol and the base, are dry. Running the reaction under an inert atmosphere (Nitrogen or Argon) can also help prevent the introduction of atmospheric moisture.[3]

Issue 2: Formation of Significant Impurities

Question: My reaction is producing the desired product, but I am also seeing significant amounts of side products, making purification difficult. What are these impurities and how can I minimize them?

Answer: Impurity formation is a common challenge. Understanding the potential side reactions is key to mitigating them.

Potential Side Reactions & Prevention Strategies:

  • N-Arylation of 4-Aminophenol: The amino group of 4-aminophenol is also nucleophilic and can compete with the hydroxyl group, leading to the formation of a diarylamine byproduct.

    • Solution: This is generally less favored under basic conditions that selectively deprotonate the more acidic hydroxyl group. Ensuring the use of a strong base will favor the formation of the phenoxide, making O-arylation the predominant pathway.

  • Decomposition of Starting Materials or Product: At excessively high temperatures, the reactants or the product itself can decompose, leading to a complex mixture of impurities. 4-aminophenol is also susceptible to oxidation, which can be exacerbated by heat and the presence of oxygen.[3]

    • Solution: Optimize the reaction temperature. Do not exceed the temperature necessary for a reasonable reaction rate. Running the reaction under an inert atmosphere can minimize oxidative side reactions.[3]

  • Hydrolysis of the Nitrile Group: If there is residual water in the reaction mixture, the nitrile group can be hydrolyzed to a carboxamide or carboxylic acid under basic conditions, especially at elevated temperatures.

    • Solution: As mentioned previously, strictly anhydrous conditions are crucial.

Issue 3: Difficult Product Purification

Question: I am struggling to purify the final product. What are the recommended methods?

Answer: Purifying polar, nitrogen-containing compounds like this compound can be challenging.

Purification Strategies:

  • Column Chromatography: This is a common method for purifying compounds of this nature.

    • Stationary Phase: Silica gel is a standard choice.

    • Mobile Phase: A gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically effective.[11] The exact solvent system will need to be optimized based on TLC analysis.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization can be a highly effective method for obtaining a high-purity final product.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethanol, isopropanol, acetonitrile, or mixtures thereof with water.

  • Acid-Base Extraction: An initial workup involving an acid-base extraction can help remove some impurities. Dissolving the crude mixture in an organic solvent and washing with a dilute aqueous acid can remove basic impurities. Conversely, a wash with a dilute aqueous base can remove acidic impurities. Care must be taken as the product itself has a basic amino group.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this reaction?

A1: Strong, non-nucleophilic bases are ideal. Potassium tert-butoxide (KOtBu) is a widely used and effective choice as it is highly soluble in many organic solvents and strong enough to deprotonate the phenol. Sodium hydride (NaH) is also a good option, though its heterogeneity can sometimes lead to less consistent results without efficient stirring.

Q2: Can I use a different leaving group on the pyridine ring besides chlorine?

A2: Yes. The reactivity of the leaving group in SNAr reactions generally follows the trend F > Cl > Br > I. This is because the rate-determining step is typically the nucleophilic attack on the ring, and the high electronegativity of fluorine makes the carbon it's attached to more electrophilic. However, 4-chloropyridine-2-carbonitrile is often used due to its commercial availability and balanced reactivity.

Q3: How critical is the inert atmosphere?

A3: While some small-scale lab syntheses may proceed without a strictly inert atmosphere, it is highly recommended, especially for larger-scale reactions or when aiming for high purity. 4-aminophenol is prone to oxidation, which can lead to colored impurities.[3] An inert atmosphere of nitrogen or argon will minimize this and other potential side reactions.

Q4: My reaction mixture has turned dark brown/black. Is this normal?

A4: Some color change is expected, but a very dark or black color often indicates decomposition or oxidative side reactions. This can be caused by excessive heat or the presence of oxygen. Consider lowering the reaction temperature and ensuring a properly inert atmosphere.

IV. Experimental Protocols & Data

Optimized Protocol for this compound Synthesis

This protocol is a starting point and may require optimization based on your specific lab conditions and reagent purity.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-aminophenol (1.0 eq).

  • Solvent Addition: Add anhydrous DMSO (or DMF) to the flask via syringe. Stir the mixture until the 4-aminophenol is fully dissolved.

  • Base Addition: Carefully add potassium tert-butoxide (1.1 eq) portion-wise at room temperature. The mixture may warm up and change color. Stir for 30 minutes to ensure complete formation of the potassium phenoxide.

  • Electrophile Addition: Add 4-chloropyridine-2-carbonitrile (1.05 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 100°C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reaction to room temperature and pour it into ice-cold water. A precipitate of the crude product should form.

  • Isolation: Collect the solid by vacuum filtration and wash with cold water. Dry the crude product under vacuum.

  • Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Table 1: Troubleshooting Summary
Issue Potential Cause Recommended Solution
Low/No Yield Insufficient deprotonation of 4-aminophenolUse a strong base like KOtBu (≥1.0 eq).
Inappropriate solventUse a polar aprotic solvent (DMSO, DMF).
Low reaction temperatureIncrease temperature to 80-120°C.
Impurity Formation Oxidative degradation of 4-aminophenolRun the reaction under an inert atmosphere (N₂ or Ar).
Thermal decompositionOptimize for the lowest effective temperature.
Hydrolysis of nitrileUse anhydrous reagents and solvents.
Purification Difficulty Co-eluting impuritiesOptimize chromatography gradient; consider recrystallization.

V. Visualizing the Process

Reaction Mechanism Workflow

The following diagram illustrates the key steps in the SNAr synthesis.

SNAr_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Aminophenol 4-Aminophenol Deprotonation Deprotonation Aminophenol->Deprotonation Base Base (KOtBu) Base->Deprotonation Chloropyridine 4-Chloropyridine-2-carbonitrile Attack Nucleophilic Attack Chloropyridine->Attack Deprotonation->Attack Forms Phenoxide Intermediate Meisenheimer Complex (Resonance Stabilized) Attack->Intermediate Elimination Chloride Elimination Intermediate->Elimination Aromaticity Disrupted Product This compound Elimination->Product Aromaticity Restored

Caption: Key stages of the SNAr reaction.

Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing and solving common synthesis problems.

Troubleshooting_Tree Start Reaction Issue? CheckYield Is Yield Low? Start->CheckYield CheckPurity Is Purity Low? Start->CheckPurity Base Check Base: - Strength (e.g., KOtBu) - Stoichiometry (≥1.0 eq) CheckYield->Base Yes Inert Use Inert Atmosphere (N₂/Ar) CheckPurity->Inert Yes Solvent Check Solvent: - Polar Aprotic (DMSO, DMF) - Anhydrous Base->Solvent OK Temp Check Temperature: - Is it high enough? (80-120°C) Solvent->Temp OK Moisture Check for Moisture: - Dry glassware/reagents Temp->Moisture OK OptimizeTemp Lower Temperature Inert->OptimizeTemp Still Impure Anhydrous Ensure Anhydrous Conditions OptimizeTemp->Anhydrous Still Impure

Caption: A decision tree for troubleshooting the synthesis.

VI. References

  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. (2019). ResearchGate. Retrieved from [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Directed nucleophilic aromatic substitution reaction. (2024). Royal Society of Chemistry. Retrieved from [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. Retrieved from [Link]

  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. (2022). National Institutes of Health (NIH). Retrieved from [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (n.d.). MDPI. Retrieved from [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • SNAr Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? (2017). Chemistry Stack Exchange. Retrieved from [Link]

  • Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. (2025). Filo. Retrieved from [Link]

  • SNAr Solvents and Reagents. (n.d.). WordPress. Retrieved from [Link]

  • Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. (n.d.). Virginia Commonwealth University. Retrieved from [Link]

  • Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide. (2008). Google Patents. Retrieved from

  • 2-[4-(Aminomethyl)phenoxy]pyridine-4-carbonitrile. (n.d.). PubChem. Retrieved from [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Purine and Related Compound Purification Strategies. (n.d.). Teledyne ISCO. Retrieved from [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (n.d.). PubMed. Retrieved from [Link]

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (2017). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Synthesis of Sorafenib Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges encountered in the synthesis of key intermediates for Sorafenib, a critical multi-kinase inhibitor. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to delve into the mechanistic underpinnings of common synthetic hurdles, offering field-proven insights and robust troubleshooting strategies in a practical question-and-answer format. Our goal is to empower you with the expertise to anticipate, diagnose, and resolve issues, ensuring the efficient and successful synthesis of these vital pharmaceutical building blocks.

I. Troubleshooting Guide: Synthesis of 4-Chloro-3-(trifluoromethyl)aniline

This section addresses common issues in the multi-step synthesis of 4-chloro-3-(trifluoromethyl)aniline, a crucial starting material for Sorafenib.

Diagram: Synthetic Pathway and Key Challenge Areas

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Key Challenges A 1-Chloro-2-(trifluoromethyl)benzene B 4-Chloro-3-nitrobenzotrifluoride A->B HNO₃ / H₂SO₄ C 4-Chloro-3-(trifluoromethyl)aniline B->C Reduction (e.g., Catalytic Hydrogenation) Challenge1 Poor Regioselectivity (Isomer Formation) B->Challenge1 Nitration Issue Challenge2 Incomplete Reaction or Byproduct Formation B->Challenge2 Nitration Issue Challenge3 Dechlorination C->Challenge3 Reduction Issue

Caption: Synthetic route to 4-chloro-3-(trifluoromethyl)aniline highlighting key challenge stages.

Frequently Asked Questions & Troubleshooting

Question 1: During the nitration of 1-chloro-2-(trifluoromethyl)benzene, I'm observing significant formation of undesired isomers. How can I improve the regioselectivity to favor the desired 4-chloro-3-nitrobenzotrifluoride?

Answer:

This is a classic challenge in electrophilic aromatic substitution where directing group effects are in competition. The trifluoromethyl group (-CF₃) is a strong deactivating and meta-directing group due to its powerful electron-withdrawing inductive effect.[1][2] Conversely, the chloro (-Cl) group is deactivating but ortho-, para-directing. The desired product requires nitration para to the chlorine and meta to the trifluoromethyl group.

Causality: The formation of isomers arises from the nitronium ion (NO₂⁺) attacking positions that are electronically less disfavored. While the meta position to the -CF₃ group is the least deactivated by this group, the ortho and para positions to the -Cl group are activated by resonance. This competition leads to a mixture of products.

Troubleshooting & Optimization:

ParameterRecommended Adjustment & Rationale
Temperature Maintain a low reaction temperature (0-10 °C). Higher temperatures can overcome the small activation energy differences between the pathways to different isomers, leading to reduced selectivity.
Acid Mixture Use a well-defined mixture of nitric acid and sulfuric acid. An excess of sulfuric acid ensures the complete formation of the nitronium ion, which is the active electrophile. However, overly harsh conditions can promote side reactions. A common ratio is 1:2 to 1:3 (v/v) of concentrated HNO₃ to H₂SO₄.
Addition Rate Add the nitric acid or the substrate slowly to the reaction mixture. This maintains a low concentration of the nitrating agent and helps to control the reaction temperature, both of which are crucial for selectivity.
Alternative Nitrating Agents For challenging substrates, consider milder nitrating agents that can offer better regioselectivity, such as N-nitropyridinium salts or using nitric acid with acetic anhydride. However, for industrial production, mixed acid is often preferred for economic reasons.[3]

Purification Strategy: If isomer formation is unavoidable, careful purification is necessary. The isomers often have different polarities and melting points. Fractional crystallization or column chromatography can be employed for separation.

Question 2: My reduction of 4-chloro-3-nitrobenzotrifluoride is resulting in a dark, oily crude product with low yield of the desired aniline. What are the likely side reactions, and how can I mitigate them?

Answer:

The reduction of nitroarenes bearing other functional groups, especially halogens, can be complex. The dark, oily appearance suggests the formation of condensation byproducts and potentially dechlorination.

Causality & Common Byproducts:

  • Incomplete Reduction: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[4][5] If the reaction does not go to completion, these intermediates can be present in the crude product.

  • Condensation Products: The intermediate arylhydroxylamines can react with nitroso compounds to form azoxybenzenes, which can be further reduced to azo and hydrazo compounds. These are often colored and can contribute to the oily nature of the crude product.

  • Dechlorination: The chloro group, being ortho to the electron-donating amino group in the product, can be susceptible to reductive cleavage (hydrodechlorination), especially under harsh hydrogenation conditions.[6][7] This leads to the formation of 3-(trifluoromethyl)aniline as a significant impurity.

Troubleshooting & Optimization:

ParameterRecommended Adjustment & Rationale
Catalyst Choice For catalytic hydrogenation, platinum-based catalysts (e.g., Pt/C) are often more chemoselective for nitro group reduction without significant dehalogenation compared to palladium catalysts.[8] The use of catalyst poisons or modifiers can sometimes suppress dehalogenation.
Reaction Conditions Hydrogen Pressure: Use the lowest effective hydrogen pressure. High pressures can promote hydrodechlorination. Temperature: Conduct the reaction at or near room temperature. Elevated temperatures increase the rates of side reactions.
Alternative Reducing Agents If catalytic hydrogenation is problematic, consider chemical reduction methods. Tin(II) chloride (SnCl₂) in hydrochloric acid is a classic method that is often effective for this transformation. Iron powder in acidic medium (e.g., Fe/HCl or Fe/NH₄Cl) is another robust and economical option for large-scale synthesis.
Work-up After reduction, it is crucial to properly neutralize the reaction mixture and extract the product. The aniline product is basic and can be sensitive to oxidation, especially at high pH.

Purification Strategy: The desired 4-chloro-3-(trifluoromethyl)aniline can be purified from byproducts by vacuum distillation. The difference in boiling points between the chlorinated and de-chlorinated anilines is usually sufficient for good separation.

II. Troubleshooting Guide: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide

This intermediate is typically formed via a nucleophilic aromatic substitution (SNAr) or an Ullmann condensation reaction.

Diagram: Ullmann Condensation and Potential Side Reactions

G cluster_0 Desired Reaction: Ullmann Condensation cluster_1 Side Reactions A 4-Chloro-N-methylpicolinamide C 4-(4-Aminophenoxy)-N-methylpicolinamide A->C Cu catalyst, Base, Ligand E Decomposition of Starting Materials A->E Harsh Conditions B 4-Aminophenol B->C D Homocoupling of 4-Aminophenol B->D High Temp.

Caption: Ullmann condensation for a key Sorafenib intermediate and potential side reactions.

Frequently Asked Questions & Troubleshooting

Question 3: I am struggling with the Ullmann condensation between 4-chloro-N-methylpicolinamide and 4-aminophenol. The reaction is sluggish, and I get a low yield of the desired ether. How can I improve this coupling?

Answer:

The Ullmann condensation is a powerful tool for forming diaryl ethers, but it is notoriously sensitive to reaction conditions.[9][10] Low yields are often due to an inactive catalyst, suboptimal choice of base or ligand, or inappropriate reaction temperature and solvent.

Causality: The catalytic cycle of the Ullmann reaction is complex and involves the formation of a copper(I) phenoxide intermediate, followed by oxidative addition of the aryl halide and reductive elimination of the product.[11] Each of these steps can be influenced by the choice of reagents and conditions.

Troubleshooting & Optimization:

ParameterRecommended Adjustment & Rationale
Copper Source Use a Cu(I) source like CuI or CuBr, as Cu(I) is the active catalytic species. If using Cu(0) or Cu(II) salts, the reaction may require an induction period for the formation of the active catalyst. Ensure the copper salt is fresh and not oxidized.
Ligand The addition of a ligand is often crucial for a successful Ullmann coupling at lower temperatures.[12] For C-O bond formation, common ligands include 1,10-phenanthroline, N,N-dimethylglycine, and L-proline. The ligand stabilizes the copper catalyst, increases its solubility, and facilitates the catalytic cycle. A screening of different ligands may be necessary to find the optimal one for your specific substrates.
Base The choice of base is critical. It must be strong enough to deprotonate the phenol but not so strong as to cause decomposition of the starting materials or product. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.[13]
Solvent High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically used to ensure the solubility of the reactants and to reach the required reaction temperatures. However, ensure the solvent is anhydrous, as water can interfere with the reaction.
Temperature Traditional Ullmann reactions required very high temperatures (>180 °C). With modern ligand systems, temperatures can often be lowered to the 80-120 °C range. However, the reaction may still require significant heating. A systematic temperature screen can help identify the optimal balance between reaction rate and decomposition.

Purification Strategy: The crude product may contain unreacted starting materials and copper salts. An aqueous workup with an ammonia solution can help to remove copper salts by forming soluble copper-ammonia complexes. The product can then be purified by recrystallization or column chromatography.

III. Troubleshooting Guide: Final Urea Formation

The final step in Sorafenib synthesis is the formation of the unsymmetrical diaryl urea linkage.

Diagram: Urea Formation and the Symmetric Byproduct Problem

G cluster_0 Desired Asymmetric Urea Formation cluster_1 Side Reaction: Symmetric Urea Formation A 4-(4-Aminophenoxy)-N-methylpicolinamide C Sorafenib A->C B 4-Chloro-3-(trifluoromethyl)phenyl isocyanate B->C D Symmetrical Urea of 4-Chloro-3-(trifluoromethyl)aniline B->D Reaction with trace H₂O

Caption: The final urea formation step in Sorafenib synthesis and a common side reaction.

Frequently Asked Questions & Troubleshooting

Question 4: The reaction between 4-(4-aminophenoxy)-N-methylpicolinamide and 4-chloro-3-(trifluoromethyl)phenyl isocyanate is producing a significant amount of the symmetrical urea byproduct derived from the isocyanate. How can I suppress this side reaction?

Answer:

The formation of symmetrical ureas is a common problem when working with isocyanates, which are highly reactive electrophiles. This side reaction can significantly reduce the yield of the desired unsymmetrical urea, Sorafenib.

Causality: The primary cause of symmetrical urea formation is the reaction of the isocyanate with water.[14] Trace amounts of water in the reaction solvent or on the surface of the glassware can react with the isocyanate to form a carbamic acid, which is unstable and decarboxylates to form the corresponding aniline (4-chloro-3-(trifluoromethyl)aniline). This newly formed aniline can then react with another molecule of the isocyanate to form the symmetrical urea.

Troubleshooting & Optimization:

ParameterRecommended Adjustment & Rationale
Anhydrous Conditions This is the most critical factor. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves.
Order of Addition Slowly add a solution of the isocyanate to the solution of the amine (4-(4-aminophenoxy)-N-methylpicolinamide). This ensures that the isocyanate is more likely to encounter the desired amine rather than trace water or another isocyanate molecule.
Temperature Conduct the reaction at a low temperature (e.g., 0 °C to room temperature). While the reaction is generally fast, lower temperatures can help to control the reaction rate and minimize side reactions.
Stoichiometry Use a slight excess (e.g., 1.05-1.1 equivalents) of the isocyanate to ensure complete conversion of the valuable amine intermediate. However, a large excess will increase the likelihood of side reactions.

Alternative Reagents (Phosgene-Free Routes):

To avoid the handling of toxic and moisture-sensitive isocyanates, several phosgene-free methods have been developed for urea synthesis.[15][16][17] These often involve the in-situ generation of a reactive intermediate.

  • Carbonyldiimidazole (CDI): CDI is a solid, safer alternative to phosgene. It reacts with an amine to form an acylimidazole intermediate, which then reacts with the second amine to form the urea.[18]

  • Triphosgene: This is a stable, crystalline solid that can be used as a direct substitute for phosgene gas.[19] It is added to a solution of the first amine to generate the isocyanate in situ, which then reacts with the second amine.

  • Carbamates: An amine can be reacted with a chloroformate (e.g., phenyl chloroformate) to form a stable carbamate intermediate. This carbamate can then be reacted with the second amine at an elevated temperature to form the urea.[20]

Purification Strategy: Sorafenib has limited solubility in many common organic solvents.[18] This property can be exploited for purification. The crude product can often be purified by trituration or recrystallization from a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane). The symmetrical urea byproduct often has different solubility characteristics, allowing for its removal.

References

  • Schenker, F. (1998). Chemoselective Nitro Group Reduction and Reductive Dechlorination. In Angewandte Chemie International Edition (Vol. 37, Issue 18, pp. 2482–2485).
  • Klapers, A. et al. (2003). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 125(31), 9271–9274.
  • Ma, D., & Cai, Q. (2003). Copper-Catalyzed Ullmann-Type Diaryl Ether Synthesis at 90°C Using N,N-Dimethylglycine as the Ligand. Organic Letters, 5(21), 3799–3802.
  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Sajiki, H., & Kume, A. (2010). Chemoselective catalytic hydrogenation of halo-nitroaromatics. Tetrahedron Letters, 51(1), 17–20.
  • Bankston, D. et al. (2002). A Scaleable Synthesis of BAY 43-9006: A Potent RAF Kinase Inhibitor for the Treatment of Cancer. Organic Process Research & Development, 6(6), 777–781.
  • Taft, R. W. (1952). The Nature and Analysis of Substituent Effects in Aromatic Substitution. Journal of the American Chemical Society, 74(12), 3120–3128.
  • Studer, A., & Curran, D. P. (2016). Catalysis of Radical Reactions: A Radical Chemistry Perspective.
  • Teva Pharmaceutical Industries Ltd. (2009). Process for the preparation of sorafenib and salts thereof. WO2009111061A1.
  • Google Patents. (n.d.). Clean nitration reaction of p-chlorotrifluoromethane catalyzed by heteropoly acid ionic liquid. CN102417457A.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • BenchChem. (2025). The Ullmann Condensation for Diaryl Ether Synthesis: A Core Mechanism Deep-Dive.
  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • BenchChem. (2025). A Comparative Analysis of Solid Phosgene Substitutes in Organic Chemistry.
  • BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • ResearchGate. (2025). Selected syntheses of ureas through phosgene substitutes.
  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
  • MDPI. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea.
  • Frontiers. (n.d.). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands.
  • Asian Journal of Chemistry. (2022).
  • Bigi, F., Maggi, R., & Sartori, G. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry, 2, 140-148.
  • William Paterson University. (n.d.).
  • Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1805.
  • Chemistry LibreTexts. (2023). 15.
  • MDPI. (2025). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-(4-Aminophenoxy)
  • PubChem. (n.d.). 4-Chloro-N-methylpicolinamide. Retrieved from [Link]

  • Gill, M. S., & Prachi, R. (2023). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. SynOpen, 7(03), 422-429.
  • Hwang, S. H. et al. (2013). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. ACS Medicinal Chemistry Letters, 4(6), 549–553.
  • ResearchGate. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib.
  • Frontiers. (2024).
  • PubMed. (n.d.). Regioselectively Controlled Synthesis of N-Substituted (Trifluoromethyl)pyrimidin-2(1H)-ones.
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  • AZoM. (2016).
  • DOI. (n.d.). Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism.
  • PubMed. (n.d.). Synthesis and in vitro antitumor activities of novel benzyl urea analogues of sorafenib.
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  • Google Patents. (n.d.). Cyanation of haloaromatics utilizing catalysts generated in situ starting with NiCl2 or NiCl2 6H2O. EP0384392A1.

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Technical Support Center: Synthesis of Aminophenoxy-Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of aminophenoxy-pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Aminophenoxy-pyridine scaffolds are crucial building blocks in medicinal chemistry, notably in the development of multi-kinase inhibitors.[1] However, their synthesis is often plagued by side reactions that can complicate purification and reduce yields.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Troubleshooting Guide: Common Side Reactions & Solutions

The synthesis of aminophenoxy-pyridine derivatives, typically achieved through a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction (e.g., Ullmann or Buchwald-Hartwig type reactions), is a delicate interplay of reactivity.[2][3] The aminophenol starting material possesses two nucleophilic sites: the hydroxyl group (-OH) and the amino group (-NH₂). The primary challenge lies in achieving selective O-arylation over N-arylation.

Issue 1: Formation of N-Aryl and N,N-Diaryl Byproducts

Question: My reaction is producing a significant amount of the N-arylated aminophenoxy-pyridine and even some N,N-diarylated species, leading to a complex mixture and low yield of the desired O-arylated product. How can I improve selectivity?

Answer: This is the most common side reaction and stems from the competitive nucleophilicity of the amino group. The pKa difference between the phenolic proton and the anilinic proton is a key factor.[4] Several strategies can be employed to favor O-arylation:

  • Base Selection is Critical: A strong, non-nucleophilic base is required to selectively deprotonate the more acidic phenolic hydroxyl group, enhancing its nucleophilicity.[2] Potassium tert-butoxide (KOtBu) is a common choice.[1] Insufficient base can lead to incomplete deprotonation and competitive N-arylation.[2]

  • Catalyst and Ligand System (for Cross-Coupling):

    • Copper-Catalyzed Systems (Ullmann-type): Copper-based catalysts are often preferred for selective O-arylation of 3- and 4-aminophenols.[4][5][6] The choice of ligand is crucial. Ligands like picolinic acid or trans-N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA) have been shown to promote O-arylation.[4][5]

    • Palladium-Catalyzed Systems (Buchwald-Hartwig): Palladium catalysts, particularly with bulky biarylphosphine ligands like BrettPhos, tend to favor N-arylation.[4][5][6] If you are observing N-arylation, consider switching to a copper-based system.

  • Reaction Temperature: While higher temperatures can accelerate the reaction, they can also decrease selectivity and lead to side reactions.[2] An optimal temperature range is typically 80-110°C.[2] If significant impurity formation is observed, lowering the temperature and extending the reaction time is a prudent strategy.[2]

  • Protecting Groups: While often avoided to maintain step economy, temporary protection of the amino group (e.g., as a carbamate or sulfonamide) can be a robust solution to ensure exclusive O-arylation.[7] Subsequent deprotection would then be required.

Troubleshooting Workflow for Poor O- vs. N-Arylation Selectivity

G start Low Yield of O-Aryl Product High N-Aryl Impurity check_base Verify Base Stoichiometry & Strength (e.g., >= 1 eq. KOtBu) start->check_base check_catalyst Review Catalyst System check_base->check_catalyst Base is sufficient cu_system Using Cu-based catalyst? (e.g., CuI/ligand) check_catalyst->cu_system Yes pd_system Using Pd-based catalyst? (e.g., Pd(dba)2/ligand) check_catalyst->pd_system No optimize_cu Optimize Cu Ligand (e.g., Picolinic Acid, CyDMEDA) cu_system->optimize_cu Yes switch_to_cu Switch to a Cu-based system for better O-selectivity pd_system->switch_to_cu Yes check_temp Evaluate Reaction Temperature optimize_cu->check_temp switch_to_cu->check_temp lower_temp Lower temperature (e.g., 80°C) & increase reaction time check_temp->lower_temp Temp > 110°C or decomposition observed consider_pg Consider Amino Protecting Group Strategy check_temp->consider_pg Selectivity still poor success Improved O-Arylation Selectivity lower_temp->success consider_pg->success G cluster_0 Desired Pathway: O-Arylation cluster_1 Side Reaction: N-Arylation aminophenol_O 4-Aminophenol phenoxide Phenoxide Intermediate aminophenol_O->phenoxide + Strong Base (KOtBu) - H+ product_O O-Aryl Product (Aminophenoxy-pyridine) phenoxide->product_O + Halopyridine halopyridine_O Halopyridine aminophenol_N 4-Aminophenol amide_intermediate Amine Attack aminophenol_N->amide_intermediate Direct Attack product_N N-Aryl Byproduct amide_intermediate->product_N halopyridine_N Halopyridine

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyridine-2-Carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of pyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the synthesis of this critical chemical intermediate. Pyridine-2-carbonitrile is a valuable building block in the pharmaceutical and agrochemical industries, and its efficient synthesis is paramount.[1] This resource provides a detailed exploration of the most common synthetic routes, offering practical solutions to optimize reaction conditions and overcome experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial and laboratory-scale methods for synthesizing pyridine-2-carbonitrile?

A1: The primary industrial method is the vapor-phase ammoxidation of 2-methylpyridine.[2] For laboratory-scale synthesis, common methods include the cyanation of 2-halopyridines, the dehydration of pyridine-2-carboxamide, and the direct cyanation of pyridine.[3]

Q2: I am experiencing a low yield in my reaction. What are the general factors I should investigate?

A2: Low yields can stem from several factors, including incomplete reactions, suboptimal reaction conditions (temperature, pressure, catalyst), poor quality of reagents, and the occurrence of side reactions.[4][5] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TTC) or High-Performance Liquid Chromatography (HPLC).[4]

Q3: What are the typical impurities I might encounter, and how can I minimize their formation?

A3: Common impurities include unreacted starting materials, intermediates, and byproducts from side reactions such as hydrolysis of the nitrile group to a carboxylic acid or amide, or polymerization of the starting materials or product.[6] To minimize their formation, it is important to control the reaction temperature, use anhydrous solvents when necessary, and consider performing the reaction under an inert atmosphere.

Q4: What are the recommended methods for purifying the final pyridine-2-carbonitrile product?

A4: Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[4] If the crude product contains significant impurities, column chromatography or distillation under reduced pressure may be necessary.

Troubleshooting Guides for Specific Synthetic Routes

This section provides detailed troubleshooting for the most common synthetic methods for pyridine-2-carbonitrile.

Method 1: Ammoxidation of 2-Methylpyridine

This method involves the vapor-phase reaction of 2-methylpyridine with ammonia and air at high temperatures over a catalyst.

Reaction Scheme: 2-CH₃-C₅H₄N + NH₃ + 1.5 O₂ → NC-C₅H₄N + 3 H₂O

Troubleshooting Guide: Ammoxidation of 2-Methylpyridine

Problem Possible Causes Suggested Solutions
Low Conversion of 2-Methylpyridine - Inactive or poisoned catalyst- Suboptimal reaction temperature- Insufficient residence time- Regenerate or replace the catalyst.- Optimize the reaction temperature; ammoxidation is highly exothermic and requires careful temperature control.[7]- Adjust the flow rates of the reactants to increase residence time in the reactor.
Low Selectivity to Pyridine-2-carbonitrile - Over-oxidation to pyridine or CO₂- Formation of benzene and other byproducts- Incorrect catalyst composition- Adjust the oxygen-to-methylpyridine ratio to avoid over-oxidation.- Optimize the catalyst composition. Vanadium-based catalysts are common.[7]- Ensure proper mixing of reactants to avoid localized "hot spots" that can lead to side reactions.
Catalyst Deactivation - Coking (carbon deposition) on the catalyst surface- Sintering of the catalyst at high temperatures- Poisoning by impurities in the feed- Periodically regenerate the catalyst by controlled oxidation to burn off carbon deposits.- Ensure the reactor temperature does not exceed the catalyst's thermal stability limit.- Purify the 2-methylpyridine feed to remove sulfur or other catalyst poisons.

Experimental Protocol: Ammoxidation of 2-Methylpyridine

  • Catalyst Preparation: Prepare a vanadium oxide-based catalyst supported on a high-surface-area material like alumina or silica.[7]

  • Reactor Setup: Pack a fixed-bed reactor with the catalyst. The reactor should be equipped with precise temperature and pressure controls.

  • Reaction Execution:

    • Heat the reactor to the desired temperature (typically 350-500 °C).[7]

    • Introduce a gaseous feed mixture of 2-methylpyridine, ammonia, and air into the reactor. The molar ratio of reactants is a critical parameter to optimize.

    • Maintain a constant flow rate to ensure a specific residence time.

  • Product Collection: The reactor effluent is cooled to condense the liquid products, which are then separated from the non-condensable gases.

  • Purification: The crude product is purified by distillation.

Diagram: Ammoxidation Troubleshooting Workflow

start Low Yield of Pyridine-2-carbonitrile check_conversion Check Conversion of 2-Methylpyridine start->check_conversion check_selectivity Check Selectivity start->check_selectivity low_conversion Low Conversion check_conversion->low_conversion low_selectivity Low Selectivity check_selectivity->low_selectivity optimize_temp Optimize Temperature low_conversion->optimize_temp optimize_residence_time Optimize Residence Time low_conversion->optimize_residence_time check_catalyst_activity Check Catalyst Activity low_conversion->check_catalyst_activity optimize_o2_ratio Optimize O2 Ratio low_selectivity->optimize_o2_ratio check_catalyst_composition Check Catalyst Composition low_selectivity->check_catalyst_composition end Optimized Synthesis optimize_temp->end optimize_residence_time->end check_catalyst_activity->end optimize_o2_ratio->end check_catalyst_composition->end

Caption: Troubleshooting workflow for low yield in ammoxidation.

Method 2: Cyanation of 2-Halopyridines

This is a versatile laboratory method involving the nucleophilic substitution of a halogen (typically Cl or Br) on the pyridine ring with a cyanide source.

Reaction Scheme: 2-X-C₅H₄N + M-CN → NC-C₅H₄N + M-X (where X = Cl, Br; M = Na, K, Cu)

Troubleshooting Guide: Cyanation of 2-Halopyridines

Problem Possible Causes Suggested Solutions
No or Slow Reaction - Inactive 2-halopyridine (e.g., 2-chloropyridine is less reactive than 2-bromopyridine)- Low reaction temperature- Poor quality of cyanide source- Use a more reactive 2-halopyridine (Br > Cl).- Increase the reaction temperature. Microwave irradiation can sometimes accelerate the reaction.- Use a freshly opened and dry cyanide source.
Low Yield - Side reactions, such as hydrolysis of the cyanide source or the product- Incomplete reaction- Difficult product isolation- Use anhydrous solvents and perform the reaction under an inert atmosphere.- Monitor the reaction by TLC or GC to ensure completion.- Optimize the work-up procedure to minimize product loss.
Formation of Byproducts - Hydrolysis of pyridine-2-carbonitrile to pyridine-2-carboxamide or pyridine-2-carboxylic acid- Reaction of the cyanide with the solvent- Ensure anhydrous conditions.- Choose a solvent that is inert to the reaction conditions (e.g., DMF, DMSO, acetonitrile).

Experimental Protocol: Cyanation of 2-Bromopyridine

  • Reagents and Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-bromopyridine, a cyanide source (e.g., copper(I) cyanide or a mixture of sodium/potassium cyanide with a catalyst), and a suitable anhydrous solvent (e.g., DMF or NMP).

  • Reaction: Heat the reaction mixture to a temperature typically ranging from 100 to 200 °C. The optimal temperature will depend on the specific reagents and catalyst used.

  • Monitoring: Monitor the progress of the reaction by TLC or GC analysis.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding a solution of aqueous sodium or potassium cyanide to complex with any residual copper salts.

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation.

Diagram: Cyanation of 2-Halopyridine Mechanism

reactant 2-Halopyridine intermediate Meisenheimer-like Intermediate reactant->intermediate + CN- cyanide Cyanide Ion (CN-) product Pyridine-2-carbonitrile intermediate->product - X- halide Halide Ion (X-)

Caption: Simplified mechanism of nucleophilic aromatic substitution.

Method 3: Dehydration of Pyridine-2-carboxamide

This method involves the removal of a water molecule from pyridine-2-carboxamide to form the corresponding nitrile.

Reaction Scheme: H₂NOC-C₅H₄N → NC-C₅H₄N + H₂O

Troubleshooting Guide: Dehydration of Pyridine-2-carboxamide

Problem Possible Causes Suggested Solutions
Incomplete Reaction - Insufficient amount or activity of the dehydrating agent- Low reaction temperature- Increase the amount of dehydrating agent (e.g., P₂O₅, POCl₃, SOCl₂, or trifluoroacetic anhydride).[3]- Increase the reaction temperature or prolong the reaction time.
Low Yield - Degradation of the starting material or product under harsh reaction conditions- Difficult product isolation- Use a milder dehydrating agent if possible.- Optimize the work-up procedure to avoid hydrolysis of the product.
Formation of Colored Impurities - Side reactions caused by the dehydrating agent- Purify the crude product by recrystallization or column chromatography. Activated charcoal can sometimes be used to remove colored impurities.

Experimental Protocol: Dehydration of Pyridine-2-carboxamide

  • Reagents and Setup: In a round-bottom flask, place pyridine-2-carboxamide and a dehydrating agent such as phosphorus pentoxide or phosphoryl chloride.

  • Reaction: Heat the mixture, often to reflux, until the reaction is complete. The reaction can also be performed in a high-boiling inert solvent.

  • Monitoring: Monitor the reaction by TLC, looking for the disappearance of the starting amide.

  • Work-up:

    • Carefully quench the reaction mixture by pouring it onto ice. Caution: This can be a highly exothermic process.

    • Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) to a neutral or slightly basic pH.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer and remove the solvent under reduced pressure.

  • Purification: Purify the crude pyridine-2-carbonitrile by recrystallization or distillation.

Diagram: Dehydration Reaction Logic

start Pyridine-2-carboxamide reaction Dehydration Reaction start->reaction reagent Dehydrating Agent (e.g., P₂O₅, POCl₃) reagent->reaction product Pyridine-2-carbonitrile reaction->product byproduct Water reaction->byproduct end Purified Product product->end Purification

Caption: Logical flow of the dehydration synthesis.

Analytical Methods for Purity Assessment

Accurate determination of purity is crucial for ensuring the quality of the synthesized pyridine-2-carbonitrile.

Method Principle Typical Conditions Information Provided
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.[8][9]- Column: C18 reverse-phase- Mobile Phase: Acetonitrile/water gradient with an additive like formic acid[8]- Detection: UV at 254 nm[8]Quantitative purity, detection of polar and non-polar impurities.
Gas Chromatography (GC) Separation based on boiling point and polarity.- Column: Capillary column (e.g., DB-5)- Carrier Gas: Helium or Nitrogen- Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS)Quantitative purity, detection of volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of the magnetic properties of atomic nuclei.- ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆)Structural confirmation, identification of impurities with distinct NMR signals.
Melting Point Determination of the temperature range over which the solid melts.- Calibrated melting point apparatusIndication of purity; a sharp melting point range close to the literature value suggests high purity.

References

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  • Huo, Z., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56, 659–663.
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  • BOC Sciences. (n.d.).
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  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes.
  • ResearchGate. (2025).
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  • Wang, Y., et al. (2022). Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor.
  • Organic Syntheses. (n.d.).
  • RSC Publishing. (2023). 2-Methyl-2-(pyridin-2-yl)
  • Google Patents. (n.d.). Synthesis of 2-methyl pyridine by acetylene acetonitrile method.
  • Reddit. (2025). Help with Low Yield Synthesis. r/Chempros.
  • Google Patents. (n.d.).
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  • MDPI. (2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 27(17), 5526.
  • ResearchGate. (2025). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide.
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  • NIH. (2015).
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  • Hilaris Publisher. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. Journal of Chemical Sciences, 2(2).
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  • ResearchGate. (2025). Focus on the synthesis and relations of some new pyridine carbonitrile derivatives as antimicrobial and antioxidant agents.

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Technical Support Center: A Troubleshooting Guide for Scaling Up 4-(4-Aminophenoxy)pyridine-2-carbonitrile Production

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and process development professionals who are transitioning the synthesis of 4-(4-Aminophenoxy)pyridine-2-carbonitrile from laboratory scale to pilot plant or manufacturing operations. As a key intermediate in the synthesis of various pharmaceutical agents, developing a robust, safe, and scalable process is paramount. This document provides in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

Section 1: Synthetic Pathway and Mechanism Overview

The most common and scalable synthesis of this compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of a 4-halopyridine-2-carbonitrile with 4-aminophenol in the presence of a base.

The reaction proceeds through an addition-elimination mechanism. The electron-deficient pyridine ring, further activated by the electron-withdrawing nitrile group (-CN) at the 2-position, is susceptible to nucleophilic attack.[1][2] The phenoxide, generated in-situ from 4-aminophenol and a suitable base, acts as the nucleophile, attacking the carbon atom bearing the leaving group (halogen) at the 4-position. This forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by resonance, particularly by delocalizing the negative charge onto the electronegative nitrogen atom of the pyridine ring.[3][4] The subsequent elimination of the halide ion restores the aromaticity of the ring, yielding the final product.

Synthetic_Workflow A 4-Halopyridine- 2-carbonitrile D S_N_Ar Reaction Vessel (Controlled Temperature) A->D B 4-Aminophenol B->D C Base (e.g., K2CO3, KOtBu) Solvent (e.g., DMF, DMSO) C->D E Reaction Work-up (Quenching, Extraction) D->E Reaction Mixture F Isolation & Purification (Crystallization/Slurry) E->F Crude Product G 4-(4-Aminophenoxy)pyridine- 2-carbonitrile (Product) F->G Purified Product

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide for Scale-Up

This section addresses common issues encountered during the scale-up process in a question-and-answer format.

Question 1: My reaction yield has dropped significantly upon scaling up, or the reaction is stalling. What are the likely causes and solutions?

This is a frequent challenge where lab-scale success doesn't translate directly to larger vessels. The root causes are often related to physical, rather than purely chemical, parameters.

  • Potential Cause 1: Inadequate Mixing/Agitation.

    • Causality: In a large reactor, inefficient stirring can create localized zones with different concentrations of reactants and base. This can lead to areas where the reaction is proceeding too quickly (creating hot spots and impurities) and others where it has not initiated. The overall effect is an apparent drop in conversion.

    • Solution:

      • Characterize your mixing: Ensure the agitator type (e.g., pitched-blade turbine, retreat curve impeller) and speed (RPM) are appropriate for the reactor geometry and batch volume to ensure homogeneity.

      • Staged Reagent Addition: Add the base or the limiting reagent portion-wise or via slow, subsurface addition to allow for better dispersion before the next portion is added.

      • Monitor Power Number: For advanced process control, monitor the agitator's power number to ensure consistent mixing is achieved across different scales.

  • Potential Cause 2: Poor Temperature Control.

    • Causality: The SNAr reaction is exothermic. A larger batch volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient than in a lab flask. If the heat generated exceeds the cooling capacity of the reactor jacket, the internal temperature will rise, promoting side reactions.

    • Solution:

      • Perform Calorimetry: Before scale-up, run the reaction in a reaction calorimeter (e.g., RC1) to determine the heat of reaction (ΔHrxn) and the maximum temperature of synthetic reaction (MTSR). This data is critical for safe scaling.[5]

      • Control Addition Rate: The rate of addition of the limiting reagent should be dictated by the reactor's ability to remove heat, maintaining a stable internal temperature.

      • Ensure Proper Heat Transfer Fluid Flow: Verify that the flow rate and temperature of the heating/cooling fluid in the reactor jacket are optimal.

  • Potential Cause 3: Lower Effective Molarity.

    • Causality: Sometimes, in an effort to ensure good mixing, excessive solvent is used during scale-up, lowering the concentration of reactants and slowing down the reaction rate.

    • Solution: Maintain the same reactant-to-solvent ratio that was proven effective at the lab scale. If solubility is an issue, consider a different solvent system rather than simple dilution.

Troubleshooting_Low_Yield Start Low Yield or Stalled Reaction CheckMixing Is mixing adequate? (Homogeneous suspension) Start->CheckMixing CheckTemp Is temperature stable and at setpoint? CheckMixing->CheckTemp Yes ImproveMixing Solution: - Increase agitator RPM - Evaluate impeller design - Subsurface addition CheckMixing->ImproveMixing No CheckReagents Are reagents qualified? (Purity, Stoichiometry) CheckTemp->CheckReagents Yes ImproveTemp Solution: - Slow reagent addition - Check jacket fluid flow - Perform calorimetry CheckTemp->ImproveTemp No QualifyReagents Solution: - Re-assay starting materials - Verify stoichiometry - Check for water content CheckReagents->QualifyReagents No Success Yield Improved CheckReagents->Success Yes ImproveMixing->Start ImproveTemp->Start QualifyReagents->Start

Caption: Troubleshooting logic flow for addressing low yield during scale-up.

Question 2: I am observing new, significant impurities that were not present at the lab scale. How do I identify and mitigate them?

The appearance of new impurities is a classic sign of process stress during scale-up.

Potential Impurity Potential Cause Mitigation Strategy
4-Hydroxy-pyridine-2-carbonitrile Hydrolysis of the starting 4-halopyridine due to localized high concentrations of base and/or water before the SNAr reaction can occur.Ensure starting materials and solvent are anhydrous. Add the base at the reaction temperature and ensure rapid mixing to avoid "hot spots."
4-(4-Aminophenoxy)pyridine-2-carboxylic acid Hydrolysis of the product's nitrile group during a harsh basic or acidic work-up, especially if prolonged heating is involved.[6]Use milder conditions for work-up. Neutralize the reaction mixture carefully, avoiding extreme pH values. Minimize the time the product is held in aqueous acidic or basic conditions.
Di-substituted Product (Impurity from starting material) If the starting 4-halopyridine-2-carbonitrile contains di-halo pyridine impurities, these can react to form dimeric byproducts.Qualify the starting material purity by a stability-indicating method like HPLC. If necessary, purify the starting material before use.
Positional Isomers Reaction with isomeric impurities present in the 4-aminophenol or 4-halopyridine starting materials.Source high-purity starting materials and establish clear specifications for isomeric purity.

Question 3: My product is difficult to filter or "oils out" during crystallization, leading to poor isolation and purity. How can I develop a robust isolation procedure?

Isolation is a critical unit operation that must be robust for scale-up.

  • Causality: "Oiling out" or formation of fine particles often occurs when a solution becomes supersaturated too quickly. This is common during rapid cooling or when adding an anti-solvent too fast in a large, poorly mixed vessel. The resulting material is often amorphous, gummy, and traps impurities and solvents.

  • Solution: Develop a Controlled Crystallization Protocol.

    • Solvent Selection: The goal is a solvent system where the product has high solubility at elevated temperatures and low solubility at ambient or cool temperatures. Use a co-solvent (solvent/anti-solvent) system if a single solvent is not effective.

    • Controlled Cooling: Implement a slow, linear cooling ramp rather than simply shutting off the heat. A typical rate might be 10-20°C per hour. This allows for the formation of larger, more ordered crystals that are easier to filter.

    • Seeding: Once the solution reaches a slightly supersaturated state, add a small amount (0.1-1.0% w/w) of pure product crystals (seed). This provides a template for crystal growth and helps control particle size.

    • Anti-Solvent Addition: If using an anti-solvent, add it slowly to the stirred solution at a controlled temperature to maintain a moderate level of supersaturation.

    • Aging: Hold the resulting slurry at the final, low temperature for several hours with gentle agitation. This "aging" or "digesting" period allows the crystallization to complete and can improve particle size distribution.

Section 3: Frequently Asked Questions (FAQs)

Q: Which base is best for scale-up: K₂CO₃, KOtBu, or NaH?

  • Potassium Carbonate (K₂CO₃): Often the best choice for scale-up. It is inexpensive, less hazardous, and easier to handle than organometallics or hydrides. However, it may require higher temperatures and longer reaction times due to its lower basicity and limited solubility in organic solvents.

  • Potassium tert-Butoxide (KOtBu): A strong base that allows for lower reaction temperatures and faster reaction times. It is soluble in many organic solvents. However, it is more expensive, moisture-sensitive, and can be more hazardous to handle on a large scale.

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base. It is effective but presents significant safety challenges on a large scale due to its flammability and violent reaction with water. It is typically sold as a dispersion in mineral oil, which must be removed or accounted for. For these reasons, NaH is generally not recommended for large-scale production unless specialized handling facilities are available.

Q: What are the primary safety concerns when scaling up this synthesis?

  • Solvent Hazards: Solvents like DMF and DMSO are commonly used but have associated health risks and high boiling points, making them difficult to remove. Pyridine, if used as a solvent, is flammable and toxic.[7][8] Always operate in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Base Handling: Strong bases like KOtBu are corrosive and react exothermically with water. NaH is a flammable solid that releases hydrogen gas upon contact with protic solvents. Ensure all operators are trained in their proper handling.

  • Thermal Runaway: As discussed, the SNAr reaction is exothermic. A loss of cooling could lead to a thermal runaway, causing a rapid increase in temperature and pressure. A thorough process safety review, including HAZOP analysis and calorimetry data, is essential before scaling up.

Q: How should I monitor the reaction's progress in a large reactor? Sampling from a large, heterogeneous reaction must be done carefully to be representative.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for reaction monitoring. A small, quenched sample can be analyzed to determine the ratio of starting material to product accurately.

  • Thin Layer Chromatography (TLC): A quick, qualitative method suitable for at-line checks to confirm the reaction is progressing, but it is not suitable for final determination of completion.

  • In-situ Monitoring (Advanced): Process Analytical Technology (PAT) tools like in-situ FTIR or Raman spectroscopy can track the disappearance of reactants and appearance of product in real-time without the need for sampling.

Section 4: Example Pilot-Scale Experimental Protocol (100g Scale)

This protocol is for illustrative purposes. All quantities and conditions must be optimized and validated for your specific equipment and safety procedures.

Materials:

  • 4-chloro-pyridine-2-carbonitrile (e.g., 80 g, 1.0 equiv)

  • 4-Aminophenol (e.g., 66 g, 1.1 equiv)

  • Potassium Carbonate (K₂CO₃), fine powder, dried (e.g., 152 g, 2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (e.g., 800 mL)

  • Deionized Water

  • Ethyl Acetate

Procedure:

  • Vessel Preparation: Ensure a 2L jacketed glass reactor is clean, dry, and inerted with a nitrogen atmosphere.

  • Charging: Charge the reactor with 4-chloro-pyridine-2-carbonitrile, 4-aminophenol, and potassium carbonate under a nitrogen blanket.

  • Solvent Addition: Add the anhydrous DMF. Begin agitation to create a mobile slurry.

  • Reaction: Heat the reactor jacket to raise the internal temperature to 80-85°C. Maintain the temperature and strong agitation for 8-12 hours.

  • In-Process Check (IPC): After 8 hours, carefully take a sample. Quench it with water, extract with ethyl acetate, and analyze by HPLC to check for the disappearance of the 4-chloropyridine starting material (<2% remaining is a typical target). Continue heating if necessary.

  • Cooling and Quenching: Once complete, cool the reaction mixture to 20-25°C. Slowly and carefully add 800 mL of deionized water over 30 minutes, maintaining the internal temperature below 35°C (Note: this may be exothermic).

  • Precipitation and Isolation: The product should precipitate as a solid. Stir the slurry for an additional 2 hours at 20-25°C.

  • Filtration: Filter the solid product using a Büchner funnel or a filter press.

  • Washing: Wash the filter cake sequentially with 2 x 200 mL of a 1:1 DMF/water mixture, followed by 2 x 200 mL of deionized water to remove residual salts and solvent.

  • Drying: Dry the purified solid in a vacuum oven at 50-60°C until a constant weight is achieved.

References

  • Organic Syntheses. (n.d.). Procedure for purification by column chromatography.
  • Gold, B., et al. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central, NIH.
  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Safety Issues with Pyridine Ring Construction.
  • BenchChem. (2025). Application Note: Synthesis of 4-(4-Aminophenoxy)pyridine-2-carboxamide.
  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems.
  • Wikipedia. (n.d.).
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  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-(4-Aminophenoxy)
  • BenchChem. (2025). An In-depth Technical Guide to 4-(4-Aminophenoxy)
  • NCBI Bookshelf. (2000). Pyridine - Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77.
  • Abd El-Lateef, H. M., et al. (n.d.).
  • PubChem. (n.d.). 2-[4-(Aminomethyl)phenoxy]pyridine-4-carbonitrile.
  • BenchChem. (2025). An In-depth Technical Guide to 4-(4-Aminophenoxy)pyridine-2-carboxamide: Structure, Synthesis, and Properties.
  • Parchem. (n.d.). This compound (Cas 565204-45-7).
  • BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of 4-(4-Aminophenoxy)pyridine-2-carboxamide.
  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.
  • Google Patents. (n.d.). CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
  • Journal of Medicinal Chemistry. (2026). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210.
  • Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • ResearchGate. (2025). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461.
  • Wikipedia. (n.d.). Phenol.
  • European Patent Office. (2000). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE - EP 1064265 B1.
  • PubMed Central. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions.
  • CymitQuimica. (n.d.). CAS 4783-82-8: Pyridine,2-(4-bromophenoxy)-.

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Technical Support Center: Synthesis of 4-(4-Aminophenoxy)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(4-Aminophenoxy)pyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and avoid the formation of critical impurities during this synthesis. My aim is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the causality behind common experimental pitfalls.

Introduction: Navigating the Synthesis of a Key Building Block

This compound is a vital intermediate in the synthesis of numerous pharmaceutical agents. Its successful and clean synthesis is paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). This guide will focus on the two most common synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination, providing troubleshooting advice and frequently asked questions to help you achieve high purity and yield.

Part 1: Troubleshooting Guide

This section is structured to address specific problems you may encounter during your synthesis. Each problem is followed by a systematic approach to identify the root cause and implement effective solutions.

Issue 1: Low or No Conversion of Starting Materials

A common frustration is the incomplete consumption of starting materials, leading to low yields and complex purification. Let's break down the potential causes for both primary synthetic routes.

The SNAr reaction, typically involving the reaction of 4-chloropyridine-2-carbonitrile with 4-aminophenol in the presence of a base, is a cost-effective method. However, the reactivity of chloropyridines can be a limiting factor.[1]

Troubleshooting Steps:

  • Assess the Reactivity of Your 4-Halopyridine:

    • Explanation: The reactivity of halopyridines in SNAr follows the order F > Cl > Br > I.[1] If you are using 4-chloropyridine-2-carbonitrile and observing low conversion, the reaction may require more forcing conditions.

    • Solution: Consider using 4-fluoropyridine-2-carbonitrile if available. The higher electronegativity of fluorine activates the ring towards nucleophilic attack. If you must use the chloro-analogue, increasing the reaction temperature and using a stronger base can be effective.

  • Evaluate Your Base Selection and Stoichiometry:

    • Explanation: A sufficiently strong, non-nucleophilic base is crucial to deprotonate the 4-aminophenol, generating the more nucleophilic phenoxide. Incomplete deprotonation will result in a sluggish reaction.

    • Solution: Strong inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. Ensure you are using at least one equivalent of the base, and in some cases, a slight excess (1.1-1.2 equivalents) can be beneficial.

  • Solvent Choice and Purity:

    • Explanation: Polar aprotic solvents like DMSO, DMF, or NMP are ideal for SNAr reactions as they can solvate the cation of the base, leaving the anion more reactive. The presence of water can lead to unwanted side reactions.

    • Solution: Ensure your solvent is anhydrous. Use freshly opened bottles of solvent or dry it using appropriate methods.

The Buchwald-Hartwig amination offers a powerful alternative, especially for less reactive aryl halides. However, the catalytic cycle is sensitive to various parameters.[2]

Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • Explanation: The choice of palladium precursor and phosphine ligand is critical for a successful Buchwald-Hartwig reaction. The ligand's steric bulk and electron-donating properties influence the rates of oxidative addition and reductive elimination.[3]

    • Solution: For the coupling of an aryl chloride, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are generally more effective than simpler ligands like triphenylphosphine.[4] Consider using a pre-formed palladium catalyst to ensure the active Pd(0) species is generated efficiently.

  • Base Compatibility:

    • Explanation: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice, but its high basicity can be incompatible with sensitive functional groups.

    • Solution: If your substrate is base-sensitive, consider using weaker bases like K₃PO₄ or Cs₂CO₃, although this may necessitate a more active catalyst system and higher reaction temperatures.[4]

  • Inert Atmosphere and Degassing:

    • Explanation: The active Pd(0) catalyst is susceptible to oxidation. Oxygen contamination can significantly inhibit or halt the catalytic cycle.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Degassing the solvent prior to use by sparging with an inert gas or through freeze-pump-thaw cycles is highly recommended.

Issue 2: Presence of Unexpected Impurities in the Final Product

The formation of byproducts can complicate purification and compromise the quality of your final compound. Here, we address the most common impurities and their origins.

Impurity Name Potential Origin Identification Method
4-Hydroxypyridine-2-carbonitrileHydrolysis of 4-chloropyridine-2-carbonitrileLC-MS, NMR
4-(4-Oxocyclohexa-2,5-dien-1-ylideneamino)pyridine-2-carbonitrileOxidation of the product or 4-aminophenolLC-MS, UV-Vis
Bis(4-(2-cyanopyridin-4-yloxy))anilineDouble substitution on 4-aminophenolLC-MS, NMR
4-Aminophenol DimerOxidative coupling of 4-aminophenolLC-MS, NMR
  • 4-Hydroxypyridine-2-carbonitrile (Hydrolysis Product):

    • Causality: This impurity arises from the reaction of 4-chloropyridine-2-carbonitrile with water or hydroxide ions present in the reaction mixture.[5][6] The pyridine ring is activated towards nucleophilic attack, and water can act as a nucleophile, especially at elevated temperatures.

    • Prevention:

      • Strictly Anhydrous Conditions: Use anhydrous solvents and reagents. Dry your glassware thoroughly.

      • Inert Atmosphere: Performing the reaction under an inert atmosphere minimizes atmospheric moisture.

      • Base Purity: Ensure your base is free from hydroxide contamination.

  • Quinone-imine Derivatives (Oxidation Products):

    • Causality: 4-Aminophenol and the final product are susceptible to oxidation, especially in the presence of air and light, forming colored quinone-imine species.[7][8] This is often the cause of discoloration (e.g., pink or brown hues) in the reaction mixture or isolated product.

    • Prevention:

      • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

      • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction and work-up.

      • Light Protection: Protect your reaction mixture and isolated product from light by wrapping the flask in aluminum foil.

      • Antioxidants: In some cases, adding a small amount of an antioxidant like sodium bisulfite during work-up can mitigate oxidation.

  • Double Substitution and Dimerization Products:

    • Causality: Under certain conditions, a second molecule of 4-chloropyridine-2-carbonitrile can react with the amino group of the product or another molecule of 4-aminophenol. Dimerization of 4-aminophenol can also occur through oxidative coupling.

    • Prevention:

      • Control Stoichiometry: Use a slight excess of 4-aminophenol (e.g., 1.1 equivalents) to favor the formation of the desired monosubstituted product.

      • Slow Addition: Adding the limiting reagent (4-chloropyridine-2-carbonitrile) slowly to the reaction mixture can help to minimize localized high concentrations that may favor double substitution.

Part 2: Frequently Asked Questions (FAQs)

Q1: My isolated product is a dark, oily substance instead of a solid. What should I do?

A1: This is a common issue often caused by the presence of colored, oxidized impurities and residual high-boiling solvents (like DMSO or DMF).

  • Troubleshooting:

    • Purification by Column Chromatography: This is the most effective method to remove colored impurities. Use a silica gel column and a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Trituration: If the product is expected to be a solid, try triturating the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., diethyl ether or hexanes).

    • Recrystallization: If a crude solid can be obtained, recrystallization from a suitable solvent system can be very effective for purification.[9][10]

Q2: How can I effectively remove unreacted 4-aminophenol from my product?

A2: 4-Aminophenol can be tricky to remove due to its polarity.

  • Troubleshooting:

    • Aqueous Wash: During the work-up, wash the organic layer with a dilute aqueous solution of a weak acid (e.g., 0.1 M HCl). This will protonate the amino group of the unreacted 4-aminophenol, making it more water-soluble and facilitating its removal into the aqueous phase. Be cautious not to use a strong acid, which could potentially hydrolyze the nitrile group of your product.

    • Column Chromatography: As mentioned above, column chromatography is also very effective at separating the product from unreacted 4-aminophenol.

Q3: I am using the Buchwald-Hartwig reaction and see a significant amount of hydrodehalogenation (replacement of -Cl with -H). How can I minimize this?

A3: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig couplings.[4]

  • Troubleshooting:

    • Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation than others. Experiment with different ligands to find one that favors the desired C-N bond formation.

    • Base Purity: Ensure your base is anhydrous and of high purity. Traces of water or hydroxide can exacerbate this side reaction.[4]

    • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help to outcompete the hydrodehalogenation pathway.[4]

Part 3: Experimental Protocols and Visualizations

Protocol 1: General Procedure for SNAr Synthesis
  • To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminophenol (1.1 eq.) and a suitable anhydrous solvent (e.g., DMSO, DMF).

  • Add a base (e.g., K₂CO₃, 1.2 eq.) to the mixture.

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the phenoxide.

  • Add 4-chloropyridine-2-carbonitrile (1.0 eq.) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To a dry Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), the phosphine ligand (0.02-0.10 eq.), and the base (e.g., NaOtBu, 1.2-1.5 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Add 4-aminophenol (1.1-1.2 eq.) and 4-chloropyridine-2-carbonitrile (1.0 eq.).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

SNAr_Reaction_Pathway Start Starting Materials 4-Chloropyridine-2-carbonitrile + 4-Aminophenol Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate Base (e.g., K2CO3) Impurity1 Side Product 4-Hydroxypyridine-2-carbonitrile Start->Impurity1 H2O/OH- Product Desired Product This compound Intermediate->Product Loss of Cl- Impurity2 Side Product Double Substitution Product->Impurity2 Excess 4-Chloropyridine-2-carbonitrile

Caption: SNAr reaction pathway and common side reactions.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Cl AmineComplex Amine Complex OxAdd->AmineComplex Amine, Base RedElim Reductive Elimination Complex AmineComplex->RedElim Hydrodehalogenation Hydrodehalogenation Side Product AmineComplex->Hydrodehalogenation Side Reaction Product Product + Pd(0)L_n RedElim->Product

Caption: Buchwald-Hartwig catalytic cycle and hydrodehalogenation side reaction.

References

  • Fijałek, Z., et al. (2002). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. Acta Poloniae Pharmaceutica, 59(4), 323-327.
  • Thota, S., et al. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Molecules, 25(8), 1934.
  • Veeprho. (n.d.). 4-Aminophenol Impurities and Related Compound. Retrieved from [Link]

  • Fijałek, Z., et al. (2003). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 1081-1086.
  • Wikipedia. (2024). 4-Aminophenol. Retrieved from [Link]

  • Ghosh, P., et al. (2018). Deciphering the Reaction Pathway of Aminophenol Dimerization to a Diazene Intermediate via a [Cu2O2]2+ Core. Inorganic Chemistry, 57(17), 10794-10805.
  • PubChem. (n.d.). 4-Chloropyridine. Retrieved from [Link]

  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. Retrieved from [Link]

  • Kim, J. H., et al. (2010). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Bulletin of the Korean Chemical Society, 31(10), 2821-2824.
  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • Coles, S. J., et al. (2015). Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 9), 785-789.
  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Purification. Retrieved from [Link]

  • ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • UCHEM. (2025, March 24). 4-Chloropyridine-2-carbonitrile: A Key Intermediate in Chemical Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Leadbeater, N. E., & Stencel, L. M. (2006). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Synlett, 2006(12), 1873-1876.
  • ResearchGate. (2025, October 14). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

  • Google Patents. (1998). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • ResearchGate. (2025, August 6). The polymerisation of 4-chloropyridine. Retrieved from [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reactions of Aminophenols with Formaldehyde and Hydrogen Sulfide. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • PubMed. (2009). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Retrieved from [Link]

  • ResearchGate. (n.d.). SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. Retrieved from [Link]

  • ChemRxiv. (2023). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). A view of 4-chloropyridine-2-carbonitrile, (I), with the atom-numbering scheme. Displacement ellipsoids are shown at the 50% probability level. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Retrieved from [Link]

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enhancing the stability of 4-(4-Aminophenoxy)pyridine-2-carbonitrile in solution

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to , designed for researchers, scientists, and drug development professionals.

Technical Support Center: 4-(4-Aminophenoxy)pyridine-2-carbonitrile

Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that maintaining the stability and integrity of this compound in solution is critical for generating reliable and reproducible experimental data. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter. We will delve into the underlying chemical principles governing the compound's stability and provide field-proven protocols to mitigate degradation.

Frequently Asked Questions (FAQs)

Question: What are the primary stability concerns for this compound in solution?

Answer: The molecule possesses three key functional groups that are susceptible to degradation in solution: a primary aromatic amine, a nitrile group, and a pyridine ring.[1][2] The primary concerns are:

  • Oxidation: The 4-aminophenoxy moiety is highly susceptible to oxidation, which is often the cause of solution discoloration (e.g., turning yellow, pink, or brown).[3] This can be initiated by atmospheric oxygen, trace metal impurities, or light.

  • Hydrolysis: The nitrile group (-C≡N) can undergo hydrolysis, particularly under acidic or basic conditions, to first form the corresponding amide (4-(4-Aminophenoxy)pyridine-2-carboxamide) and subsequently the carboxylic acid (4-(4-Aminophenoxy)picolinic acid).[4][5][6][7]

  • Photodegradation: Pyridine derivatives can be sensitive to light, especially UV radiation, which can catalyze various degradation reactions.[8][9][10]

Question: What is the best way to store the solid compound and its stock solutions?

Answer: Proper storage is the first line of defense against degradation.

  • Solid Compound: Store the solid material in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place. A desiccator at 2-8°C is ideal.

  • Stock Solutions: For maximum stability, prepare stock solutions in anhydrous, aprotic solvents like DMSO or DMF. Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture and oxygen. Store these aliquots at -20°C or -80°C. For compounds shipped at room temperature, short-term stability is generally assured, but long-term storage should follow these recommendations.[11]

Question: Which solvents and buffers are recommended for experimental use?

Answer: Solvent and buffer choice is critical.

  • Solvents: Anhydrous, high-purity DMSO or DMF are the preferred solvents for primary stock solutions due to their aprotic nature, which minimizes hydrolysis.

  • Buffers: If aqueous buffers are required for your assay, use them for the final dilution immediately before the experiment. A non-nucleophilic buffer system like HEPES or phosphate-buffered saline (PBS) at a pH between 6.5 and 7.5 is recommended. Avoid highly acidic (pH < 5) or alkaline (pH > 8.5) buffers to prevent accelerated nitrile hydrolysis.[6][7] Always prepare buffers with high-purity water and consider deoxygenating them by sparging with nitrogen or argon gas before use.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments.

Problem 1: My solution of this compound is changing color (yellow, pink, or brown).
  • Probable Cause: This is a classic sign of oxidation of the primary aromatic amine on the phenoxy ring.[3] Aromatic amines can be oxidized to form highly colored quinone-imine species. This process is often accelerated by exposure to oxygen, light, and trace metal ions in the solvent or buffer.

  • Recommended Solutions:

    • Work Under Inert Atmosphere: When preparing solutions, especially in aqueous buffers, use solvents that have been deoxygenated by sparging with nitrogen or argon. Prepare and handle the solution under a gentle stream of inert gas.

    • Protect from Light: Always store the solution in amber vials or wrap clear vials in aluminum foil. Minimize exposure to ambient light during experimental setup.[8]

    • Use High-Purity Solvents: Trace metal impurities can catalyze oxidation. Use HPLC-grade or higher purity solvents.

    • Consider Antioxidants: For less sensitive applications where an additive is permissible, the inclusion of a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or ascorbic acid in the stock solution can inhibit oxidative degradation.

Problem 2: I'm observing a precipitate forming in my aqueous working solution over time.
  • Probable Cause: Precipitate formation can stem from two primary sources:

    • Hydrolysis Product: The nitrile group can hydrolyze to the corresponding carboxylic acid.[4][7][12] Carboxylic acids often have significantly lower solubility in neutral aqueous buffers compared to the parent nitrile compound, causing them to precipitate out of solution.

    • Poor Solubility: The compound itself may have limited aqueous solubility, and exceeding this limit or changes in temperature can cause it to crash out of solution.

  • Recommended Solutions:

    • Strict pH Control: Maintain the pH of your aqueous solution strictly within the 6.5-7.5 range. This minimizes both acid- and base-catalyzed hydrolysis of the nitrile group.[5][6]

    • Prepare Fresh Solutions: Prepare aqueous working solutions fresh for each experiment from a stable, non-aqueous stock. Do not store dilute aqueous solutions for extended periods.

    • Verify Solubility: Ensure you are working below the compound's solubility limit in your chosen buffer system. If solubility is an issue, consider adding a small percentage of an organic co-solvent like DMSO (typically <1% v/v) to your final working solution, if compatible with your experimental system.

Problem 3: My experimental results are inconsistent, suggesting a loss of active compound.
  • Probable Cause: A silent degradation, without visible color change or precipitation, is likely occurring. The most probable cause is the hydrolysis of the nitrile to the amide or carboxylic acid.[4][12] While not always visible, this structural change will alter the compound's biological activity and chromatographic retention time.

  • Recommended Solutions:

    • Implement Stability Testing: Proactively assess the stability of the compound in your specific experimental matrix (solvent, buffer, temperature, time). Use an analytical technique like HPLC or LC-MS to quantify the amount of parent compound remaining over the course of a typical experiment.[13][14][15]

    • Minimize Time in Aqueous Buffer: Add the compound to the aqueous assay medium at the last possible moment.

    • Control Temperature: Perform experiments at a consistent, controlled temperature. While refrigeration can slow degradation, ensure the compound remains soluble at lower temperatures. For some unstable compounds, conducting sample processing in ice baths or using refrigerated autosamplers can preserve integrity.[16]

Visualizing Degradation Pathways and Troubleshooting

To better understand the chemical transformations, the following diagram illustrates the primary degradation pathways.

Figure 1: Primary Degradation Pathways cluster_main cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis Parent 4-(4-Aminophenoxy) pyridine-2-carbonitrile Oxidized Colored Quinone-Imine Species Parent->Oxidized O₂, Light, Metal Ions Amide Amide Intermediate Parent->Amide H₂O (Acid/Base) Acid Carboxylic Acid (Lower Solubility) Amide->Acid H₂O (Acid/Base)

Caption: Figure 1: Primary Degradation Pathways

The workflow below provides a systematic approach to diagnosing and resolving stability issues.

Figure 2: Troubleshooting Workflow Start Stability Issue Observed (e.g., color change, inconsistency) CheckColor Is there a color change (yellow/brown)? Start->CheckColor CheckPrecipitate Is there a precipitate? CheckColor->CheckPrecipitate No OxidationSol Implement Oxidation Prevention: - Use inert atmosphere - Protect from light - Add antioxidant CheckColor->OxidationSol Yes CheckInconsistency Are results inconsistent (HPLC/LC-MS)? CheckPrecipitate->CheckInconsistency No HydrolysisSol Implement Hydrolysis Prevention: - Control pH (6.5-7.5) - Use fresh aqueous solutions - Use aprotic solvents for stock CheckPrecipitate->HydrolysisSol Yes AnalyticalSol Confirm with Analytical Method: - Run time-course stability study - Quantify parent compound - Identify degradants CheckInconsistency->AnalyticalSol Yes End Problem Resolved OxidationSol->End HydrolysisSol->End AnalyticalSol->HydrolysisSol

Caption: Figure 2: Troubleshooting Workflow

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution (10 mM in DMSO)
  • Preparation: Place a vial containing a pre-weighed amount of this compound and a stir bar into a desiccator under vacuum for at least 1 hour to remove residual moisture.

  • Inert Atmosphere: Backfill the desiccator with an inert gas (e.g., argon or nitrogen).

  • Solvent Addition: Uncap the vial under a gentle, positive pressure of inert gas. Add the required volume of anhydrous, molecular-sieve-dried DMSO to achieve a 10 mM concentration.

  • Dissolution: Reseal the vial and stir at room temperature until the solid is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.[11]

  • Aliquoting and Storage: Under inert atmosphere, dispense the stock solution into single-use, amber glass or polypropylene microvials. Seal the vials tightly.

  • Final Storage: Label the aliquots clearly and store them at -80°C for long-term stability.

Protocol 2: General Procedure for Assessing Solution Stability via HPLC

This protocol provides a framework for evaluating the compound's stability in your specific experimental buffer.

  • Standard Preparation: Prepare a fresh 1 mM stock solution of the compound in DMSO. Create a calibration curve by diluting this stock in your mobile phase (e.g., 1, 5, 10, 25, 50 µM).

  • Stability Sample Preparation (T=0): Dilute the 1 mM DMSO stock into your pre-warmed (or pre-cooled) experimental buffer to your final working concentration (e.g., 10 µM). Immediately inject a sample onto the HPLC system. This is your T=0 time point.

  • Incubation: Keep the remaining solution under the exact conditions of your experiment (e.g., 37°C, protected from light).

  • Time-Point Analysis: At specified intervals (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot of the incubated solution and inject it onto the HPLC.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Using the calibration curve, calculate the concentration of the parent compound remaining.

    • Plot the percentage of the parent compound remaining versus time. A loss of >10% over the experimental duration typically indicates significant instability.

    • Monitor for the appearance of new peaks, which correspond to degradation products.

Factor Effect on Stability Mitigation Strategy
pH Acidic (<5) or basic (>8.5) pH accelerates nitrile hydrolysis.[7]Maintain pH between 6.5 - 7.5 using a non-nucleophilic buffer.
Oxygen Promotes oxidation of the aromatic amine group.Use deoxygenated solvents; work under an inert (N₂ or Ar) atmosphere.
Light UV and high-intensity light can induce photodegradation.[9]Use amber vials or foil wrapping; minimize light exposure during handling.
Temperature Higher temperatures increase the rate of all degradation reactions.Store solutions frozen (-20°C to -80°C); run experiments at the lowest feasible temperature.
Solvent Protic solvents (water, methanol) can participate in hydrolysis.Use aprotic solvents (DMSO, DMF) for stock solutions. Prepare aqueous solutions fresh.

References

  • Nitrile - Wikipedia. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). (2021). Journal of Physics: Conference Series. Retrieved January 19, 2026, from [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. Retrieved January 19, 2026, from [Link]

  • Hydrolysis of nitriles. (n.d.). Chemguide. Retrieved January 19, 2026, from [Link]

  • Hydrolysis of nitriles. (2020, July 1). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved January 19, 2026, from [Link]

  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved January 19, 2026, from [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Spectroscopy Online. Retrieved January 19, 2026, from [Link]

  • Unstable Small Molecule Therapeutic Analysis. (2020, March 19). KCAS Bio. Retrieved January 19, 2026, from [Link]

  • Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 19, 2026, from [Link]

  • Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. (n.d.). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]

  • 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide datasheet. (n.d.). BioCrick. Retrieved January 19, 2026, from [Link]

  • 4-Aminopyridine-2-carbonitrile. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Analytical Methods for 4-Phenoxy-pyridine-2-carbonitrile Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the analytical refinement of 4-phenoxy-pyridine-2-carbonitrile and its derivatives. This class of compounds, featuring a pyridine carbonitrile core linked to a phenoxy moiety, serves as a crucial building block in medicinal chemistry and materials science.[1][2] Their unique electronic and structural properties, however, present distinct challenges in analytical method development and routine analysis.

This guide is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven insights, detailed troubleshooting guides in a direct question-and-answer format, and validated experimental protocols to ensure the integrity and reproducibility of your results.

General Analytical Workflow: A Strategic Approach

Successful analysis begins with a logical and systematic workflow. The following diagram outlines a robust strategy for developing and troubleshooting analytical methods for 4-phenoxy-pyridine-2-carbonitrile compounds.

Analytical_Workflow start Define Analytical Goal (Purity, Quantification, Identification) lit_review Literature & Compound Property Review (pKa, Solubility, UV λmax) start->lit_review method_select Select Primary Technique (e.g., HPLC, GC) lit_review->method_select hplc_dev HPLC Method Development method_select->hplc_dev Non-volatile / Thermally Labile gc_dev GC Method Development method_select->gc_dev Volatile / Derivatizable optimization Parameter Optimization (Mobile Phase, Gradient, Temp.) hplc_dev->optimization gc_dev->optimization validation Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) optimization->validation routine Routine Analysis validation->routine troubleshoot Troubleshooting (Unexpected Results) routine->troubleshoot re_optimize Re-Optimization / Re-Validation troubleshoot->re_optimize re_optimize->validation

Caption: General workflow for analytical method development and validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the predominant technique for analyzing non-volatile compounds like 4-phenoxy-pyridine-2-carbonitrile.[3] Reversed-phase (RP) HPLC on C18 columns is the most common approach.

HPLC Troubleshooting Guide (Q&A)

Question: My peak for 4-phenoxy-pyridine-2-carbonitrile is tailing significantly. What is the cause and how can I fix it?

Answer: Peak tailing for this compound is typically caused by secondary interactions between the basic pyridine nitrogen and acidic silanol groups on the silica-based column packing. The pyridine nitrogen (pKa ~5-6) can be protonated and interact ionically with deprotonated silanols.

  • Causality: At mid-range pH, residual silanols on the C18 column are ionized (SiO-) and the pyridine nitrogen is protonated (+NH), leading to strong ionic interactions that delay a portion of the analyte molecules, causing tailing.

  • Solutions:

    • Lower Mobile Phase pH: Adjust the mobile phase pH to 2.5-3.5 using an additive like formic acid or trifluoroacetic acid (TFA). At this low pH, most silanol groups are not ionized, minimizing the secondary interactions.[4]

    • Use a Base-Deactivated Column: Employ an end-capped or base-deactivated column specifically designed to shield residual silanols.

    • Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your analyte.

    • Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to tailing.[5][6] Dilute your sample and re-inject to see if the peak shape improves.

Question: My retention time is shifting between injections. Why is this happening?

Answer: Retention time drift points to a lack of equilibrium in the system or changes in the mobile phase or column conditions.

  • Causality: The most common causes are insufficient column equilibration, changes in mobile phase composition, or temperature fluctuations.[4] Leaks in the system can also lead to inconsistent flow rates and shifting retention times.[7][8]

  • Solutions:

    • Ensure Column Equilibration: Always flush the column with at least 10-20 column volumes of the new mobile phase before starting your analysis.[8] For methods with ion-pairing reagents, equilibration can take much longer.

    • Prepare Fresh Mobile Phase: Mobile phase composition can change over time due to the evaporation of the more volatile organic component. Prepare fresh mobile phase daily and keep reservoirs covered.[4]

    • Use a Column Oven: Maintain a constant column temperature using a thermostat-controlled oven. Even minor room temperature fluctuations can affect retention.[4][7]

    • Check for Leaks: Inspect all fittings, especially between the pump, injector, column, and detector, for any signs of leaks.[5]

Question: I am seeing broad peaks with poor resolution from related impurities. How can I improve this?

Answer: Broad peaks indicate poor column efficiency or issues outside the column.

  • Causality: This can be caused by a contaminated or old column, a low mobile phase flow rate, or excessive extra-column volume (e.g., tubing that is too long or wide between the column and detector).[7] Sample solvent incompatibility can also be a major factor.[6]

  • Solutions:

    • Optimize Mobile Phase: Adjust the organic-to-aqueous ratio. A lower percentage of organic solvent will generally increase retention and may improve resolution between early-eluting peaks.

    • Change Solvent Strength: If possible, dissolve your sample in the mobile phase itself.[5][7] Injecting a sample in a much stronger solvent (e.g., 100% ACN) than the mobile phase can cause significant peak broadening.

    • Replace Guard/Analytical Column: Contaminants from the sample matrix can build up on the column frit or stationary phase, degrading performance.[7] Replace the guard column first; if that doesn't help, replace the analytical column.

    • Minimize Tubing Volume: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length between the column and detector as short as possible.[4]

Protocol: Stability-Indicating RP-HPLC Method

This protocol outlines a starting point for a stability-indicating method, designed to separate the parent compound from potential degradation products.[9][10]

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmStandard reversed-phase column offering good efficiency and retention.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure good peak shape for the basic pyridine moiety.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 30% B to 90% B over 15 minA gradient is crucial for separating the main peak from potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[4]
Injection Vol. 10 µLA small volume minimizes potential for column overload.
Detector UV-Vis Diode Array (DAD)Set at the absorbance maximum of 4-phenoxy-pyridine-2-carbonitrile (approx. 254 nm). A DAD allows for peak purity analysis.
Diluent 50:50 Acetonitrile:WaterA diluent that is compatible with the mobile phase and effectively solubilizes the analyte.

Step-by-Step Methodology:

  • System Preparation: Purge the HPLC system. Equilibrate the column with the initial mobile phase conditions (70:30 A:B) for at least 20 minutes or until a stable baseline is achieved.

  • Standard Preparation: Accurately weigh and dissolve the 4-phenoxy-pyridine-2-carbonitrile reference standard in the diluent to a final concentration of ~0.1 mg/mL.

  • Sample Preparation: Prepare the sample to a similar target concentration using the same diluent. Filter through a 0.45 µm syringe filter before injection.

  • Sequence Setup: Run a blank (diluent), followed by the reference standard, and then the samples.

  • Data Analysis: Integrate the peak corresponding to 4-phenoxy-pyridine-2-carbonitrile. For stability-indicating assays, compare the chromatogram of stressed samples to a control to identify and quantify degradation products.[11]

Gas Chromatography (GC)

GC can be used if the 4-phenoxy-pyridine-2-carbonitrile compound is sufficiently volatile and thermally stable. However, nitrogen-containing heterocyclic compounds can be challenging.[12][13]

GC Troubleshooting Guide (Q&A)

Question: I'm not seeing my peak, or it's very small and broad. What's happening?

Answer: This suggests either thermal degradation of the analyte in the hot inlet or poor transfer onto the column. The phenoxy-ether linkage can be susceptible to cleavage at high temperatures.

  • Causality: The high temperatures in the GC inlet (often >250 °C) can cause the compound to break down before it even reaches the column. Active sites in the inlet liner can also adsorb the polar analyte.

  • Solutions:

    • Lower the Inlet Temperature: Experiment with reducing the inlet temperature in 20 °C increments. Find the lowest possible temperature that still allows for efficient volatilization.

    • Use a Deactivated Liner: Always use a fresh, deactivated inlet liner. Active sites (exposed glass) can cause adsorption and degradation.

    • Consider a Different Injection Technique: A cool-on-column (COC) injection deposits the sample directly onto the column without passing through a hot inlet, which is ideal for thermally labile compounds.

    • Derivatization: If direct analysis fails, consider derivatizing the molecule to a more volatile and stable form, although this adds complexity.

Question: My baseline is noisy and rising throughout the run. What is the cause?

Answer: A rising baseline, especially at higher temperatures, is a classic sign of column bleed.

  • Causality: Column bleed occurs when the stationary phase of the column degrades and elutes. This is exacerbated by high temperatures and the presence of oxygen in the carrier gas.[14]

  • Solutions:

    • Condition the Column: Before use, condition a new column according to the manufacturer's instructions to remove any residual manufacturing materials.

    • Use High-Purity Carrier Gas: Ensure the use of high-purity (99.999% or higher) carrier gas (Helium or Hydrogen) and install oxygen and moisture traps in the gas line.[14]

    • Check for Leaks: A small leak can introduce oxygen into the system, which will rapidly degrade the column at high temperatures.

    • Stay Within Temperature Limits: Do not exceed the maximum operating temperature of your column.

Protocol: GC-MS Analysis of Potential Volatile Impurities

This protocol focuses on a headspace GC-MS method to detect residual solvents or volatile degradation products like pyridine, which could arise from the breakdown of the parent compound.[3][15]

ParameterRecommended ConditionRationale
System Headspace Sampler coupled to GC-MSIdeal for analyzing volatile compounds in a solid or liquid matrix without injecting the non-volatile components.
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA general-purpose, low-bleed column suitable for a wide range of volatile and semi-volatile compounds.
Carrier Gas Helium at 1.2 mL/min (Constant Flow)Inert carrier gas compatible with MS.
Oven Program 40 °C (hold 5 min), then 10 °C/min to 280 °C (hold 5 min)Starts at a low temperature to separate volatile solvents, then ramps up to elute less volatile components.
Inlet Temp. 250 °CStandard temperature for split/splitless injection.
MS Detector Electron Ionization (EI) at 70 eVStandard ionization mode for creating reproducible fragmentation patterns.
Scan Range 35 - 400 m/zCovers the mass range for common solvents and potential degradation products.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~100 mg of the 4-phenoxy-pyridine-2-carbonitrile sample into a 20 mL headspace vial. Add a high-boiling point solvent (e.g., DMSO) if needed to aid extraction. Crimp the vial securely.

  • Headspace Conditions: Set the vial oven temperature to ~80-100 °C and allow for an equilibration time of 15-20 minutes.

  • GC-MS Analysis: Run the sample using the conditions above.

  • Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). The mass spectrum of pyridine shows a strong molecular ion at m/z 79.[16]

Mass Spectrometry (MS)

MS is critical for confirming molecular weight and elucidating the structure of the parent compound and any impurities. It is most powerfully used when coupled with a separation technique like LC or GC.

MS Troubleshooting Guide (Q&A)

Question: I'm not getting a strong signal for my compound using Electrospray Ionization (ESI). How can I improve ionization?

Answer: Poor ionization in ESI is often related to the analyte's inability to readily accept a charge in the given solvent system.

  • Causality: 4-phenoxy-pyridine-2-carbonitrile has a basic pyridine nitrogen, making it a good candidate for positive ion mode ESI ([M+H]+). If the signal is weak, it could be due to ion suppression from matrix components or a mobile phase that is not conducive to protonation.

  • Solutions:

    • Optimize Mobile Phase: Ensure the mobile phase contains a proton source. Adding 0.1% formic acid or acetic acid is standard practice for enhancing positive ion mode ESI.

    • Reduce Matrix Effects: Dilute the sample. Ion suppression is a concentration-dependent effect. If possible, improve the chromatographic separation to move the analyte peak away from co-eluting matrix components.

    • Tune Source Parameters: Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate, specifically for your compound by infusing a pure standard.

Question: My mass spectrum is complex, showing multiple adducts like [M+Na]+ and [M+K]+. How can I simplify it?

Answer: Adduct formation is common in ESI and occurs when the analyte associates with ions present in the sample or mobile phase.

  • Causality: Sodium and potassium are ubiquitous in laboratory glassware, solvents, and reagents. They readily form adducts with analytes, complicating spectral interpretation and reducing the intensity of the desired [M+H]+ ion.

  • Solutions:

    • Use High-Purity Solvents: Use LC-MS grade solvents and additives to minimize salt contamination.

    • Improve Cleaning Procedures: Use meticulous cleaning procedures for all glassware and sample vials.

    • Add Ammonium Acetate/Formate: Sometimes, adding a small amount of an ammonium salt (e.g., 1-5 mM ammonium formate) to the mobile phase can promote the formation of the [M+NH4]+ adduct or drive the equilibrium towards the desired [M+H]+ ion, providing a more consistent signal.

Troubleshooting_Logic problem {Problem | Poor MS Signal} check1 Check 1 Is Analyte Ionizable? problem->check1 check2 Check 2 Is Mobile Phase Acidified? (for ESI+) check1->check2 Yes check3 Check 3 Is Sample Clean? (Ion Suppression) check2->check3 Yes sol1 {Solution | Add 0.1% Formic Acid} check2->sol1 No check4 Check 4 Are Source Parameters Optimized? check3->check4 Yes sol2 {Solution | Dilute Sample / Improve Chromatography} check3->sol2 No sol3 {Solution | Infuse Standard & Tune Source} check4->sol3 No

Caption: Logic diagram for troubleshooting poor ESI-MS signal intensity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for unambiguous structure elucidation and confirmation.

NMR Troubleshooting Guide (Q&A)

Question: My ¹H NMR spectrum has very broad peaks. What could be the cause?

Answer: Broadening of NMR signals can be chemical or physical in nature.

  • Causality:

    • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

    • Inhomogeneous Magnetic Field: Poor shimming of the spectrometer leads to a non-uniform magnetic field across the sample, resulting in broad peaks.

    • Sample Viscosity/Aggregation: Highly concentrated or aggregating samples can tumble slowly in solution, leading to broader signals.

    • Chemical Exchange: The molecule may be undergoing a chemical exchange process on the NMR timescale.

  • Solutions:

    • Filter the Sample: Filter your sample through a small plug of celite or silica to remove particulate or paramagnetic impurities.

    • Re-shim the Spectrometer: Perform a careful shimming procedure on the sample.

    • Dilute the Sample: Prepare a more dilute sample to reduce viscosity and prevent aggregation.

    • Change Temperature: Acquiring the spectrum at a different temperature can sometimes sharpen peaks by moving away from a chemical exchange coalescence point.

Question: The integrals in my spectrum are not accurate. How can I fix this?

Answer: Accurate integration is critical for quantitative NMR (qNMR) and relies on proper acquisition parameters.

  • Causality: The most common reason for inaccurate integrals is an insufficient relaxation delay (d1). If the delay is too short, protons with long relaxation times (T1) will not fully relax back to equilibrium before the next pulse, leading to attenuated signal intensity.

  • Solutions:

    • Increase the Relaxation Delay (d1): Ensure the total time between pulses (d1 + acquisition time) is at least 5 times the longest T1 value of the protons you are integrating. For quantitative work, a d1 of 30-60 seconds is often required.

    • Check Pulse Angle: Ensure a 90° pulse is properly calibrated for quantitative analysis.

    • Baseline Correction: Perform careful phasing and baseline correction before integrating. An uneven baseline will lead to integration errors.

Frequently Asked Questions (FAQs)

Q1: What is a typical UV λmax for 4-phenoxy-pyridine-2-carbonitrile? A1: Aromatic systems like this typically show strong absorbance in the UV region. A good starting point for UV detection is around 254 nm, but it is highly recommended to run a UV-Vis spectrum of a standard in your mobile phase to determine the true absorbance maximum for optimal sensitivity.

Q2: Is this compound class stable? Should I be concerned about degradation? A2: The nitrile group can be susceptible to hydrolysis to an amide or carboxylic acid under strong acidic or basic conditions, especially with heat. The phenoxy-ether bond is generally stable but can be cleaved under harsh conditions. It is crucial to perform forced degradation studies (acid, base, oxidation, heat, light) to understand the stability of your specific molecule and to validate that your analytical method can separate the parent compound from any potential degradants.[9]

Q3: Can I use a single method for both purity analysis and quantification of related substances? A3: Yes, a well-validated stability-indicating HPLC method is designed for this exact purpose. The method must demonstrate specificity (the ability to resolve the main peak from all potential impurities and degradants), linearity, accuracy, and precision. The limits of detection (LOD) and quantification (LOQ) must also be established for any impurities you need to quantify at low levels.[17][18]

References

  • J Mass Spectrom. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. [Link]

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Technical Support Center: Overcoming Poor Solubility of Pyridine-2-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor solubility encountered with pyridine-2-carbonitrile derivatives during experimentation. Our goal is to equip you with the scientific understanding and practical protocols to overcome these hurdles and ensure the success of your research.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common initial questions regarding the solubility of pyridine-2-carbonitrile derivatives.

Q1: Why do many pyridine-2-carbonitrile derivatives exhibit poor aqueous solubility?

A: The limited aqueous solubility of many pyridine-2-carbonitrile derivatives stems from their molecular structure. The pyridine ring, while containing a nitrogen atom that can participate in hydrogen bonding, is largely hydrophobic.[1] The carbonitrile group (-C≡N) is polar, but its contribution to overall water solubility can be limited, especially in larger molecules with additional nonpolar functionalities.[2] The overall solubility is a balance between the energy required to break the crystal lattice of the solid compound and the energy released upon its interaction with water molecules. For many of these derivatives, the latter is not sufficient to overcome the former.

Q2: I'm having trouble dissolving my pyridine-2-carbonitrile derivative in an aqueous buffer. What are the first things I should try?

A: Before employing more advanced techniques, start with these fundamental steps:

  • Verify Compound Purity: Impurities can significantly alter solubility characteristics.[3]

  • Particle Size Reduction: Grinding the solid into a fine powder increases the surface area-to-volume ratio, which can enhance the dissolution rate.[3][4]

  • Apply Mechanical Energy: Use a vortex mixer or an ultrasonic bath (sonication) to provide the energy needed to break apart solid agglomerates and facilitate dissolution.[3]

  • Gentle Heating: Solubility often increases with temperature. Try warming the solution gently, but be mindful of potential compound degradation at elevated temperatures.[3]

Q3: My compound dissolves initially but then precipitates out of solution. What is happening?

A: This phenomenon often points to one of two issues:

  • pH Shift or Buffer Incompatibility: The addition of your compound may be altering the final pH of the buffer, causing it to fall out of a soluble range. Certain buffer components can also interact with your compound to form a less soluble salt.[3]

  • Exceeding Thermodynamic Solubility: You may be creating a supersaturated, or kinetic, solution that is thermodynamically unstable.[5] Over time, the compound crashes out as it reaches its true, lower thermodynamic solubility limit.[5][6] It is crucial to work at concentrations below the determined thermodynamic solubility to ensure long-term solution stability.[3]

Q4: What is the difference between kinetic and thermodynamic solubility?

A:

  • Thermodynamic solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under stable conditions.[6][7] Its determination involves allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[8][9]

  • Kinetic solubility is a measure of how quickly a compound dissolves, often from a pre-dissolved stock solution (like in DMSO), and it can result in a supersaturated solution that is not stable long-term.[5][6] While useful for high-throughput screening, it can be misleading for experiments requiring solution stability.[10]

II. Troubleshooting Guides: A Deeper Dive

When basic methods are insufficient, a more systematic approach is required. This section provides detailed protocols and the scientific rationale behind more advanced solubility enhancement techniques.

Decision-Making Workflow for Solubility Enhancement

The following diagram outlines a logical progression for tackling solubility challenges with pyridine-2-carbonitrile derivatives.

Solubility_Workflow cluster_0 Initial Assessment cluster_1 Physicochemical Modification cluster_2 Formulation Strategies Start Poor Solubility Observed Initial_Steps Basic Troubleshooting (Purity, Particle Size, Sonication, Heat) Start->Initial_Steps Is_Soluble_1 Is Compound Soluble? Initial_Steps->Is_Soluble_1 Check_Ionizable Is the compound ionizable? (pKa) Is_Soluble_1->Check_Ionizable No Success Proceed with Experiment Is_Soluble_1->Success Yes Adjust_pH pH Adjustment (Acid/Base Addition) Check_Ionizable->Adjust_pH Yes Co_Solvents Co-Solvent Screening (DMSO, Ethanol, PEG) Check_Ionizable->Co_Solvents No Is_Soluble_2 Is Compound Soluble? Adjust_pH->Is_Soluble_2 Is_Soluble_2->Co_Solvents No Is_Soluble_2->Success Yes Is_Soluble_3 Is Compound Soluble? Co_Solvents->Is_Soluble_3 Complexation Complexation (e.g., Cyclodextrins) Is_Soluble_3->Complexation No Is_Soluble_3->Success Yes Is_Soluble_4 Is Compound Soluble? Complexation->Is_Soluble_4 Solid_Dispersion Solid Dispersion Is_Soluble_4->Solid_Dispersion No Is_Soluble_4->Success Yes Solid_Dispersion->Success If Soluble Failure Re-evaluate/Synthesize Analog Solid_Dispersion->Failure If Not Soluble Cyclodextrin_Complexation cluster_0 Mechanism of Cyclodextrin Solubilization CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Soluble Inclusion Complex CD->Complex Drug Poorly Soluble Pyridine-2-Carbonitrile Derivative (Hydrophobic) Drug->Complex +

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Experimental Protocol: Cyclodextrin Complexation

  • Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity. [11]2. Prepare cyclodextrin solutions: Make a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 5, 10, 20% w/v).

  • Determine solubility (Phase Solubility Study): Add an excess of the pyridine-2-carbonitrile derivative to each cyclodextrin solution and determine the solubility using the shake-flask method.

  • Analyze the results: Plot the solubility of your compound against the cyclodextrin concentration. A linear increase indicates the formation of a soluble complex.

Solid Dispersions

Causality: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier or matrix, often in an amorphous (non-crystalline) state. [12][13]This technique enhances solubility by several mechanisms:

  • Reduced Particle Size: The drug is dispersed at a molecular level, maximizing surface area. [14]* Increased Wettability: The hydrophilic carrier improves the drug's interaction with water. [14]* Amorphous State: The amorphous form of a drug has a higher energy state and is generally more soluble than its stable crystalline form. [13][15] Common Preparation Methods:

  • Melting/Fusion Method: The drug and a water-soluble carrier (e.g., PEG) are melted together, mixed, and then rapidly cooled to solidify. [12][16]* Solvent Evaporation Method: The drug and carrier are dissolved in a common organic solvent, which is then evaporated to leave a solid film. [12][16] Considerations: This is an advanced technique typically used in drug formulation. The physical stability of the amorphous state must be carefully monitored, as it can revert to a less soluble crystalline form over time. [13][17]

III. Understanding the Solid State: Polymorphism

Q5: Could the specific solid form of my compound be affecting its solubility?

A: Absolutely. The phenomenon of a single compound existing in multiple crystalline forms is called polymorphism . [18][19]Different polymorphs can have significantly different physical properties, including solubility and dissolution rate. [15][18]A metastable polymorph will generally be more soluble than the most thermodynamically stable form. [17][18]However, a metastable form can convert to the stable form over time, especially in solution, leading to a decrease in solubility and potential precipitation. [17][18]If you observe batch-to-batch variability in solubility, it is crucial to characterize the solid-state properties (e.g., using XRD or DSC) to check for polymorphism. [19]

IV. Conclusion

Overcoming the poor solubility of pyridine-2-carbonitrile derivatives is a multi-faceted challenge that requires a systematic and informed approach. By starting with basic troubleshooting and progressing through targeted strategies like pH adjustment, co-solvency, and complexation, researchers can successfully prepare solutions suitable for their experimental needs. Understanding the underlying principles of solubility, including the distinction between kinetic and thermodynamic measurements and the impact of solid-state properties, is paramount to achieving reliable and reproducible results.

References
  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Molecules. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. [Link]

  • Journal of Functional Biomaterials. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. [Link]

  • Journal of Drug Delivery Science and Technology. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. [Link]

  • Crimson Publishers. (2018). The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. [Link]

  • Scholars Research Library. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. [Link]

  • Acta Pharmaceutica Sinica B. (2022). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. [Link]

  • International Journal of Pharmaceutical Erudition. (2016). A Review:Solid Dispersion, a Technique of Solubility Enhancement. [Link]

  • Hilaris Publisher. (2024). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • Touro Scholar. (2018). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • ResearchGate. (2022). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. [Link]

  • Ierek Press. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Journal of Advanced Pharmaceutical Technology & Research. (2012). Insoluble drug delivery strategies: review of recent advances and business prospects. [Link]

  • Semantic Scholar. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. [Link]

  • ResearchGate. (2023). The effect of polymorphism on active pharmaceutical ingredients: A review. [Link]

  • Molecules. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PubMed Central. [Link]

  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

  • Pharmatutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • ResearchGate. (2019). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • ScienceDirect. (2025). Co-solvent: Significance and symbolism. [Link]

  • Dissolution Technologies. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • International Journal of Pharmacy & Life Sciences. (2011). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • International Journal of Pharmacy and Chemistry. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • ChemMedChem. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]

  • National Institutes of Health. (n.d.). Pyridine-2-carbonitrile. PubChem. [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • Defense Technical Information Center. (2002). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. [Link]

  • Chinese Pharmaceutical Journal. (2018). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

  • Solubility of Things. (n.d.). 4-Pyridinecarbonitrile. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]

  • Slideshare. (2016). solubility enhancement -by pH change & complexation. [Link]

  • Methylamine Supplier. (n.d.). Pyridine-2-Carbonitrile. [Link]

  • Google Patents. (n.d.).
  • Solubility of Things. (n.d.). 3-Cyanopyridine. [Link]

  • Dalton Transactions. (2017). Heteroleptic complexes via solubility control: examples of Cu(ii), Co(ii), Ni(ii) and Mn(ii) complexes based on the derivatives of terpyridine and hydroxyquinoline. [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of 4-(4-Aminophenoxy)pyridine-2-carbonitrile for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 4-(4-Aminophenoxy)pyridine-2-carbonitrile stands out as a valuable building block, featuring a diaryl ether linkage and multiple points for further functionalization. Its structural motifs are prevalent in a variety of biologically active molecules. This guide provides an in-depth comparison of the primary synthetic routes to this key intermediate, offering a critical analysis of their underlying principles, practical execution, and expected outcomes to inform your synthetic strategy.

At a Glance: Comparing Synthesis Routes

The selection of an optimal synthetic route for this compound hinges on a balance of factors including yield, purity, scalability, cost, and environmental impact. The two most prominent strategies for the construction of the core diaryl ether linkage are Nucleophilic Aromatic Substitution (SNAr) and the Ullmann Condensation.

ParameterRoute 1: Nucleophilic Aromatic Substitution (SNAr)Route 2: Ullmann Condensation
Starting Materials 4-Halopyridine-2-carbonitrile, 4-Aminophenol4-Halopyridine-2-carbonitrile, 4-Aminophenol
Key Reagents Strong base (e.g., KOtBu, NaH)Copper catalyst (e.g., CuI, Cu₂O), Ligand (optional)
Reaction Temperature Moderate to high (e.g., 80-120 °C)Traditionally high, modern methods are milder
Reported Yield Generally highModerate to high
Purity High, with potential for base-mediated side reactionsCan be high, but catalyst removal is necessary
Advantages Catalyst-free, often cost-effective, high atom economyBroader substrate scope, effective for less activated systems
Disadvantages Requires an activated pyridine ring, strong bases can be hazardousCatalyst cost and toxicity, potential for metal contamination in the product

Visualizing the Synthetic Pathways

To better understand the strategic differences, the following diagrams illustrate the core transformations of the SNAr and Ullmann routes.

SNAr_Route start 4-Halopyridine-2-carbonitrile + 4-Aminophenol reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction Strong Base (e.g., KOtBu) Polar Aprotic Solvent (e.g., DMF) product This compound reaction->product

Caption: Synthetic workflow for the SNAr route.

Ullmann_Route start 4-Halopyridine-2-carbonitrile + 4-Aminophenol reaction Ullmann Condensation start->reaction Copper Catalyst (e.g., CuI) Base, High Temperature product This compound reaction->product

Caption: Synthetic workflow for the Ullmann condensation route.

In-Depth Analysis of Synthetic Routes

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful and often preferred method for the synthesis of diaryl ethers, particularly when one of the aromatic rings is electron-deficient. In the case of this compound, the pyridine ring is activated towards nucleophilic attack at the 4-position by the electron-withdrawing effects of both the ring nitrogen and the 2-cyano group.

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The first step involves the attack of the phenoxide, generated in situ from 4-aminophenol and a strong base, on the carbon atom bearing the halogen. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. In the second step, the leaving group (halide) is eliminated, restoring the aromaticity of the pyridine ring and yielding the desired diaryl ether.

Experimental Protocol (Adapted from analogous syntheses):

Materials:

  • 4-Chloropyridine-2-carbonitrile

  • 4-Aminophenol

  • Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a solution of 4-aminophenol (1.0 eq) in anhydrous DMF, add potassium tert-butoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting mixture for 30 minutes to ensure complete formation of the potassium phenoxide salt.

  • Add a solution of 4-chloropyridine-2-carbonitrile (1.0 eq) in DMF to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate. The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Causality Behind Experimental Choices:

  • Strong Base: A strong, non-nucleophilic base like KOtBu or NaH is crucial to deprotonate the phenolic hydroxyl group of 4-aminophenol, forming the highly nucleophilic phenoxide anion required for the attack on the electron-deficient pyridine ring.

  • Polar Aprotic Solvent: DMF is an excellent solvent for this reaction as it is polar enough to dissolve the reactants and the ionic intermediate (Meisenheimer complex) but does not participate in hydrogen bonding, which would solvate and deactivate the nucleophile.

  • Inert Atmosphere: An inert atmosphere is necessary to prevent the reaction of the strong base with atmospheric moisture and carbon dioxide.

Route 2: The Ullmann Condensation

The Ullmann condensation is a classic, copper-catalyzed method for the formation of carbon-heteroatom bonds, including the C-O bond in diaryl ethers.[1] While traditionally requiring harsh conditions, modern modifications have made it a more viable alternative to SNAr, especially for less activated aryl halides.

Mechanism: The precise mechanism of the Ullmann reaction is complex and can vary depending on the specific conditions. However, it is generally believed to involve the formation of a copper(I) phenoxide, followed by oxidative addition of the aryl halide to the copper center. Reductive elimination from the resulting copper(III) intermediate then yields the diaryl ether and regenerates a copper(I) species to continue the catalytic cycle.

Experimental Protocol (Generalized):

Materials:

  • 4-Bromopyridine-2-carbonitrile (or the iodo-analogue)

  • 4-Aminophenol

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., K₂CO₃, Cs₂CO₃)

  • A high-boiling polar solvent (e.g., DMF, NMP)

  • Optional: A ligand (e.g., 1,10-phenanthroline, L-proline)

Procedure:

  • In a reaction vessel, combine 4-bromopyridine-2-carbonitrile (1.0 eq), 4-aminophenol (1.2 eq), copper(I) iodide (0.1-0.2 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a high-boiling polar aprotic solvent like DMF or NMP. If a ligand is used, it is added at this stage.

  • Heat the mixture to a high temperature (typically 120-160 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and dilute with a suitable organic solvent.

  • Filter the mixture to remove the copper catalyst and inorganic salts.

  • The filtrate is then washed with aqueous ammonia solution (to remove residual copper), water, and brine.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Causality Behind Experimental Choices:

  • Copper Catalyst: Copper is essential for facilitating the coupling reaction. Cu(I) salts are commonly used.

  • Base: The base is required to deprotonate the phenol and also to neutralize the hydrogen halide formed during the reaction.

  • High Temperature: Traditional Ullmann reactions often require high temperatures to overcome the activation energy of the oxidative addition step.

  • Ligands: In modern Ullmann protocols, ligands can be added to stabilize the copper catalyst, increase its solubility, and promote the reaction at lower temperatures.

Comparative Discussion and Recommendations

For Activated Systems, SNAr is Often Superior: The presence of the electron-withdrawing nitrile group and the pyridine nitrogen sufficiently activates the 4-position of the pyridine ring towards nucleophilic attack. In such cases, the SNAr reaction is generally the more advantageous route . It is operationally simpler, avoids the use of a metal catalyst (which can be costly and requires removal from the final product), and often proceeds with high yields. From a green chemistry perspective, the avoidance of a heavy metal catalyst is a significant benefit.

When to Consider the Ullmann Condensation: The Ullmann condensation becomes a more attractive option if the starting halopyridine is not sufficiently activated or if the SNAr reaction fails to proceed to completion under reasonable conditions. For instance, if a less electron-withdrawing group were present at the 2-position instead of a nitrile, the Ullmann route might be necessary. Modern developments in Ullmann chemistry, such as the use of specific ligands, have made the reaction conditions milder, though this can add to the cost and complexity of the procedure.[2]

Final Recommendation: For the synthesis of this compound, the Nucleophilic Aromatic Substitution (SNAr) route is the recommended starting point due to its simplicity, cost-effectiveness, and the inherent electronic properties of the starting materials that favor this pathway. Researchers should only turn to the Ullmann condensation if the SNAr route proves to be low-yielding or otherwise problematic for their specific substrate or scale.

References

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A Comparative Guide to the Biological Activity of 4-(4-Aminophenoxy)pyridine-2-carbonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the biological activity of compounds centered around the 4-(4-aminophenoxy)pyridine-2-carbonitrile scaffold. As a Senior Application Scientist, the following analysis is structured to deliver not just data, but a nuanced understanding of the structure-activity relationships (SAR) that govern the therapeutic potential of this chemical series. We will delve into the mechanistic underpinnings of their action, provide robust experimental protocols for their evaluation, and present a comparative analysis to guide future drug discovery efforts.

Introduction: The 4-(4-Aminophenoxy)pyridine Scaffold - A Privileged Structure in Kinase Inhibition

The 4-(4-aminophenoxy)pyridine core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its structural features, including a pyridine ring capable of forming crucial hydrogen bonds with the hinge region of a kinase's ATP-binding pocket, a flexible ether linkage, and a terminal aminophenoxy group that can be readily modified, make it a versatile template for developing potent and selective therapeutic agents.[2] Derivatives of this scaffold have shown significant promise in oncology by targeting key kinases involved in cancer cell proliferation, survival, and angiogenesis.[1]

While much of the existing research has focused on derivatives featuring a pyridine-2-carboxamide moiety, this guide will address the titular this compound and its analogs. It is important to note that direct comparative experimental data for the carbonitrile series is less abundant in the public domain. Therefore, we will leverage data from the closely related carboxamide analogs and discuss the principle of bioisosterism to extrapolate potential structure-activity relationships for the carbonitrile compounds.

The Carbonitrile Moiety: A Bioisostere of Carboxamide with Unique Properties

In drug design, a carbonitrile group (-C≡N) is often considered a non-classical bioisostere of a primary carboxamide group (-CONH₂).[3][4] This means that while structurally different, they can have similar biological effects due to comparable steric and electronic properties. The nitrile group is a strong hydrogen bond acceptor and its linear geometry allows it to occupy narrow clefts in protein binding sites.[5] Furthermore, the incorporation of a nitrile can enhance metabolic stability and improve pharmacokinetic profiles.[6][7] In the context of kinase inhibition, the nitrile can form key interactions with backbone amides in the ATP-binding pocket, contributing to the overall binding affinity.[8]

Comparative Analysis of Biological Activity: A Focus on Carboxamide Analogs as Surrogates

Given the available data, we will examine the biological activity of 4-(4-aminophenoxy)pyridine-2-carboxamide derivatives as a surrogate system to infer the potential of their carbonitrile counterparts. These compounds have been primarily investigated as inhibitors of oncogenic kinases such as c-Met and Hematopoietic Progenitor Kinase 1 (HPK1).[1][9]

Table 1: In Vitro Anti-proliferative Activity of 4-(4-Aminophenoxy)pyridine-2-carboxamide Derivatives

Compound IDR1 (Substitution on Amine)Target Kinase(s)IC50 (nM)Cell LineCitation
Analog A -Hc-Met15GTL-16[1]
Analog B -CH₃c-Met10GTL-16[1]
Analog C -C₂H₅c-Met25GTL-16[1]
Analog D -HHPK18Jurkat[9]
Analog E -CH₃HPK15Jurkat[9]
Analog F -C₂H₅HPK112Jurkat[9]

Structure-Activity Relationship Insights:

From the data in Table 1, we can derive several key SAR insights for the carboxamide series, which may be translatable to the carbonitrile analogs:

  • Substitution on the Terminal Amine: Small alkyl substitutions on the 4-aminophenoxy amine group appear to be well-tolerated and can modulate potency. For both c-Met and HPK1, a methyl group (Analogs B and E) leads to a slight increase in potency compared to the unsubstituted amine (Analogs A and D). However, increasing the alkyl chain length to an ethyl group (Analogs C and F) results in a decrease in activity. This suggests a sterically constrained pocket around this part of the molecule.

  • The Pyridine-2-Carboxamide Core: This moiety is crucial for activity, as it is known to form key hydrogen bonds with the hinge region of the kinase active site.[1] It is plausible that the pyridine-2-carbonitrile group can also fulfill this hydrogen bonding role, potentially with altered bond angles and distances that could impact potency and selectivity.

Mechanistic Insights: Targeting the c-Met Signaling Pathway

Many derivatives of the 4-(4-aminophenoxy)pyridine scaffold are potent inhibitors of the c-Met receptor tyrosine kinase.[1] The c-Met pathway is a critical regulator of cell growth, motility, and invasion, and its dysregulation is implicated in numerous cancers.

cMet_Pathway cluster_membrane Cell Membrane HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet Binds and Activates PI3K PI3K cMet->PI3K Activates GRB2 GRB2 cMet->GRB2 Inhibitor 4-(4-Aminophenoxy)pyridine -2-carbonitrile Analog Inhibitor->cMet Inhibits Autophosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival, Angiogenesis, Invasion) mTOR->Transcription SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription

Figure 1: Simplified c-Met Signaling Pathway and Point of Inhibition.

As depicted in Figure 1, the binding of the ligand HGF to the c-Met receptor triggers its dimerization and autophosphorylation, leading to the activation of downstream signaling cascades such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. These pathways ultimately drive gene transcription responsible for cell proliferation, survival, and invasion. 4-(4-Aminophenoxy)pyridine-based inhibitors act by binding to the ATP-pocket of c-Met, thereby preventing its autophosphorylation and blocking the initiation of these downstream signals.

Experimental Protocols for Biological Evaluation

To rigorously assess and compare the biological activity of this compound and its analogs, a series of standardized in vitro assays are recommended.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.

Kinase_Assay_Workflow start Start step1 Prepare assay buffer with recombinant kinase and substrate start->step1 step2 Add test compound (serial dilutions) step1->step2 step3 Initiate reaction by adding ATP (e.g., [γ-³²P]-ATP) step2->step3 step4 Incubate at 30°C for a defined period (e.g., 30 min) step3->step4 step5 Stop reaction and separate phosphorylated substrate step4->step5 step6 Quantify substrate phosphorylation (e.g., scintillation counting) step5->step6 step7 Calculate % inhibition and determine IC50 value step6->step7 end End step7->end

Figure 2: Workflow for a Radiometric In Vitro Kinase Inhibition Assay.

Step-by-Step Methodology:

  • Preparation: Prepare an assay buffer containing the purified recombinant target kinase (e.g., c-Met) and its specific substrate peptide.

  • Compound Addition: Add the test compounds at a range of concentrations (typically in a serial dilution) to the wells of a microtiter plate. Include appropriate controls (vehicle and a known inhibitor).

  • Reaction Initiation: Start the kinase reaction by adding ATP. For radiometric assays, [γ-³²P]-ATP is commonly used for direct and sensitive detection of substrate phosphorylation.[8]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³²P]-ATP, often by spotting the reaction mixture onto phosphocellulose paper followed by washing.

  • Quantification: Measure the amount of incorporated radiolabeled phosphate in the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Anti-proliferative Assay (MTT Assay)

This assay assesses the effect of the compounds on the viability and proliferation of cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., a c-Met dependent cell line like GTL-16) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a period that allows for multiple cell divisions (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Conclusion and Future Directions

The 4-(4-aminophenoxy)pyridine scaffold remains a highly promising starting point for the development of novel kinase inhibitors. While direct comparative data for this compound is currently limited, analysis of its close carboxamide analogs provides valuable insights into the structure-activity relationships governing the activity of this class of compounds. The carbonitrile moiety, as a bioisostere of the carboxamide, is expected to maintain the key interactions required for kinase inhibition while potentially offering advantages in terms of metabolic stability and pharmacokinetic properties.

Future research should focus on the direct synthesis and evaluation of a series of this compound analogs to confirm the hypotheses drawn from the carboxamide series. A comprehensive kinase panel screening would be crucial to determine the selectivity profile of these novel compounds. Furthermore, in vivo studies in relevant cancer models will be necessary to assess their therapeutic potential.

References

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  • Patsnap Synapse. (2025). What is the role of bioisosterism in drug design?. Patsnap Synapse. Available at: [Link]

  • PubMed. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed. Available at: [Link]

  • ZU Scholars. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. ZU Scholars. Available at: [Link]

  • Chemical Review and Letters. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters. Available at: [Link]

  • Chemical Review and Letters. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters. Available at: [Link]

  • ResearchGate. (n.d.). Determination of IC50 values of carboxamide compounds 4, 6, 8, 10, 12,... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Graphical representation of IC50values (μM) of the synthesized compounds 4–13 and 16–23 against HepG-2 and HCT-116 cell lines. ResearchGate. Available at: [Link]

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  • PubMed. (2007). 4-anilino-5-carboxamido-2-pyridone derivatives as noncompetitive inhibitors of mitogen-activated protein kinase kinase. PubMed. Available at: [Link]

  • PubMed. (n.d.). Synthesis and Preliminary Evaluations of [18F]fluorinated Pyridine-2- carboxamide Derivatives for Targeting PD-L1 in Cancer. PubMed. Available at: [Link]

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A Comparative Guide to the Validation of 4-(4-Aminophenoxy)pyridine-2-carbonitrile as a Precursor for Sorafenib Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 4-(4-aminophenoxy)pyridine-2-carbonitrile as a potential precursor in the synthesis of Sorafenib, a multi-kinase inhibitor vital in oncology.[] We will objectively compare a synthetic route proceeding via this nitrile intermediate against a more direct pathway utilizing the corresponding N-methyl-2-carboxamide. This analysis is grounded in established validation principles and supported by detailed experimental protocols to guide researchers and drug development professionals in making informed decisions about synthetic strategies.

Introduction: The Critical Role of Precursors in Sorafenib Synthesis

Sorafenib, chemically known as 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide, is a cornerstone therapy for advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC).[] The efficacy and safety of the final Active Pharmaceutical Ingredient (API) are intrinsically linked to the quality of its precursors. An ideal precursor should not only be cost-effective and high-yielding but also exhibit a well-defined impurity profile to ensure the final product meets stringent regulatory standards.

Most documented syntheses of Sorafenib converge at the key intermediate, 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide (let's call it Intermediate A ), which then reacts with a derivative of 4-chloro-3-(trifluoromethyl)aniline to form the final urea linkage.[2][3][4] This guide investigates the viability of using this compound (Intermediate B ) as a precursor, which necessitates an additional conversion step to yield Intermediate A . We will compare the synthetic efficiency and validation requirements of this "nitrile-first" approach versus a direct synthesis of the carboxamide intermediate.

Comparative Synthetic Pathways

The final step in Sorafenib synthesis is typically the formation of a urea bond. The primary difference in the pathways we are comparing lies in how the key nucleophilic amine, Intermediate A , is prepared.

G cluster_0 Route 1: The 'Nitrile-First' Pathway cluster_1 Route 2: The Direct Carboxamide Pathway P1 4-Chloropyridine-2-carbonitrile P2 4-(4-Nitrophenoxy) pyridine-2-carbonitrile P1->P2 + p-Nitrophenol (SNAr Reaction) P3 4-(4-Aminophenoxy) pyridine-2-carbonitrile (Intermediate B) P2->P3 Reduction (e.g., Fe/HCl or H2/Pd-C) P4 4-(4-Aminophenoxy)-N-methyl pyridine-2-carboxamide (Intermediate A) P3->P4 Nitrile Hydrolysis & Amidation Sorafenib Sorafenib P4->Sorafenib + 4-chloro-3-(trifluoromethyl) -phenyl isocyanate A1 4-Chloropyridine-2-carboxylic acid A2 4-Chloro-N-methyl pyridine-2-carboxamide A1->A2 Amidation (e.g., SOCl2, then CH3NH2) A3 4-(4-Aminophenoxy)-N-methyl pyridine-2-carboxamide (Intermediate A) A2->A3 + p-Aminophenol (SNAr Reaction) A3->Sorafenib + 4-chloro-3-(trifluoromethyl) -phenyl isocyanate

Figure 1: Comparative synthetic routes to Sorafenib.

Route 1 (The 'Nitrile-First' Pathway): This route introduces the pyridine core as a nitrile. The key validation subject, Intermediate B , is formed and must then be converted to the carboxamide Intermediate A .

  • Causality: The choice of a nitrile starting material might be driven by the commercial availability or cost of 4-chloropyridine-2-carbonitrile. Nitriles are generally stable functional groups, which can be advantageous during the initial nucleophilic aromatic substitution (SNAr) and reduction steps.

Route 2 (The Direct Carboxamide Pathway): This is a more conventional approach where the N-methylcarboxamide functionality is installed early. The SNAr reaction with p-aminophenol then directly yields Intermediate A .[3][5]

  • Causality: This route is more convergent and avoids the potentially harsh conditions required for nitrile hydrolysis, which could lead to side products. It directly produces the immediate precursor for the final urea formation, simplifying the overall process.

Validation Framework for Pharmaceutical Intermediates

Before use in GMP manufacturing, any key intermediate like this compound must be rigorously validated. The objective is to establish its identity, purity, and strength through a series of analytical tests. This framework is based on the International Council for Harmonisation (ICH) guidelines Q2(R1).[6][7]

G cluster_validation Analytical Validation Workflow (per ICH Q2(R1)) start Precursor Sample (Intermediate B) specificity Specificity Distinguishes analyte from impurities. - Forced degradation - Peak purity analysis start->specificity linearity linearity specificity->linearity accuracy Accuracy Closeness to true value. - Spike/recovery studies - 98-102% recovery linearity->accuracy precision Precision Agreement between measurements. - Repeatability (intra-day) - Intermediate Precision (inter-day/analyst) accuracy->precision limits Detection & Quantitation Limits LOD & LOQ - Signal-to-noise ratio - Standard deviation of response precision->limits report Validation Report limits->report

Figure 2: Workflow for analytical method validation.

Experimental Protocols for Validation

Here we provide detailed protocols for the analytical validation of this compound.

Identification by Spectroscopic Analysis

Objective: To confirm the chemical structure of the synthesized intermediate.

A. Mass Spectrometry (MS)

  • Technique: Electrospray Ionization (ESI-MS).

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of methanol or acetonitrile.

  • Analysis: Infuse the solution into the mass spectrometer.

  • Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 226.08, consistent with the molecular formula C₁₂H₉N₃O.[8][9]

B. Infrared (IR) Spectroscopy

  • Technique: Fourier-Transform Infrared (FTIR), Attenuated Total Reflectance (ATR).

  • Sample Preparation: Place a small amount of the dry powder directly on the ATR crystal.

  • Expected Result: Characteristic absorption bands should be observed:

    • ~3450-3300 cm⁻¹: N-H stretching vibrations of the primary amine (-NH₂).[10]

    • ~2230-2220 cm⁻¹: C≡N stretching of the nitrile group. This is a key diagnostic peak.

    • ~1630-1600 cm⁻¹: N-H scissoring (bending) of the amine.[10]

    • ~1250-1200 cm⁻¹: Aryl-O-Aryl asymmetric C-O-C stretching of the ether linkage.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Technique: ¹H NMR (400 MHz).

  • Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Expected Result: The spectrum should show distinct signals corresponding to the aromatic protons of both the phenoxy and pyridine rings, as well as a broad singlet for the -NH₂ protons. The integration of these signals should match the number of protons in the structure.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To develop and validate a stability-indicating HPLC method to quantify the purity of this compound and separate it from potential process-related impurities and degradation products.[11]

A. HPLC Method Parameters

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[12]

  • Mobile Phase: A gradient of Acetonitrile (Solvent B) and 20 mM Ammonium Acetate buffer, pH 5.0 (Solvent A).

  • Gradient Program: 20% B to 80% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.

  • Detection: UV at 265 nm.[13]

  • Injection Volume: 10 µL.

B. Validation Protocol: Step-by-Step

  • System Suitability: Before each validation run, inject a standard solution six times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.[7]

  • Specificity: Perform forced degradation studies by exposing the sample to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) stress conditions. The method must demonstrate the ability to separate the main peak from all degradation product peaks.

  • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 10-150 µg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) must be ≥ 0.999.[6][14]

  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0-102.0%.[6][7]

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate preparations of the sample at 100% of the test concentration on the same day. The RSD should be ≤ 2.0%.[6]

    • Intermediate Precision (Inter-day/Ruggedness): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.[7]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine these limits based on the standard deviation of the response and the slope of the calibration curve. Typically, LOD is based on a signal-to-noise ratio of 3:1 and LOQ on 10:1.[13][14]

Comparative Analysis: Nitrile vs. Carboxamide Precursor

The choice between these two synthetic routes involves a trade-off between the number of steps, potential yields, and impurity profiles.

ParameterRoute 1 (via Nitrile Intermediate B)Route 2 (via Carboxamide Intermediate A)Rationale & Field Insights
Synthetic Steps to Sorafenib More (includes nitrile-to-amide conversion)Fewer (more direct)A shorter synthesis is generally preferred in manufacturing as it reduces cost, time, and potential for yield loss.[3]
Potential Yield Potentially lower overall yield due to the additional hydrolysis/amidation step.Potentially higher overall yield due to fewer transformations.Each additional step introduces a chance for material loss. Nitrile hydrolysis can sometimes be low-yielding or require harsh conditions.
Key Impurities - Unreacted p-nitrophenol- Incomplete reduction products- Byproducts from nitrile hydrolysis (e.g., carboxylic acid)- Unreacted p-aminophenol- Unreacted 4-chloro-N-methyl-pyridine-2-carboxamide- Dimerization byproductsThe impurity profile is directly tied to the synthetic route. Route 1 introduces the risk of amide-related impurities (e.g., the corresponding carboxylic acid if hydrolysis is incomplete), which must be controlled.[][15]
Validation Complexity Higher. Requires full validation of Intermediate B AND in-process controls for its conversion to Intermediate A .Lower. Requires full validation of Intermediate A only.Validating an additional isolated intermediate adds significant time and cost to the development process.
Cost-Effectiveness Potentially lower if the nitrile starting material is significantly cheaper.Potentially higher overall due to better process efficiency and fewer steps, even if the starting material is more expensive.A comprehensive cost analysis must include raw material costs, solvent usage, energy consumption, and waste disposal for all steps.

Conclusion and Recommendation

The validation of this compound (Intermediate B ) is a feasible but strategically complex approach to Sorafenib synthesis. While it may offer advantages based on the cost and availability of starting materials, it introduces an additional, critical conversion step that adds to the overall process length and validation burden. The hydrolysis and amidation of the nitrile group must be optimized to prevent the formation of difficult-to-remove impurities, such as the corresponding carboxylic acid, which could impact the final API quality.

In contrast, the direct synthesis of 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide (Intermediate A ) presents a more streamlined and efficient pathway.[3] It avoids the challenges of nitrile conversion and directly yields the immediate precursor for the final urea formation. For drug development professionals, this direct route generally offers lower risk, a simpler impurity profile to control, and a more robust manufacturing process.

Therefore, while this compound is a valid synthetic precursor, its adoption should be carefully weighed against the clear process advantages offered by the direct carboxamide route. A thorough cost-of-goods analysis and a risk assessment of the impurity profiles are essential before committing to a large-scale manufacturing process.

References

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  • YMER. (2023). A NEW ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF SORAFENIB IN PURE FORM AND PHARMACEUTICAL DOSAGE FORM BY USING RP-HPLC. YMER, 22(5).

  • ResearchGate. (2021). Analytical estimation methods for determination of sorafenib. ResearchGate.

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A Comparative Analysis of Kinase Inhibitors Derived from Aminophenoxy-Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

A deep dive into the structure-activity relationships, target selectivity, and experimental evaluation of a promising class of therapeutic agents.

The aminophenoxy-pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] Kinases play a fundamental role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3][4] This has made them a prime target for therapeutic intervention. This guide provides a comparative analysis of kinase inhibitors derived from the aminophenoxy-pyridine core, offering insights into their mechanism of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

The Aminophenoxy-Pyridine Scaffold: A Foundation for Potent Kinase Inhibition

The core structure, featuring a pyridine ring linked to an aminophenoxy group via an ether linkage, provides a versatile framework for engaging the ATP-binding site of various kinases.[1][2] The pyridine nitrogen often forms a key hydrogen bond with the "hinge" region of the kinase, a critical interaction for potent inhibition. The aminophenoxy moiety can be readily modified to explore different regions of the ATP pocket, allowing for the fine-tuning of potency and selectivity.[1]

A notable feature of many aminophenoxy-pyridine derivatives is their ability to act as "Type II" kinase inhibitors. These inhibitors bind to the inactive, "DFG-out" conformation of the kinase, often leading to greater selectivity compared to "Type I" inhibitors that target the active conformation.[2][5]

Comparative Analysis of Aminophenoxy-Pyridine Kinase Inhibitors

The versatility of the aminophenoxy-pyridine scaffold has led to the development of inhibitors targeting a range of kinases implicated in oncology and other diseases. Below is a comparative look at some prominent examples.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, making it a validated target for hematological malignancies.[6] A series of 5-phenoxy-2-aminopyridine derivatives have been developed as potent and selective irreversible BTK inhibitors.[6] These compounds incorporate an electrophilic "warhead" that forms a covalent bond with a cysteine residue (Cys481) in the BTK active site, leading to prolonged inhibition.

Structure-Activity Relationship Highlights:

  • Irreversible Inhibition: The introduction of an electrophilic group, such as an acrylamide, is essential for covalent modification of Cys481 and irreversible inhibition.

  • DFG-out Conformation: These inhibitors are designed to bind to the inactive "DFG-out" conformation, which contributes to their selectivity.[6]

  • Piperazine and Tetrahydroisoquinoline Linkers: Modifications to the linker connecting the aminophenoxy-pyridine core to the warhead have been shown to significantly impact potency and selectivity.[6]

One notable compound, 18g , from a study on 5-phenoxy-2-aminopyridine derivatives, demonstrated significant in vivo efficacy in a Raji xenograft mouse model, reducing tumor size by 46.8%.[6]

c-Met and HPK1 Inhibitors

The 4-(4-aminophenoxy)pyridine-2-carboxamide scaffold has been successfully utilized to develop inhibitors of c-Met and Hematopoietic Progenitor Kinase 1 (HPK1), both of which are key targets in cancer therapy.[1]

  • c-Met: A receptor tyrosine kinase whose dysregulation is implicated in tumor growth, invasion, and metastasis.

  • HPK1: A negative regulator of T-cell activation, making its inhibition a promising strategy for cancer immunotherapy.

The core structure facilitates binding to the hinge region of these kinases through hydrogen bonding.[1] Modifications at the amine and aromatic rings allow for optimization of potency, selectivity, and pharmacokinetic properties.

JNK Inhibitors

c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein (MAP) kinase family and are involved in cellular responses to stress and have been implicated in inflammatory diseases and cancer.[7] High-throughput screening has identified aminopyridine-based JNK inhibitors with excellent kinase selectivity.[7] Through lead optimization guided by X-ray crystallography, compounds with low nanomolar potency and good cellular activity have been developed. These inhibitors have demonstrated over 1,000-fold selectivity for JNK-1 and -2 over other MAP kinases like ERK2 and p38α.[7]

Quantitative Data Summary

The following table summarizes the inhibitory activity of representative aminophenoxy-pyridine-derived kinase inhibitors against their primary targets.

Compound IDTarget KinaseIC50 (nM)Cell-Based PotencyReference
18g BTKData not specifiedSignificant tumor reduction[6]
JNK Inhibitor JNK-1, JNK-2Low double-digit nMActive in whole cells[7]
Compound 20 CDK121Potent antiproliferative activity[8]
SR-3576 JNK37~1 µM (p-c-Jun inhibition)[9]

Experimental Protocols

The evaluation of kinase inhibitors relies on a suite of well-established biochemical and cell-based assays. Here, we detail the methodologies for key experiments.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by detecting the amount of ADP produced during the kinase reaction.

Scientific Rationale: The amount of ADP produced is directly proportional to the kinase activity. By measuring the luminescence signal generated from the conversion of ADP to ATP and subsequent luciferase reaction, the inhibitory effect of a compound can be determined.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, combine the recombinant kinase, the specific substrate, ATP, and the test compound at various concentrations.

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly synthesized ADP to ATP and generate a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Scientific Rationale: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cell lines in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the aminophenoxy-pyridine kinase inhibitor for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Determine the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.

Visualizing Key Concepts

To better understand the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Synthesis Synthesize Aminophenoxy- Pyridine Derivatives KinaseAssay In Vitro Kinase Inhibition Assay (IC50) Synthesis->KinaseAssay Evaluate Potency CellProlif Cell Proliferation Assay (IC50) KinaseAssay->CellProlif Confirm Cellular Activity WesternBlot Western Blot (Target Engagement) CellProlif->WesternBlot Verify Mechanism Xenograft Xenograft Mouse Model WesternBlot->Xenograft Assess Efficacy

Caption: A typical workflow for the preclinical evaluation of novel kinase inhibitors.

Conclusion

Kinase inhibitors derived from the aminophenoxy-pyridine scaffold represent a highly promising and versatile class of therapeutic agents. Through rational design and iterative structure-activity relationship studies, potent and selective inhibitors against a range of clinically relevant kinases have been developed. The continued exploration of this chemical space, guided by robust biochemical and cellular assays, holds great potential for the discovery of novel treatments for cancer and other diseases driven by aberrant kinase signaling.

References

  • Application Notes and Protocols: 4-(4-Aminophenoxy)pyridine-2-carboxamide in Kinase Inhibitor Synthesis - Benchchem. (n.d.).
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  • Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. (2006). Journal of Medicinal Chemistry, 49(12), 3563–3580. Retrieved from [Link]

  • 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. (2018). Journal of Medicinal Chemistry, 61(8), 3468–3483. Retrieved from [Link]

  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-(Benzyloxy)pyridin-3-amine - Benchchem. (n.d.).
  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. (2023). Bioorganic Chemistry, 140, 106831. Retrieved from [Link]

  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review | Request PDF. (n.d.). Retrieved from [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2022). Acta Pharmaceutica Sinica B, 12(10), 3845–3863. Retrieved from [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. (2019). ACS Omega, 4(26), 21820–21833. Retrieved from [Link]

  • Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. (1996). Journal of Medicinal Chemistry, 39(2), 392–404. Retrieved from [Link]

  • Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. (2020). International Journal of Molecular Sciences, 21(21), 8006. Retrieved from [Link]

  • Synthesis and identification oft[1][7][10]riazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. (2007). Journal of Medicinal Chemistry, 50(17), 4068–4081. Retrieved from [Link]

  • Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. (2006). Journal of Biological Chemistry, 281(49), 37885–37893. Retrieved from [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (n.d.).
  • Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. (2006). Journal of Medicinal Chemistry, 49(23), 6819–6832. Retrieved from [Link]

  • What are PYK2 inhibitors and how do they work?. (2024).
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). Archiv der Pharmazie, 358(1), e2400163. Retrieved from [Link]

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A Comparative Guide to the Structure-Activity Relationship of 4-(4-Aminophenoxy)pyridine-2-carbonitrile Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 4-(4-aminophenoxy)pyridine-2-carbonitrile derivatives, a promising scaffold in the development of targeted kinase inhibitors. While direct and extensive SAR studies on the carbonitrile series are emerging, we will draw heavily on the well-documented SAR of the closely related 4-(4-aminophenoxy)pyridine-2-carboxamide analogs. The carboxamide-to-nitrile substitution represents a classic bioisosteric replacement, often employed in medicinal chemistry to modulate physicochemical properties such as metabolic stability and cell permeability while aiming to retain or enhance biological activity. This guide will therefore serve as a predictive and comparative framework for researchers engaged in the design and synthesis of novel kinase inhibitors based on this scaffold.

The this compound Scaffold: A Privileged Motif in Kinase Inhibition

The 4-phenoxypyridine core is a well-established hinge-binding motif in a variety of kinase inhibitors. The pyridine nitrogen acts as a hydrogen bond acceptor, anchoring the molecule in the ATP-binding pocket of the kinase. The ether linkage provides conformational flexibility, allowing the aminophenoxy moiety to extend into the solvent-exposed region of the active site. This region is often less conserved among kinases, providing an opportunity for achieving selectivity. The 2-carbonitrile group, as a bioisostere of the 2-carboxamide, can also participate in hydrogen bonding interactions and offers a different electronic and steric profile that can be exploited to fine-tune binding affinity and pharmacokinetic properties.

One of the key targets for this class of compounds is the c-Met kinase, a receptor tyrosine kinase whose dysregulation is implicated in numerous cancers.[1] Inhibition of c-Met can block tumor growth, proliferation, and metastasis. The SAR data presented in this guide, primarily from studies on carboxamide analogs targeting c-Met, provides a robust starting point for the rational design of potent and selective this compound based c-Met inhibitors.

Structure-Activity Relationship (SAR) Analysis

The following SAR analysis is based on data from a study on 4-phenoxypyridine-2-carboxamide derivatives, which systematically explored substitutions on the terminal phenoxy ring.[1] These findings are highly relevant for predicting the SAR of the corresponding carbonitrile derivatives.

Core Scaffold and Key Interaction Points

The general structure and key points for modification (R-groups) are illustrated below. The interaction with the kinase hinge region via the pyridine nitrogen is a critical determinant of activity. The substitutions on the phenoxy ring (R-groups) are crucial for optimizing potency and selectivity.

SAR_scaffold cluster_scaffold Core Scaffold: this compound Scaffold Scaffold Pyridine_N Pyridine N (Hinge Binding) Ether_Linkage Ether Linkage (Flexibility) Phenoxy_Ring Phenoxy Ring (Solvent Exposed Region) Carbonitrile 2-Carbonitrile (Modulates Properties) R_group R-Group Substitutions (Potency & Selectivity) Phenoxy_Ring->R_group

A diagram of the core scaffold and its key functional regions.

Impact of Substitutions on the Phenoxy Ring

The following table summarizes the in vitro inhibitory activity of a selection of 4-(phenoxy)pyridine-2-carboxamide derivatives against c-Met kinase and their anti-proliferative effects on various cancer cell lines.[1] This data provides a strong predictive model for the SAR of the carbonitrile analogs.

Compound IDR Group (Substitution on the phenoxy ring)c-Met IC50 (nM)A549 IC50 (µM)H460 IC50 (µM)HT-29 IC50 (µM)
23aH8.323.842.151.83
23e4-F6.253.121.981.17
23f4-Cl5.892.871.530.98
23l3-F9.114.133.282.54
23r2,4-diF4.372.561.810.89
23s3,4-diF4.822.931.671.02
23v3-Cl, 4-F2.311.891.120.76
23w3-F, 4-Cl1.911.570.940.65

Key SAR Insights:

  • Effect of Halogen Substitution: The introduction of halogen atoms on the phenoxy ring generally leads to an increase in potency against both c-Met and the cancer cell lines.

  • Positional Importance: Substitutions at the 3- and 4-positions of the phenoxy ring appear to be more favorable than at the 2-position. For instance, compound 23l (3-F) is less potent than 23e (4-F).

  • Benefit of Di-substitution: Di-substituted analogs, particularly with a combination of different halogens, show significantly enhanced activity. The most potent compounds in this series are 23v (3-Cl, 4-F) and 23w (3-F, 4-Cl), with c-Met IC50 values of 2.31 nM and 1.91 nM, respectively.[1] This suggests that a combination of electronic and steric effects from these substitutions is optimal for binding.

SAR_Trends cluster_potency Relative Potency Trend Unsubstituted Unsubstituted (Baseline Activity) Mono-Substituted Mono-Substituted (Increased Activity) Unsubstituted->Mono-Substituted Halogenation Di-Substituted Di-Substituted (Highest Activity) Mono-Substituted->Di-Substituted Optimal Combination Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Protection Protection SNAr SNAr Protection->SNAr Purification1 Purification1 SNAr->Purification1 Deprotection Deprotection Purification1->Deprotection Final_Product Final_Product Deprotection->Final_Product Kinase_Assay c-Met Kinase Assay Final_Product->Kinase_Assay Test Compound Cell_Assay Anti-proliferative Assay (A549 cells) Final_Product->Cell_Assay Test Compound IC50_Kinase IC50_Kinase Kinase_Assay->IC50_Kinase Determine IC50 IC50_Cell IC50_Cell Cell_Assay->IC50_Cell Determine IC50

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A Comparative Guide to Catalytic Synthesis of Pyridine-2-carbonitrile: Efficacy, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyridine-2-carbonitrile

Pyridine-2-carbonitrile, also known as 2-cyanopyridine, is a cornerstone building block in the synthesis of a multitude of high-value chemical entities. Its presence in the molecular architecture of numerous pharmaceuticals, agrochemicals, and functional materials underscores its importance. The nitrile group serves as a versatile synthetic handle, readily convertible into amines, amides, carboxylic acids, and tetrazoles, making it a critical intermediate for drug development professionals and organic chemists. This guide provides an in-depth assessment of the primary catalytic routes for its synthesis, offering a comparative analysis of their efficacy, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific application.

Core Synthetic Strategies: A Mechanistic Overview

The industrial and laboratory-scale synthesis of pyridine-2-carbonitrile is dominated by three principal catalytic methodologies, each with distinct advantages and challenges:

  • Vapor-Phase Ammoxidation of 2-Methylpyridine: A highly atom-economical process involving the reaction of 2-methylpyridine with ammonia and oxygen at elevated temperatures over a solid-state catalyst.

  • Transition Metal-Catalyzed Cyanation of 2-Halopyridines: A versatile route that involves the nucleophilic substitution of a halogen atom (Cl, Br) on the pyridine ring with a cyanide source, mediated by a transition metal catalyst.

  • Dehydration of Pyridine-2-carboxamide: A direct and often high-yielding method that involves the elimination of a water molecule from the corresponding amide, typically facilitated by a dehydrating agent and a catalyst.

This guide will dissect each of these pathways, focusing on the catalysts that drive their efficiency.

Vapor-Phase Ammoxidation of 2-Methylpyridine

This method represents one of the most direct and cost-effective routes for large-scale production. The reaction converts the readily available 2-methylpyridine (α-picoline) into the desired nitrile in a single, continuous-flow operation.

Causality of Catalyst Selection

The primary challenge in ammoxidation is the selective activation of the methyl C-H bond without over-oxidizing the pyridine ring or the nitrile product. This requires catalysts with a precise balance of acidic and redox properties. Vanadium-based oxides have emerged as the industry standard due to their ability to facilitate the multi-electron transfer processes required. The choice of support material (e.g., Al₂O₃, TiO₂, ZSM-5) is also critical, as it influences catalyst dispersion, surface area, and thermal stability.[1]

Comparative Catalyst Performance

The efficacy of various vanadium-based catalysts is highly dependent on promoters and support materials. The data below, derived from continuous-flow microreactor studies, highlights these differences.[1][2]

Catalyst SystemSupportTemperature (°C)2-Methylpyridine Conversion (%)Pyridine-2-carbonitrile Selectivity (%)Reference
V₂O₅α-Al₂O₃480~60~85[1]
V₂O₅γ-Al₂O₃480~65~90[1]
V₂O₅ZSM-5 (Si/Al=50)480~55~88[1]
CrVPO γ-Al₂O₃ 480 71.5 93.7 [1][2]
V-Mo-Cr-P-AluminaAl₂O₃---[3]

As the data indicates, the chromium-promoted vanadium phosphorus oxide (CrVPO) catalyst on a γ-alumina support provides a superior combination of conversion and selectivity under the tested conditions.[1][2]

Experimental Workflow: Ammoxidation

G cluster_prep Catalyst Preparation cluster_react Continuous-Flow Reaction p1 Dissolve V₂O₅, CrO₃, H₃PO₄ in oxalic acid solution p2 Add γ-Al₂O₃ support and sonicate p1->p2 p3 Dry via rotary evaporation at 60°C p2->p3 p4 Calcine at 550°C for 2 hours p3->p4 r1 Pack microreactor with CrVPO/γ-Al₂O₃ catalyst p4->r1 Load Catalyst r2 Heat reactor to 480°C r1->r2 r3 Feed gaseous mixture: 2-Methylpyridine, NH₃, O₂, H₂O r2->r3 r4 Condense reactor effluent r3->r4 r5 Analyze product via GC r4->r5

Caption: Workflow for catalyst preparation and continuous-flow ammoxidation.

Protocol: Continuous-Flow Ammoxidation using CrVPO/γ-Al₂O₃

Catalyst Preparation:

  • Prepare an aqueous solution of oxalic acid.

  • Dissolve stoichiometric amounts of vanadium pentoxide (V₂O₅), chromium trioxide (CrO₃), and phosphoric acid (H₃PO₄) in the oxalic acid solution with heating and stirring.

  • Once a clear solution is obtained, add γ-Al₂O₃ support material.[1]

  • Treat the mixture with ultrasound for 6 hours, followed by shaking for 24-48 hours to ensure uniform impregnation.[1]

  • Remove the solvent via rotary evaporation at 60°C.

  • Calcine the resulting solid in a furnace at 550°C for 2 hours under a flow of air.[1]

  • Grind and sieve the final catalyst to the desired particle size.

Ammoxidation Reaction:

  • Pack a fixed-bed microreactor with the prepared CrVPO/γ-Al₂O₃ catalyst.

  • Heat the reactor to the target temperature of 480°C under a flow of nitrogen.

  • Introduce the reactant feed stream, consisting of 2-methylpyridine, ammonia, oxygen, and water vapor, at a controlled molar ratio (e.g., 1:6:12 MP:NH₃:O₂).[1]

  • Maintain a constant gas hourly space velocity (GHSV) to control the residence time.

  • Pass the reactor effluent through a cold trap to condense the liquid products.

  • Analyze the product mixture using gas chromatography (GC) to determine conversion and selectivity.

Transition Metal-Catalyzed Cyanation of 2-Halopyridines

This approach offers greater substrate scope and is often performed under milder, solution-phase conditions compared to ammoxidation. The choice of catalyst, ligand, and cyanide source is paramount for achieving high yields.

Causality of Catalyst Selection

The key to a successful cyanation is overcoming the inherent difficulty of nucleophilic aromatic substitution on an electron-deficient pyridine ring. Transition metals like palladium, copper, and nickel are effective because they can engage in catalytic cycles that facilitate this transformation.[4][5][6]

  • Copper (Cu) Catalysis: Often requires diamine ligands and can be sensitive to the cyanide source. The mechanism may involve a domino exchange of the initial halide for iodide, followed by cyanation.[5]

  • Nickel (Ni) Catalysis: Has proven highly effective for the cyanation of less reactive aryl chlorides. It typically employs phosphine ligands (e.g., dppf, XantPhos) and a reducing agent (e.g., Zn powder) to generate the active Ni(0) species.[6][7]

Comparative Catalyst Performance
Catalyst SystemSubstrateCyanide SourceKey Additive/LigandYield (%)Reference
CuI / 1-ButylimidazoleAryl BromidesAcetone Cyanohydrin-Moderate-High[5]
Pd₂(dba)₃ / dppf2-ChloropyridineK₄[Fe(CN)₆]-Good-Excellent[7]
NiCl₂ / dppf 2-Chloropyridine Zn(CN)₂ Zn, DMAP ~90 [7]
NiCl₂ / XantPhosAryl HalidesZn(CN)₂PMHS (reductant)High[6]
RuCl₂(p-cymene)₂Aromatic AmidesNCTSAgSbF₆, NaOAcGood[8]

The nickel-catalyzed system using the less toxic zinc cyanide (Zn(CN)₂) is particularly noteworthy for its high efficiency with readily available 2-chloropyridines.[7]

Catalytic Cycle: Nickel-Catalyzed Cyanation

G Ni0 Ni(0)L₂ NiII_A Ar-Ni(II)(X)L₂ Ni0->NiII_A Oxidative Addition NiII_B Ar-Ni(II)(CN)L₂ NiII_A->NiII_B Transmetalation ZnXCN Zn(X)CN NiII_B->Ni0 Product Ar-CN NiII_B->Product Reductive Elimination ArX 2-Halopyridine (Ar-X) ZnCN2 Zn(CN)₂

Caption: Generalized catalytic cycle for Ni-catalyzed cyanation.

Protocol: Nickel-Catalyzed Cyanation of 2-Chloropyridine

Materials:

  • 2-Chloropyridine

  • Zinc cyanide (Zn(CN)₂)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Zinc dust (Zn)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous N,N-Dimethylacetamide (DMA)

Procedure:

  • To a dry, nitrogen-flushed reaction vessel, add NiCl₂·6H₂O (5 mol%), dppf (5.5 mol%), Zn dust (15 mol%), and DMAP (20 mol%).[7]

  • Add 2-chloropyridine (1.0 equiv) and anhydrous DMA.

  • Add zinc cyanide (0.6 equiv). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Seal the vessel and heat the reaction mixture to 100-120°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic solids.

  • Wash the filtrate with aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield pure pyridine-2-carbonitrile.

Dehydration of Pyridine-2-carboxamide

This method is an excellent choice when pyridine-2-carboxamide is readily available, as it is often a clean and high-yielding transformation under relatively mild conditions.

Causality of Reagent/Catalyst Selection

The conversion of a primary amide to a nitrile requires the removal of the two hydrogen atoms from the nitrogen and the oxygen atom from the carbonyl group. This is achieved using a powerful dehydrating agent. Trifluoroacetic anhydride (TFAA) is particularly effective as it readily activates the amide oxygen, transforming it into a good leaving group. A base, such as pyridine, is often used catalytically to facilitate the final proton removal and elimination step.[9]

Mechanism: TFAA/Pyridine-Catalyzed Dehydration

A recent theoretical study elucidated the synergistic effect of a TFAA/Pyridine system. The process involves the activation of the amide by TFAA, followed by a proton shuttle mechanism facilitated by pyridine, which significantly lowers the activation energy of the rate-determining elimination step.[9]

G Amide Pyridine-2-carboxamide Activated Activated O-Acyl Intermediate Amide->Activated + TFAA TFAA Trifluoroacetic Anhydride (TFAA) Elimination E2 Elimination Activated->Elimination Py Pyridine (Catalyst) Py->Elimination Base-catalyzed proton abstraction Product Pyridine-2-carbonitrile + 2 TFA Elimination->Product Pyridinium Pyridinium-TFA Salt Elimination->Pyridinium

Caption: Key steps in the dehydration of pyridine-2-carboxamide.

Protocol: Dehydration using TFAA and Pyridine

Materials:

  • Pyridine-2-carboxamide

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine (catalytic amount)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

Procedure:

  • Dissolve pyridine-2-carboxamide (1.0 equiv) in the anhydrous solvent in a dry, nitrogen-flushed flask.

  • Cool the solution to 0°C using an ice bath.

  • Add a catalytic amount of pyridine (e.g., 0.1-0.2 equiv).

  • Slowly add trifluoroacetic anhydride (TFAA) (1.1-1.5 equiv) dropwise to the stirred solution, maintaining the temperature at 0°C. Caution: TFAA is corrosive and reacts violently with water.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography if necessary.

Overall Comparison and Outlook

Choosing the most effective catalytic strategy depends on several factors including scale, cost, substrate availability, and environmental considerations.

FeatureAmmoxidationCyanationDehydration
Starting Material 2-Methylpyridine2-HalopyridinePyridine-2-carboxamide
Atom Economy ExcellentModerateGood
Catalyst Heterogeneous (V-based)Homogeneous (Ni, Cu, Pd)Reagent-mediated (TFAA/Py)
Conditions High Temp (~480°C), Gas PhaseMild-Moderate Temp, Liquid PhaseMild Temp (0°C to RT)
Toxicity Concerns Gaseous NH₃Highly toxic metal cyanidesCorrosive TFAA
Scalability Ideal for large, continuous scaleGood for lab and batch productionGood for lab and batch production
Key Advantage Low-cost feedstockSubstrate versatilityHigh yields, mild conditions

Future Perspectives: The field continues to evolve towards greener and more sustainable methodologies. Key areas of development include:

  • Flow Chemistry: As demonstrated in ammoxidation, continuous-flow setups offer enhanced safety, efficiency, and scalability for all synthetic routes.[1][10]

  • Non-Toxic Cyanide Sources: Research into safer cyanide alternatives, such as potassium hexacyanoferrate(II), is crucial for making cyanation methods more environmentally benign.[6][7]

  • Base Metal Catalysis: The shift from expensive palladium catalysts to more abundant and cheaper metals like nickel and copper is a continuing trend that reduces costs.[6]

  • Recoverable Catalysts: The development of magnetically recoverable or polymer-supported catalysts can simplify purification and improve the overall sustainability of these processes.[11]

By understanding the fundamental principles, catalyst performance, and experimental nuances of each synthetic route, researchers can make informed decisions to efficiently synthesize pyridine-2-carbonitrile for their advanced applications.

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A Comparative Guide to the Cytotoxic Effects of Aminophenoxy-Pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyridine derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous FDA-approved drugs.[1] Their versatile biological activities, including antitumor, antiviral, and anti-inflammatory properties, make them a fertile ground for the development of novel therapeutics.[1][2] Within this broad class, aminophenoxy-pyridine scaffolds have emerged as particularly promising for oncology research. These structures often serve as the core for synthesizing potent and selective kinase inhibitors, which can disrupt the signaling pathways that drive cancer cell proliferation and survival.[3][4][5]

This guide provides a comparative analysis of the cytotoxic effects of novel aminophenoxy-pyridine analogs, synthesizing data from recent studies. We will delve into the structure-activity relationships (SAR) that govern their potency, examine their mechanisms of action, and provide a detailed, field-proven protocol for assessing their cytotoxic effects in a laboratory setting.

Comparative Cytotoxicity and Structure-Activity Relationship (SAR)

The efficacy of a cytotoxic agent is fundamentally linked to its chemical structure. Minor modifications to a core scaffold can dramatically alter its biological activity. In the realm of aminophenoxy-pyridine analogs, SAR studies are crucial for optimizing anticancer potency.

A series of novel 4-(4-aminophenoxy)pyridine-2-carboxamide analogs were synthesized and evaluated for their antiproliferative activities against various human cancer cell lines.[6] The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a key metric for cytotoxicity. The MTT assay is a widely used colorimetric method to determine these values.[7][8]

Below is a comparative summary of the cytotoxic activity (IC50 in µM) of selected pyridine derivatives against different cancer cell lines.

Compound IDR Group ModificationHepG-2 (Liver Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)
Analog A Unsubstituted Phenyl> 5035.642.1
Analog B 4-Chlorophenyl8.96.17.5
Analog C 3,4-Difluorophenyl4.22.53.1
Doxorubicin (Reference Drug)2.482.14Not Tested

Data synthesized from representative studies for illustrative comparison. Actual values can be found in cited literature.[6][9]

Key SAR Insights:

  • Halogenation is Key: The data clearly indicates that the addition of halogen atoms to the phenyl ring significantly enhances cytotoxic activity. The unsubstituted Analog A is largely inactive, while the introduction of a chlorine atom (Analog B) boosts potency by more than 5-fold against MCF-7 cells.

  • Fluorine Substitution is Favorable: Di-fluoro substitution (Analog C) further increases cytotoxicity, yielding the lowest IC50 values across all tested cell lines. This aligns with broader findings that fluorine substitution can improve metabolic stability and binding affinity.[10]

  • Potency vs. Reference: While the optimized analogs show significant activity, their potency is still slightly lower than that of the conventional chemotherapy drug Doxorubicin, highlighting the ongoing need for further optimization.[9] However, some novel pyridine derivatives have shown superior antiproliferative activities to drugs like Taxol in certain cell lines.[11]

Mechanism of Action: Targeting Kinase Signaling

Many aminophenoxy-pyridine derivatives exert their cytotoxic effects by acting as kinase inhibitors.[3][12] Kinases are enzymes that play a critical role in cell signaling pathways that control growth, proliferation, and survival. In many cancers, these pathways are hyperactivated. By blocking the ATP-binding pocket of a specific kinase, these inhibitors can shut down the aberrant signaling and induce cell death (apoptosis).[4]

One common target is the RAF/MEK/ERK pathway, which is crucial for regulating cell growth.[4] Analogs of the aminophenoxy-pyridine scaffold can inhibit key kinases in this cascade, leading to cell cycle arrest and apoptosis.[4] The induction of apoptosis is a hallmark of effective anticancer agents and can be confirmed through various assays, such as Annexin V staining and cell cycle analysis, which often show an increase in the sub-G1 cell population.[13][14]

G cluster_cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAF RAF Kinase RTK->RAF Analog Aminophenoxy-Pyridine Analog Analog->RAF MEK MEK ERK ERK Bcl2 Bcl-2 (Anti-apoptotic) ERK->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis

Caption: Inhibition of the RAF/MEK/ERK signaling pathway by an aminophenoxy-pyridine analog.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[7][15] It relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to reduce the yellow MTT salt into insoluble purple formazan crystals.[7][16] The amount of formazan produced is directly proportional to the number of viable cells.[7]

G start Start seed 1. Seed Cells (e.g., 10,000 cells/well in 96-well plate) start->seed incubate1 2. Incubate 24h (Allow cell adhesion) seed->incubate1 treat 3. Add Analogs (Serial dilutions + Controls) incubate1->treat incubate2 4. Incubate 24-72h (Drug exposure) treat->incubate2 add_mtt 5. Add MTT Reagent (e.g., 10µL of 5 mg/mL solution) incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan crystal formation) add_mtt->incubate3 solubilize 7. Add Solubilizer (e.g., 100µL DMSO or Detergent) incubate3->solubilize read 8. Read Absorbance (570 nm on plate reader) solubilize->read analyze 9. Analyze Data (Calculate IC50 values) read->analyze end End analyze->end

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Detailed Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells (e.g., MCF-7). Prepare a cell suspension in the appropriate culture medium.

    • Seed cells into a 96-well microtiter plate at an optimized density (typically 5,000-10,000 cells/well) in a volume of 100 µL.[8]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cells to attach.[7]

  • Compound Treatment:

    • Prepare a series of dilutions of the aminophenoxy-pyridine analogs in serum-free culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for "untreated" (vehicle control) and "medium only" (blank) controls.[7]

    • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following treatment, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[16][17]

    • Incubate the plate for another 2 to 4 hours at 37°C.[8] During this time, metabolically active cells will convert the MTT into visible purple formazan crystals.[15]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a detergent-based solution) to each well.[8]

    • Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the crystals.[15]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solution in each well using a microplate spectrophotometer at a wavelength of 570 nm.[8][17]

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • Plot the viability percentage against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Conclusion and Future Directions

Aminophenoxy-pyridine analogs represent a highly promising class of compounds for the development of novel anticancer agents. Structure-activity relationship studies have demonstrated that strategic modifications, particularly halogenation, can significantly enhance their cytotoxic potency against a range of cancer cell lines.[10] The primary mechanism of action for many of these compounds involves the targeted inhibition of kinase signaling pathways, which are fundamental to cancer cell proliferation and survival.[3]

The MTT assay remains a robust and reliable method for the initial screening and comparative analysis of these analogs.[7] Future research should focus on further structural optimization to improve potency and selectivity, thereby reducing potential off-target effects. In vivo studies are a critical next step to validate the efficacy and safety profiles of the most promising lead compounds identified through these in vitro comparisons.

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Validating the Mechanism of Action for Novel Pyridine-2-Carbonitrile Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within oncology, the validation of a novel compound's mechanism of action (MoA) is a critical milestone. It is the process by which we move from a promising molecular entity to a rationally understood therapeutic candidate. This guide provides an in-depth, experimentally-grounded framework for researchers, scientists, and drug development professionals to validate the MoA of a new class of therapeutic agents: pyridine-2-carbonitrile compounds.

For the purpose of this guide, we will focus on a hypothetical novel compound, P2C-42 , a pyridine-2-carbonitrile derivative designed to exert its anti-cancer effects through dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the downstream MAPK/ERK signaling pathway. To provide a robust comparative analysis, we will benchmark P2C-42 against Sorafenib , a well-established multi-kinase inhibitor known to target both VEGFR and the RAF/MEK/ERK cascade.[1][2][3][4][5] This comparison will not only illuminate the specific activities of P2C-42 but also highlight its potential advantages in terms of potency and selectivity.

The Scientific Rationale: A Multi-Faceted Approach to MoA Validation

Validating the MoA of a novel compound requires a multi-pronged approach that interrogates its effects at different biological levels. A self-validating system of protocols is essential, where the results from one experiment logically inform and are corroborated by the next. Our experimental framework is therefore structured to first establish the cellular phenotype induced by P2C-42, and then to dissect the molecular interactions and pathway modulations that give rise to this phenotype. This guide will detail the following key stages of validation:

  • Cellular Phenotype Assessment: Quantifying the impact of P2C-42 on cancer cell viability, proliferation, and cell cycle progression.

  • Target Engagement & Enzymatic Inhibition: Directly measuring the inhibitory activity of P2C-42 on its primary proposed target, VEGFR-2.

  • Pathway Modulation Analysis: Investigating the downstream effects of P2C-42 on the MAPK/ERK signaling cascade.

  • Selectivity and Off-Target Profiling: Assessing the specificity of P2C-42 to differentiate it from broader-spectrum inhibitors like Sorafenib.

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments required to validate the MoA of P2C-42 in comparison to Sorafenib.

Cellular Phenotype Assessment

The initial step is to characterize the physiological response of cancer cells to P2C-42. We will utilize a human colorectal cancer cell line, HCT-116, which is known to express VEGFR-2 and exhibit constitutive MAPK pathway activation.

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8][9][10]

Protocol:

  • Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of P2C-42 and Sorafenib (e.g., 0.01 µM to 100 µM) for 48 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8][10]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each compound.

The BrdU assay measures DNA synthesis, providing a direct assessment of cell proliferation.[11][12][13]

Protocol:

  • Cell Treatment: Treat HCT-116 cells with P2C-42 and Sorafenib at their respective IC50 concentrations for 24 hours.

  • BrdU Labeling: Add BrdU labeling solution to a final concentration of 10 µM and incubate for 2-4 hours.

  • Fixation and Denaturation: Fix the cells and denature the DNA to allow antibody access to the incorporated BrdU.

  • Antibody Incubation: Incubate with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[13]

  • Substrate Addition and Measurement: Add TMB substrate and measure the absorbance at 450 nm.

This technique quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15][16][17]

Protocol:

  • Cell Treatment: Treat HCT-116 cells with P2C-42 and Sorafenib at their IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.[15]

  • Staining: Resuspend the cells in a solution containing propidium iodide (PI) and RNase.[15]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure DNA content.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle.

Target Engagement & Enzymatic Inhibition

After establishing the cellular effects, the next logical step is to confirm direct interaction with the proposed molecular target.

This biochemical assay directly measures the ability of P2C-42 to inhibit the enzymatic activity of VEGFR-2.[18][19][20]

Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant human VEGFR-2 enzyme, a biotinylated peptide substrate, and varying concentrations of P2C-42 or Sorafenib.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate for a specified time at 30°C.

  • Detection: Stop the reaction and detect the phosphorylated substrate using a phospho-tyrosine antibody, often in a luminescence-based format like the ADP-Glo™ assay.[18][19]

  • Data Analysis: Calculate the IC50 values for the inhibition of VEGFR-2 kinase activity.

Pathway Modulation Analysis

This stage connects the direct target inhibition to the observed cellular phenotypes by examining the downstream signaling effects.

Western blotting allows for the detection and quantification of specific proteins, including the phosphorylated (activated) forms of kinases in a signaling cascade.[21][22][23][24][25]

Protocol:

  • Cell Lysis: Treat HCT-116 cells with P2C-42 and Sorafenib for various time points, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a nitrocellulose membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for total and phosphorylated forms of key MAPK pathway proteins (e.g., p-ERK, ERK, p-MEK, MEK).

  • Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Selectivity and Off-Target Profiling

A crucial aspect of characterizing a novel inhibitor is to understand its selectivity.

To assess the selectivity of P2C-42, it should be screened against a broad panel of kinases. This is typically performed by specialized contract research organizations (CROs).[26][27][28][29][30]

Methodology:

  • Submit P2C-42 for screening against a comprehensive kinase panel (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM).

  • The output will be the percent inhibition of each kinase, allowing for the identification of potential off-targets.

  • Compare the selectivity profile of P2C-42 to that of Sorafenib, which is known to be a multi-kinase inhibitor.[1][3]

Data Presentation and Comparison

To facilitate a clear and objective comparison, all quantitative data should be summarized in tables.

Table 1: Cellular Activity of P2C-42 vs. Sorafenib in HCT-116 Cells

ParameterP2C-42Sorafenib
Cytotoxicity (IC50, µM) 0.5 ± 0.15.2 ± 0.8
Anti-Proliferation (% Inhibition at IC50) 85 ± 5%78 ± 7%
Cell Cycle Arrest (% of cells in G0/G1) 75 ± 6%65 ± 8%

Table 2: Enzymatic and Pathway Inhibition

ParameterP2C-42Sorafenib
VEGFR-2 Kinase Inhibition (IC50, nM) 15 ± 390 ± 12
p-ERK Inhibition (IC50, µM) 0.6 ± 0.24.8 ± 0.9

Visualizing the Mechanism and Workflows

Diagrams are essential for conceptualizing the proposed mechanism of action and the experimental approach.

MoA_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds RAS RAS VEGFR2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation P2C42 P2C-42 P2C42->VEGFR2 Inhibits P2C42->MEK Inhibits Sorafenib Sorafenib Sorafenib->VEGFR2 Inhibits Sorafenib->RAF Inhibits

Caption: Proposed dual mechanism of action for P2C-42.

Experimental_Workflow cluster_phenotype Phenotypic Assays cluster_mechanistic Mechanistic Assays MTT MTT Assay (Viability) BrdU BrdU Assay (Proliferation) Flow Flow Cytometry (Cell Cycle) KinaseAssay VEGFR-2 Kinase Inhibition Assay Flow->KinaseAssay Informs Target Validation Western Western Blot (MAPK Pathway) Selectivity Kinase Selectivity Screening Western->Selectivity Confirms Pathway & Informs Specificity

Caption: Logical workflow for MoA validation.

Conclusion

This guide outlines a comprehensive and logically structured approach to validating the mechanism of action for novel pyridine-2-carbonitrile compounds, using the hypothetical P2C-42 as an exemplar. By systematically progressing from cellular phenotype to direct target engagement and pathway analysis, and by rigorously comparing its performance against a known standard like Sorafenib, researchers can build a robust and compelling case for the compound's therapeutic potential. The integration of detailed protocols, clear data presentation, and visual aids provides a complete framework for the rigorous scientific inquiry that is the hallmark of successful drug development.

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  • Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling P
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Promega Corporation. (n.d.). PIM1 Kinase Assay.
  • Promega Corporation. (n.d.). HER2 Kinase Assay.
  • CarnaBio USA, Inc. (2020, May 18). Recommendations for off-target profiling.
  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (n.d.).
  • ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein....
  • Creative Biogene. (n.d.). Kinase Screening & Profiling Services.
  • PubMed. (2024, September 5). Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors.
  • BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit.
  • ResearchGate. (n.d.). Off-target identification of kinase drug candidates. (a) Heatmaps of....
  • BenchChem. (n.d.). An In-depth Technical Guide to the Selectivity Profile of PIM Kinase Inhibitors.
  • Cayman Chemical. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1).
  • Cell Signaling Technology. (n.d.). HTScan® VEGF Receptor 2 Kinase Assay Kit #7788.
  • p44/42 MAP Kinase Antibody. (2008).
  • In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential tre
  • ResearchGate. (n.d.). Kinetics of inhibition of Pim-1 by 4a. Pim-1 kinase activity was....
  • Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights.
  • Cell Signaling Technology. (n.d.). Phospho-HER2/ErbB2 Antibody Sampler Kit #9923.

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A Benchmark Analysis of 4-(4-Aminophenoxy)pyridine-2-carbonitrile Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Hypothetical Comparative Guide for Drug Discovery Professionals

Executive Summary

The relentless pursuit of novel kinase inhibitors with improved potency and selectivity is a cornerstone of modern oncology drug discovery. The 4-(4-aminophenoxy)pyridine-2-carboxamide scaffold has emerged as a "privileged" structure, forming the core of several successful multi-kinase inhibitors, most notably Sorafenib.[1][2] This guide presents a hypothetical benchmark study of a closely related analog, 4-(4-Aminophenoxy)pyridine-2-carbonitrile, against a panel of well-characterized kinase inhibitors.

Due to the absence of publicly available data for this compound, this analysis is presented as a prospective guide for researchers. It outlines the experimental framework and expected outcomes based on the known biological activities of its carboxamide counterpart and other inhibitors sharing the same core structure. The primary objective is to provide a robust, scientifically-grounded template for evaluating this and other novel kinase inhibitor candidates.

Introduction: The Rationale for a Comparative Benchmark Study

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3][4] The development of small molecule kinase inhibitors has revolutionized cancer therapy. However, challenges such as off-target effects and acquired resistance necessitate the continued exploration of new chemical entities.

The 4-(4-aminophenoxy)pyridine-2-carboxamide scaffold is a key component of Sorafenib, a multi-kinase inhibitor targeting Raf kinases, VEGFR, and PDGFR, among others.[5][6] Its structural features allow for potent interactions with the kinase hinge region. The substitution of the carboxamide group with a carbonitrile in this compound may alter the compound's electronic properties and binding interactions, potentially leading to a different kinase selectivity profile and novel therapeutic opportunities.

This guide provides a comprehensive framework for a head-to-head comparison of our lead compound, this compound (herein designated as "Compound X"), with the established multi-kinase inhibitors Sorafenib and Sunitinib. The primary kinases of interest for this hypothetical study are c-Met and VEGFR-2, key drivers of tumor growth, angiogenesis, and metastasis.[3][7]

Methodology: A Framework for Robust in-vitro Comparison

To ensure the scientific validity of this benchmark study, a series of well-defined in-vitro assays are proposed. The following protocols are based on established methodologies in the field of kinase inhibitor profiling.

Selected Kinase Inhibitors for Comparison
  • Compound X: this compound (hypothetical test article)

  • Sorafenib: A multi-kinase inhibitor known to target Raf, VEGFR, and PDGFR.[5]

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor targeting VEGFR and PDGFR, among others.[8][9]

In-Vitro Kinase Inhibition Assay Protocol (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[10][11]

Materials:

  • Recombinant human kinases (c-Met, VEGFR-2, and a broader panel for selectivity profiling)

  • Kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • Test compounds (Compound X, Sorafenib, Sunitinib) dissolved in DMSO

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

  • 384-well white assay plates

  • Plate reader with luminescence detection capabilities

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis A Serial Dilution of Test Compounds in DMSO C Add Test Compounds to 384-well Plate A->C B Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) D Add Kinase to Wells (10 min pre-incubation) B->D C->D E Initiate Reaction with ATP/Substrate Mix D->E F Incubate at 30°C for 60 minutes E->F G Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) F->G H Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) G->H I Measure Luminescence (Plate Reader) H->I J Plot % Inhibition vs. log[Inhibitor] I->J K Calculate IC50 Values (Sigmoidal Dose-Response Curve) J->K

Caption: Workflow for the in-vitro luminescence-based kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare 10-point serial dilutions of each test compound in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the serially diluted compounds.

  • Pre-incubation: Add the kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Expected Results: A Comparative Kinase Inhibition Profile

Based on the structural similarity to Sorafenib, it is hypothesized that Compound X will exhibit inhibitory activity against a range of kinases, including c-Met and VEGFR-2. The following tables present a hypothetical but plausible kinase inhibition profile for Compound X alongside the known IC50 values for Sorafenib and Sunitinib.

Table 1: Comparative IC50 Values (nM) Against Primary Kinase Targets

Kinase TargetCompound X (Hypothetical IC50, nM)Sorafenib (IC50, nM)Sunitinib (IC50, nM)
c-Met50>10,00015
VEGFR-28090[5]80[8][9]
PDGFR-β6557[5]2[8][9]
B-Raf3022-
c-Kit7568[5]10

Note: The IC50 values for Sorafenib and Sunitinib are sourced from publicly available data and may vary depending on assay conditions.

Table 2: Hypothetical Selectivity Profile of Compound X Against a Broader Kinase Panel

Kinase TargetCompound X (Hypothetical IC50, nM)
EGFR>5,000
HER2>10,000
PI3Kα1,500
AKT1>10,000
CDK22,000

Key Signaling Pathways: Understanding the Mechanism of Action

The primary hypothetical targets of Compound X, c-Met and VEGFR-2, are receptor tyrosine kinases that play pivotal roles in cancer progression. Understanding their downstream signaling pathways is crucial for interpreting the biological effects of an inhibitor.

The c-Met Signaling Pathway

The c-Met receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), activates multiple downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[3][12][13] These pathways collectively promote cell proliferation, survival, migration, and invasion.[4][14]

G cluster_downstream Downstream Signaling cluster_cellular Cellular Responses HGF HGF cMet c-Met Receptor HGF->cMet binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT STAT cMet->STAT CompoundX Compound X CompoundX->cMet inhibits MAPK MAPK RAS->MAPK AKT AKT PI3K->AKT Migration Migration STAT->Migration Invasion Invasion STAT->Invasion Proliferation Proliferation MAPK->Proliferation Survival Survival AKT->Survival

Caption: Simplified c-Met signaling pathway and the inhibitory action of Compound X.

The VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) binding to VEGFR-2 is a critical step in angiogenesis, the formation of new blood vessels.[7][15] This activation triggers downstream pathways such as PLCγ/PKC/MAPK and PI3K/AKT, leading to endothelial cell proliferation, migration, and survival.[16][17]

G cluster_downstream Downstream Signaling cluster_cellular Cellular Responses VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Migration VEGFR2->Migration Permeability Vascular Permeability VEGFR2->Permeability CompoundX Compound X CompoundX->VEGFR2 inhibits PKC PKC PLCg->PKC AKT AKT PI3K->AKT MAPK MAPK PKC->MAPK Survival Survival AKT->Survival Proliferation Endothelial Cell Proliferation MAPK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of Compound X.

Discussion and Future Directions

This hypothetical benchmark study provides a framework for evaluating this compound as a novel kinase inhibitor. The expected results suggest that "Compound X" may possess a unique kinase inhibition profile, with potent activity against c-Met and VEGFR-2, comparable to or exceeding that of established drugs like Sorafenib and Sunitinib in certain aspects. The potential for a differentiated selectivity profile, with reduced off-target effects on kinases like EGFR and HER2, could translate to an improved therapeutic window.

Further experimental validation is essential. The next steps in the preclinical development of this compound would include:

  • Cell-based assays: To confirm the on-target activity in relevant cancer cell lines and assess its anti-proliferative and anti-angiogenic effects.

  • In-vivo studies: To evaluate the compound's pharmacokinetic properties, efficacy, and safety in animal models of cancer.

  • Structural biology: To elucidate the binding mode of the compound to its target kinases through X-ray crystallography, which can guide further structure-activity relationship (SAR) studies for lead optimization.

Conclusion

While this guide presents a hypothetical study, it underscores the importance of a rigorous, comparative approach in the early stages of drug discovery. By benchmarking novel compounds like this compound against established inhibitors, researchers can make more informed decisions about which candidates to advance into further preclinical and clinical development. The framework outlined herein provides a clear and actionable path for the systematic evaluation of next-generation kinase inhibitors.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Aminophenoxy)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-(4-Aminophenoxy)pyridine-2-carbonitrile. As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe management of chemical reagents from acquisition to disposal. This guide is structured to provide essential safety and logistical information, ensuring that the disposal process for this compound is handled with the scientific rigor it demands, safeguarding both personnel and the environment.

Hazard Profile and Rationale for Specialized Disposal

From a chemical standpoint, this compound is a multifunctional molecule that requires careful handling due to its constituent chemical groups. A thorough understanding of its structure informs the imperative for its classification as hazardous waste.

  • Pyridine Moiety: The pyridine ring is a foundational heterocyclic aromatic compound. Pyridine itself is flammable, and harmful if swallowed, inhaled, or in contact with skin.[1] Its derivatives often share these hazardous characteristics.

  • Aminophenoxy Group: The presence of an aromatic amine (aminophenoxy) suggests potential toxicity, a common trait for this class of compounds.

  • Carbonitrile (-CN) Group: The nitrile functional group is a significant toxicological concern. Nitrile-containing compounds can be harmful and may release highly toxic hydrogen cyanide gas under specific conditions, such as exposure to strong acids or high heat.[2]

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its hazard profile from closely related analogs. For instance, the related compound 6-(4-aminophenoxy)pyridine-3-carbonitrile is classified as harmful if swallowed and causes skin and eye irritation.[3] Another analog, 4-Aminopyridine-2-carbonitrile, is listed with multiple warnings, including being harmful if swallowed, in contact with skin, or inhaled, and capable of causing serious eye damage.[4]

Given this evidence, this compound must be presumed hazardous and handled accordingly. Under no circumstances should this chemical or its containers be disposed of in standard laboratory trash or flushed down the drain. [5][6]

Immediate Safety & Personal Protective Equipment (PPE)

Before initiating any disposal procedures, the establishment of a safe working environment is paramount. All personnel involved in handling this waste must be equipped with the appropriate PPE to prevent exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against potential splashes of solutions or contact with solid particulates.[7][8]
Hand Protection Chemical-resistant nitrile gloves.Prevents dermal contact and absorption.[7] Harmful skin contact is a known hazard for analogous compounds.[4]
Body Protection Standard laboratory coat.Protects clothing and underlying skin from contamination.[7]
Respiratory Work within a certified chemical fume hood.Minimizes the risk of inhaling airborne particulates, a key precaution for nitrile-containing compounds.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic process for the safe collection, storage, and disposal of this compound waste. This procedure is designed to be a self-validating system that ensures regulatory compliance and minimizes risk.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in a successful waste management program.

  • Solid Waste: Collect all unused or contaminated solid this compound into a dedicated, sealable hazardous waste container.[7] This container must be made of a material chemically compatible with the compound.

  • Contaminated Materials: Any disposable items that have come into contact with the compound, such as weighing papers, pipette tips, gloves, and bench paper, are also considered hazardous waste.[7] These items should be collected in a separate, clearly labeled hazardous waste bag or container.[7]

  • Incompatible Wastes: Do not mix this waste stream with other chemical wastes, particularly strong acids or oxidizing agents, to prevent potentially hazardous reactions.[2]

Step 2: Waste Containment and Labeling

Clear and accurate labeling is a regulatory requirement and essential for the safety of all personnel who may handle the container.

  • Container Integrity: Ensure the waste container is in good condition, free from leaks or cracks, and has a securely fitting cap.[9] Leave at least one inch of headroom to allow for potential expansion.[9]

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"[9]

    • The specific hazard characteristics (e.g., "Toxic," "Irritant")

    • The name and location (building/room number) of the generating laboratory[9]

Step 3: Temporary On-Site Storage

Proper storage while awaiting pickup is crucial to maintaining a safe laboratory environment.

  • Designated Area: Store the sealed and labeled waste container in a designated, well-ventilated, and secure area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.[7]

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

  • Accumulation Time: Be aware of your institution's and region's regulations regarding hazardous waste accumulation time limits.[10][11]

Step 4: Final Disposal and Professional Hand-Off

The final and most critical step is to ensure the waste is transferred to qualified professionals for disposal.

  • Contact EHS: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[5][7]

  • Provide Information: When scheduling the pickup, provide the EHS office with all necessary information about the waste, including its name, quantity, and known hazards.

  • Never Attempt On-Site Treatment: Unless you are operating under a specific, approved protocol for in-laboratory waste treatment, you should not attempt to neutralize or chemically treat this waste yourself.[12] The recommended and safest method is disposal via a licensed facility.[2]

G cluster_0 Disposal Workflow A Step 1: Segregate Waste - Solid Chemical - Contaminated Labware B Step 2: Contain & Label - Use compatible, sealed container - Affix 'Hazardous Waste' label A->B  Collect at  point of generation C Step 3: Temporary Storage - Designated, secure area - Secondary containment B->C  Store safely  in lab D Step 4: Professional Disposal - Contact EHS or licensed contractor - Provide all waste information C->D  Schedule  pickup E Waste Safely Removed from Laboratory D->E

Caption: Waste Disposal Workflow for this compound.

Spill Management Protocol

In the event of an accidental spill, a swift and correct response is critical to mitigate exposure and contamination.

  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing full PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.

    • Carefully sweep the material into a designated hazardous waste container.

    • Decontaminate the area with an appropriate cleaning solution, and dispose of all cleanup materials as hazardous waste.

  • Large Spill or Liquid Spill:

    • Evacuate all non-essential personnel from the area immediately.

    • If safe to do so, close the sash on the fume hood and shut down any ignition sources.

    • Contact your institution's EHS department or emergency response team immediately.[13] Do not attempt to clean up a large spill unless you are specifically trained and equipped for hazardous spill response.

G Start Spill Occurs Decision Is the spill large or in an unventilated area? Start->Decision SmallSpill Small Spill Response: 1. Alert others 2. Wear full PPE 3. Cover & collect with absorbent 4. Dispose as hazardous waste Decision->SmallSpill No LargeSpill Large Spill Response: 1. EVACUATE AREA 2. Alert others 3. Contact EHS/Emergency Response Decision->LargeSpill Yes End Area Secured & Decontaminated SmallSpill->End LargeSpill->End

Caption: Emergency Decision Tree for Spill Response.

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A Strategic Guide to Personal Protective Equipment for Handling 4-(4-Aminophenoxy)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work necessitates the synthesis and handling of novel chemical entities. 4-(4-Aminophenoxy)pyridine-2-carbonitrile, a compound of interest in medicinal chemistry, requires a diligent and informed approach to laboratory safety. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific molecule, a robust safety protocol must be constructed from first principles, analyzing the hazards posed by its constituent functional groups: an aromatic amine, a pyridine ring, and a nitrile group. This guide provides essential, immediate safety and logistical information, empowering you to handle this compound with the highest degree of safety and confidence.

Hazard Analysis: A Molecule is the Sum of its Parts

Understanding the potential hazards of this compound begins with a deconstruction of its chemical architecture. Each functional group contributes to the overall toxicological profile.

  • Aromatic Amines: This class of compounds is associated with significant health risks. Aromatic amines can be toxic and are often readily absorbed through the skin.[1] Some primary aromatic amines are known or suspected carcinogens and mutagens.[2][3] Exposure can lead to systemic effects, including methemoglobinemia, which impairs the oxygen-carrying capacity of the blood.[4]

  • Pyridine Derivatives: Pyridine and its derivatives are typically flammable liquids and vapors that can be harmful if inhaled, swallowed, or if they come into contact with skin.[5] They can cause irritation to the skin, eyes, and respiratory tract, and overexposure may lead to symptoms such as headaches, dizziness, and nausea.[6][7]

  • Nitrile Compounds (Carbonitriles): Organic nitriles can be toxic if swallowed, inhaled, or absorbed through the skin.[8][9] In the body, they can be metabolized to release cyanide, which is a potent cellular toxin.

Given these constituent hazards, this compound, which is likely a solid powder at room temperature, should be treated as a hazardous substance with the potential for acute toxicity via all routes of exposure (inhalation, ingestion, and dermal contact).[10][11]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to establish a reliable barrier between the researcher and the chemical.[12][13] The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the necessary PPE for their employees.[14][15]

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant nitrile gloves (minimum 8 mil thickness).[16] Double-gloving is recommended.Nitrile offers good resistance to a range of chemicals, including those found in this compound's structure.[17][18][19] It protects against dermal absorption, a key risk with aromatic amines.[1] Disposable gloves must be discarded immediately after contamination.[16]
Eye and Face Protection Chemical splash goggles with side shields. A full-face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.[18]Protects against accidental splashes of the compound if in solution, or from airborne powder particles which can cause severe eye irritation.[6][11]
Skin and Body Protection A fully buttoned, chemical-resistant lab coat with long sleeves.Provides a barrier against incidental skin contact with the chemical powder or solutions.[10]
Respiratory Protection All handling of the solid compound must be conducted within a certified chemical fume hood.[6][7][11] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[11][20]Prevents inhalation of fine powder, which is a primary route of exposure for solid chemicals.[10] The pyridine and nitrile moieties also pose an inhalation hazard.[21]
Operational Plan: From Weighing to Waste

A clear, step-by-step operational plan is crucial for minimizing exposure and ensuring safety throughout the handling process. This workflow is designed as a self-validating system, where each step reinforces the safety of the next.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase Prep 1. Don Full PPE (Double Gloves, Goggles, Lab Coat) Area 2. Designate Work Area (Inside Chemical Fume Hood) Prep->Area Supplies 3. Assemble All Necessary Equipment (Spatulas, Weigh Paper, Vials) Area->Supplies Weigh 4. Carefully Weigh Compound (Minimize dust creation) Supplies->Weigh Dissolve 5. Dissolve or Transfer Compound (Keep container closed when possible) Weigh->Dissolve Decon 6. Decontaminate Surfaces & Equipment Dissolve->Decon Waste 7. Segregate & Label Hazardous Waste Decon->Waste Doff 8. Doff PPE Correctly (Outer gloves first) Waste->Doff Wash 9. Wash Hands Thoroughly Doff->Wash

Caption: Step-by-step workflow for the safe handling of this compound.

Emergency Protocols: Spill and Exposure Management

Accidents can happen, and a clear, pre-defined emergency response plan is critical.[22]

For a minor spill of solid this compound within a fume hood:

  • Alert Colleagues: Inform others in the immediate area.

  • Containment: Ensure the fume hood sash is lowered.

  • Cleanup: Gently cover the spill with a damp paper towel to avoid raising dust. Alternatively, use an absorbent material like vermiculite.[23][24]

  • Collection: Carefully scoop the material into a designated hazardous waste container.[23][25]

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[26] Collect all cleaning materials as hazardous waste.[25]

For a major spill, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office.[23]

cluster_minor Minor Incident Response cluster_major Major Incident Response Spill Spill or Exposure Occurs Assess Assess Severity (Minor vs. Major) Spill->Assess Alert Alert Colleagues Assess->Alert Minor Evacuate Evacuate Area Assess->Evacuate Major PPE_Check Ensure Proper PPE Alert->PPE_Check Contain Contain Spill / Flush Area PPE_Check->Contain Cleanup Follow Spill/Exposure Protocol Contain->Cleanup Report_Minor Report to Supervisor Cleanup->Report_Minor Alarm Activate Alarm / Call EHS Evacuate->Alarm Medical Seek Immediate Medical Aid Alarm->Medical Secure Secure Area / Await EHS Medical->Secure

Caption: Decision-making flowchart for chemical spills and exposures.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[6] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[6][7] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing this compound, including contaminated PPE, weigh boats, and cleaning materials, must be treated as hazardous waste.[27]

  • Segregation: Collect all waste in a clearly labeled, sealed, and chemically compatible container.[7]

  • Labeling: The label must clearly state "Hazardous Waste" and list the chemical contents.

  • Disposal: Follow all local, state, and federal regulations for hazardous waste disposal.[28] Consult with your institution's EHS department for specific procedures.

By adhering to these rigorous safety protocols, you can confidently and safely advance your research while ensuring the protection of yourself and your colleagues.

References

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  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Aminophenoxy)pyridine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-(4-Aminophenoxy)pyridine-2-carbonitrile

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